molecular formula C12H11NO2 B1336854 Ethyl 4-Cyanocinnamate CAS No. 62174-99-6

Ethyl 4-Cyanocinnamate

Cat. No.: B1336854
CAS No.: 62174-99-6
M. Wt: 201.22 g/mol
InChI Key: NVLBOCIUMFYPGI-BQYQJAHWSA-N
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Description

Ethyl 4-Cyanocinnamate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-(4-cyanophenyl)acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636708. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(4-cyanophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-8H,2H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLBOCIUMFYPGI-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62174-99-6
Record name Ethyl 4-Cyanocinnamate
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Foundational & Exploratory

Ethyl 4-cyanocinnamate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyanocinnamate is an α,β-unsaturated ester derivative of cinnamic acid, characterized by a cyano group at the para position of the phenyl ring. This compound has garnered significant interest in various scientific fields due to its versatile chemical reactivity and potential biological activities. Its discovery is rooted in the broader exploration of cinnamic acid derivatives, with early synthesis primarily achieved through Knoevenagel condensation reactions.[1] The presence of the electron-withdrawing cyano group and the conjugated system makes it a valuable intermediate in organic synthesis, a monomer for polymer production, and a scaffold for the development of novel therapeutic agents. This guide provides an in-depth overview of the discovery, synthesis, physicochemical properties, and known biological significance of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₂[1][2]
Molecular Weight 201.23 g/mol [2]
Appearance Light yellow to orange powder/crystal
Melting Point 68-72 °C[1]
CAS Number 62174-99-6[1][2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through two primary methods: the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction. Both methods offer reliable pathways to the desired product, with variations in catalysts, reaction conditions, and yields.

Knoevenagel Condensation

The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene group, such as ethyl cyanoacetate.[1]

Experimental Protocol: Knoevenagel Condensation

Materials:

  • 4-cyanobenzaldehyde

  • Ethyl cyanoacetate

  • Ammonium acetate (catalyst)

  • Toluene (solvent)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in toluene.

  • Add a catalytic amount of ammonium acetate (0.15 equivalents).

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol/water to yield this compound as a solid.

Yields: 70-90%[1]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful method for the stereoselective synthesis of alkenes. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce predominantly the E-alkene.[3]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

  • Triethyl phosphonoacetate

  • Potassium carbonate (base)

  • 4-cyanobenzaldehyde

  • Ethanol (solvent)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • In a microwave-safe vessel, dissolve triethyl phosphonoacetate (1.0 equivalent) and potassium carbonate (1.0 equivalent) in ethanol.

  • Add 4-cyanobenzaldehyde (0.7 equivalents) to the mixture.

  • Heat the reaction mixture under microwave irradiation at 140 °C for 20 minutes.[4]

  • After cooling to room temperature, remove the ethanol under vacuum.

  • The crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford Ethyl (E)-4-cyanocinnamate.[4]

Synthesis Workflow Diagrams

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 4-cyanobenzaldehyde 4-cyanobenzaldehyde Reaction Reaction 4-cyanobenzaldehyde->Reaction Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Reaction Catalyst Ammonium acetate Catalyst->Reaction Solvent Toluene Solvent->Reaction Temperature Reflux Temperature->Reaction Workup Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the Knoevenagel condensation synthesis of this compound.

HWE_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Triethyl_phosphonoacetate Triethyl phosphonoacetate Reaction Reaction Triethyl_phosphonoacetate->Reaction 4-cyanobenzaldehyde 4-cyanobenzaldehyde 4-cyanobenzaldehyde->Reaction Base Potassium carbonate Base->Reaction Solvent Ethanol Solvent->Reaction Heating Microwave (140 °C) Heating->Reaction Workup Workup & Purification Reaction->Workup Product Ethyl (E)-4-cyanocinnamate Workup->Product

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of this compound.

Biological Activity and Signaling Pathways

Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] While research specifically on this compound is ongoing, studies on structurally similar compounds provide insights into its potential mechanisms of action.

For instance, ethyl cinnamate has been shown to suppress tumor growth by inhibiting angiogenesis through the attenuation of the VEGFR2 signaling pathway.[5] Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this pathway can thus be a valuable strategy in cancer therapy.

Furthermore, a series of cyano-cinnamate derivatives have been designed and synthesized as inhibitors of the mitochondrial pyruvate carrier (MPC).[6] MPC is responsible for transporting pyruvate into the mitochondria, a critical step in cellular metabolism. Inhibiting MPC can modulate cellular metabolic pathways and has been explored for therapeutic applications, including promoting hair growth.[6]

Potential Signaling Pathway Involvement

Based on studies of related cinnamate derivatives, a plausible signaling pathway that could be modulated by this compound or its derivatives is the VEGFR2 signaling cascade. The diagram below illustrates a simplified representation of this pathway.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EC Ethyl Cinnamate (or derivative) EC->VEGFR2 Inhibits (potential)

Caption: Potential inhibition of the VEGFR2 signaling pathway by cinnamate derivatives.

Applications in Research and Development

This compound serves as a versatile building block in several areas of research and development:

  • Organic Synthesis: Its conjugated system and reactive cyano and ester groups make it a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical precursors.[1]

  • Polymer Chemistry: The vinyl group allows it to act as a monomer in polymerization reactions, leading to the creation of polymers with unique thermal and optical properties.[1]

  • Medicinal Chemistry: As a scaffold, it can be modified to develop new drug candidates. The exploration of its derivatives as anticancer and antimicrobial agents is an active area of research.[1]

Conclusion

This compound, a derivative of cinnamic acid, has a rich history rooted in the fundamental principles of organic synthesis. Its accessibility through well-established methods like the Knoevenagel condensation and Horner-Wadsworth-Emmons reaction, combined with its chemical versatility, makes it a compound of significant interest. While its own biological activity is still under detailed investigation, the promising results from structurally related compounds suggest that this compound and its derivatives hold considerable potential for applications in materials science and drug discovery. This guide provides a foundational understanding for researchers looking to explore the synthesis and applications of this intriguing molecule.

References

Synthesis of (E)-4-Cyanocinnamic Acid Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (E)-4-cyanocinnamic acid ethyl ester, a valuable intermediate in pharmaceutical and materials science research. This document details the primary synthetic routes, experimental protocols, and characterization data for this compound.

Introduction

(E)-4-Cyanocinnamic acid ethyl ester is a derivative of cinnamic acid featuring a cyano group at the para position of the phenyl ring. This substitution pattern imparts unique electronic and structural properties, making it a versatile building block in organic synthesis. Its applications range from the development of novel therapeutic agents to the creation of advanced polymers and functional materials. The synthesis of this compound is primarily achieved through well-established condensation reactions, which offer reliable and scalable routes to the desired product.

Synthetic Methodologies

The two most common and effective methods for the synthesis of (E)-4-cyanocinnamic acid ethyl ester are the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction. Both methods involve the formation of a carbon-carbon double bond between an aldehyde and an active methylene compound or a phosphonate ylide, respectively.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] For the synthesis of (E)-4-cyanocinnamic acid ethyl ester, this involves the reaction of 4-cyanobenzaldehyde with ethyl cyanoacetate in the presence of a basic catalyst.

Reaction Scheme:

Where Ar = 4-cyanophenyl

A variety of bases can be employed as catalysts, including piperidine, and 1,4-diazabicyclo[2.2.2]octane (DABCO). The choice of catalyst and solvent can influence reaction times and yields.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically yielding an (E)-alkene with high stereoselectivity.[2][3] In this synthesis, triethyl phosphonoacetate is deprotonated by a base to form a nucleophilic ylide, which then reacts with 4-cyanobenzaldehyde.

Reaction Scheme:

Where Ar = 4-cyanophenyl

Common bases for the HWE reaction include sodium hydride and potassium carbonate. This method is often favored for its high (E)-selectivity and the ease of removal of the water-soluble phosphate byproduct.

Experimental Protocols

Knoevenagel Condensation Protocol

This protocol is a representative procedure for the synthesis of (E)-4-cyanocinnamic acid ethyl ester via Knoevenagel condensation.

Materials:

  • 4-Cyanobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (5%)

  • Carbon tetrachloride

  • Water

Procedure:

  • A mixture of 4-cyanobenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and piperidine (catalytic amount) in ethanol is prepared.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the crude reaction mixture is neutralized with 5% HCl.

  • The resulting precipitate is collected by suction filtration.

  • The solid is washed with carbon tetrachloride and water.

  • The product is purified by recrystallization from a mixture of ethanol and water and dried at room temperature.

Horner-Wadsworth-Emmons (HWE) Reaction Protocol

This protocol outlines a general procedure for the synthesis of (E)-4-cyanocinnamic acid ethyl ester using the Horner-Wadsworth-Emmons reaction under microwave irradiation.[2]

Materials:

  • 4-Cyanobenzaldehyde

  • Triethyl phosphonoacetate

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • In a 10 mL microwave vessel, dissolve triethyl phosphonoacetate (1.0 equiv.), 4-cyanobenzaldehyde (0.7 equiv.), and potassium carbonate (1.0 equiv.) in ethanol (3 mL).

  • Heat the reaction mixture under microwave irradiation at 140 °C for 20 minutes.

  • After cooling the vessel to room temperature, remove the solvent under vacuum.

  • Purify the crude product by column chromatography using a mixture of EtOAc/Hexane (4:6) as the eluent or by crystallization using EtOAc.

Data Presentation

Reaction Conditions and Yields
Synthesis MethodReactantsCatalyst/BaseSolventReaction ConditionsYield (%)Reference
Knoevenagel Condensation4-Cyanobenzaldehyde, Ethyl cyanoacetatePiperidineEthanolRoom TemperatureHigh
Horner-Wadsworth-Emmons4-Cyanobenzaldehyde, Triethyl phosphonoacetateK₂CO₃EthanolMicrowave, 140°C, 20 min70-90[4]
Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance Slightly pale yellow solid
Melting Point 70 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.34 (t, 3H), 4.26 (q, 2H), 6.35 (d, 1H), 7.45 (d, 2H), 7.58 (d, 2H), 7.62 (d, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 14.2, 62.8, 103.0, 115.5, 130.1, 131.1, 131.5, 133.4, 155.1, 162.5
FTIR (KBr) ν (cm⁻¹): 2220 (C≡N), 1716 (C=O, ester)

Mandatory Visualizations

Reaction Mechanisms

The following diagrams illustrate the stepwise mechanisms for the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction for the synthesis of (E)-4-cyanocinnamic acid ethyl ester.

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde Aldol Adduct Aldol Adduct 4-Cyanobenzaldehyde->Aldol Adduct Nucleophilic Attack by Enolate Ethyl Cyanoacetate Ethyl Cyanoacetate Enolate Formation Enolate Formation Ethyl Cyanoacetate->Enolate Formation Deprotonation by Base Base Base Enolate Formation->Aldol Adduct Product_Ester (E)-4-Cyanocinnamic Acid Ethyl Ester Aldol Adduct->Product_Ester Dehydration

Knoevenagel Condensation Reaction Pathway

HWE_Mechanism Horner-Wadsworth-Emmons Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde Oxaphosphetane Oxaphosphetane 4-Cyanobenzaldehyde->Oxaphosphetane Nucleophilic Attack by Ylide Triethyl Phosphonoacetate Triethyl Phosphonoacetate Ylide Formation Ylide Formation Triethyl Phosphonoacetate->Ylide Formation Deprotonation by Base Base Base Ylide Formation->Oxaphosphetane Product_Ester (E)-4-Cyanocinnamic Acid Ethyl Ester Oxaphosphetane->Product_Ester Elimination Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis ReactionSetup Reaction Setup: - Reactants - Catalyst/Base - Solvent Reaction Condensation Reaction (Knoevenagel or HWE) ReactionSetup->Reaction Workup Reaction Quenching & Neutralization Reaction->Workup Isolation Filtration Workup->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Characterization Spectroscopic Analysis: - NMR - FTIR Purification->Characterization Purity Purity Assessment: - Melting Point - TLC Characterization->Purity

References

An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of Ethyl 4-Cyanocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Knoevenagel condensation reaction for the synthesis of Ethyl 4-Cyanocinnamate, a valuable intermediate in the pharmaceutical and materials science industries. This document details the reaction mechanism, offers a comparative analysis of various catalytic systems, presents detailed experimental protocols, and includes spectroscopic characterization data.

Introduction to the Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[1] This reaction is a modification of the aldol condensation and is widely employed in the synthesis of α,β-unsaturated compounds, which are key precursors for pharmaceuticals, fine chemicals, and polymers.[1][2] The synthesis of this compound is a classic example of this reaction, where 4-cyanobenzaldehyde reacts with ethyl cyanoacetate.

Reaction Mechanism

The Knoevenagel condensation proceeds through a three-step mechanism:

  • Deprotonation: A basic catalyst abstracts an acidic proton from the active methylene group of ethyl cyanoacetate, forming a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-cyanobenzaldehyde, forming a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the final product, this compound, which is an α,β-unsaturated compound.

Knoevenagel_Mechanism Ethyl_Cyanoacetate Ethyl Cyanoacetate Base Base (e.g., Piperidine, DABCO) Carbanion Carbanion Tetrahedral_Intermediate Tetrahedral Intermediate Water H₂O Ethyl_4-Cyanocinnamate Ethyl_4-Cyanocinnamate Tetrahedral_Intermediate->Ethyl_4-Cyanocinnamate 3. Dehydration 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde->Tetrahedral_Intermediate 2. Nucleophilic Attack

Caption: Mechanism of the Knoevenagel Condensation.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time for the synthesis of this compound. Below is a summary of various reported methods.

CatalystAldehydeActive Methylene CompoundSolventTemperature (°C)Time (min)Yield (%)Reference
DABCO4-CyanobenzaldehydeEthyl Cyanoacetate[HyEtPy]Cl/H₂ORoom Temp.5-4098[3]
CaOAromatic AldehydesEthyl CyanoacetateSolvent-freeRoom Temp.-High[2]
TriphenylphosphineAromatic AldehydesEthyl CyanoacetateSolvent-free--Excellent[4]
DIPEAcAromatic AldehydesEthyl Cyanoacetate--ShortHigh[5]
Ammonium Acetate--TolueneReflux-70-90[6]

Experimental Protocols

General Experimental Workflow

The synthesis of this compound via Knoevenagel condensation typically follows the workflow outlined below.

Experimental_Workflow A Reactant Mixing (4-Cyanobenzaldehyde, Ethyl Cyanoacetate, Catalyst, Solvent) B Reaction (Stirring at specified temperature) A->B C Reaction Monitoring (Thin Layer Chromatography - TLC) B->C D Work-up (e.g., Dilution with water, extraction) C->D Upon completion E Purification (Recrystallization or Column Chromatography) D->E F Product Characterization (NMR, IR, Mass Spectrometry) E->F

References

An In-depth Technical Guide to Ethyl 4-Cyanocinnamate: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyanocinnamate is a cinnamic acid derivative that has garnered significant interest within the scientific community due to its versatile chemical reactivity and promising biological activities. Its structure, featuring a para-substituted cyano group on the phenyl ring and an ethyl ester moiety, makes it a valuable intermediate in organic synthesis and a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its potential biological applications, with a focus on its roles as a potential inhibitor of cyclooxygenase-2 (COX-2) and tubulin polymerization.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₂H₁₁NO₂[1][2]
Molecular Weight 201.22 g/mol [1][2]
Appearance Slightly pale yellow to yellow-orange solid/crystalline powder[2][3][4]
Melting Point 68-72 °C[2][4][5]
Purity (GC) >98.0%[2]
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Spectroscopy Characteristic Peaks/Shifts Reference(s)
Infrared (IR) ~2240 cm⁻¹ (C≡N stretch), ~1720 cm⁻¹ (C=O ester stretch)[1]
¹H NMR δ ~7.5–8.3 ppm (aromatic protons)[1]
¹³C NMR C-3 (140.2–147.0 ppm), C-4 (131.3–131.7 ppm), C-5 (138.7–140.0 ppm)[1]
Solubility Data
SolventSolubilityReference(s)
MethanolSoluble[5]
EthanolSoluble[6]
AcetoneSoluble[7]
ChloroformSoluble[7]
WaterInsoluble[1]

Synthesis and Reactivity

This compound is commonly synthesized via the Knoevenagel condensation and exhibits reactivity as a Michael acceptor.

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of this compound, involving the reaction of 4-cyanobenzaldehyde with an active methylene compound like ethyl cyanoacetate in the presence of a basic catalyst.[1][2]

Materials:

  • 4-Cyanobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for work-up)

  • Sodium sulfate (drying agent)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanobenzaldehyde (1 equivalent) in ethanol.

  • To this solution, add ethyl cyanoacetate (1.1 equivalents) and a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid, which will cause the product to precipitate.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.[6]

  • Dry the purified crystals under vacuum and determine the yield and melting point.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde Dissolve_in_Ethanol Dissolve in Ethanol 4-Cyanobenzaldehyde->Dissolve_in_Ethanol 1 eq Reflux Reflux Dissolve_in_Ethanol->Reflux 2-4h Ethyl_Cyanoacetate Ethyl_Cyanoacetate Ethyl_Cyanoacetate->Dissolve_in_Ethanol 1.1 eq Piperidine Piperidine Piperidine->Dissolve_in_Ethanol cat. TLC_Monitoring TLC_Monitoring Reflux->TLC_Monitoring Monitor Cooling Cooling TLC_Monitoring->Cooling Acidification Acidification Cooling->Acidification HCl Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Ethanol Drying Drying Recrystallization->Drying Pure_Product Pure_Product Drying->Pure_Product

Caption: Knoevenagel Condensation Workflow for this compound Synthesis.
Reactivity: Michael Addition

The electron-withdrawing nature of the cyano and ester groups makes the double bond of this compound electrophilic and susceptible to nucleophilic attack via a Michael (1,4-conjugate) addition.[1] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Materials:

  • This compound

  • A thiol (e.g., thiophenol)

  • A basic catalyst (e.g., triethylamine)

  • A suitable solvent (e.g., ethanol)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the thiol (1.1 equivalents) to the solution.

  • Add a catalytic amount of triethylamine.

  • Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to isolate the Michael adduct.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process Ethyl_4_Cyanocinnamate This compound Reaction Stir at Room Temp Ethyl_4_Cyanocinnamate->Reaction Thiol Thiol Nucleophile Thiol->Reaction Catalyst Base Catalyst (e.g., TEA) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Monitoring TLC Reaction->Monitoring Workup Solvent Removal Monitoring->Workup Purification Column Chromatography Workup->Purification Product Michael Adduct Purification->Product

Caption: General Workflow for a Michael Addition Reaction.

Biological Activity and Potential Mechanisms of Action

This compound and its derivatives have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Anti-inflammatory Activity: COX-2 Inhibition

Cinnamic acid derivatives are known to exhibit anti-inflammatory effects, partly through the inhibition of pro-inflammatory mediators.[1] One of the key enzymes in the inflammatory cascade is cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins. The inhibition of COX-2 is a major target for anti-inflammatory drugs.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, cytokines) Cell_Membrane Cell Membrane Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ethyl_4_Cyanocinnamate This compound Ethyl_4_Cyanocinnamate->COX2 Inhibition

Caption: Putative Mechanism of COX-2 Inhibition by this compound.
Anticancer Activity: Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.[9] Microtubules, which are essential for cell division, are polymers of α- and β-tubulin. Compounds that inhibit tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis. Some cinnamate derivatives have been shown to interfere with tubulin polymerization.[10]

G Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Disruption leads to Ethyl_4_Cyanocinnamate This compound Ethyl_4_Cyanocinnamate->Polymerization Inhibition

Caption: Proposed Mechanism of Tubulin Polymerization Inhibition.

Purification and Analysis

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. For this compound, ethanol is a suitable solvent.[6]

Materials:

  • Crude this compound

  • Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near the boiling point.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals to remove any residual solvent.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of compounds.

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile and water (with optional acid modifier like formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at an appropriate wavelength (e.g., 280-310 nm)
Column Temperature 30 °C

Note: These are general conditions and may need to be optimized for specific instruments and purity requirements.

Conclusion

This compound is a compound of significant interest due to its synthetic versatility and diverse biological activities. This guide has provided a detailed overview of its key physicochemical properties, robust protocols for its synthesis and characteristic reactions, and insights into its potential as an anti-inflammatory and anticancer agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further exploration and application of this promising molecule.

References

Ethyl 4-Cyanocinnamate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyanocinnamate is a versatile organic compound that has garnered significant attention in the scientific community. Its unique molecular architecture, featuring a cyno group, an ethyl ester, and an α,β-unsaturated system, makes it a valuable building block in organic synthesis. This technical guide provides an in-depth exploration of this compound, with a particular focus on its role as a Michael acceptor, its synthesis, reactivity, and applications in drug development and material science.

Physicochemical and Spectroscopic Data

This compound is a slightly pale yellow solid at room temperature.[1] A summary of its key physical and spectroscopic properties is provided in the tables below.

PropertyValueReference
Molecular Formula C12H11NO2[1][2]
Molecular Weight 201.22 g/mol [3]
CAS Number 62174-99-6[1][3]
Melting Point 70 °C[1]
Physical State Solid[1]
Purity (GC) Min. 98.0%[1]
Spectroscopic DataCharacteristic PeaksReference
Infrared (IR) ~2240 cm⁻¹ (C≡N stretch), ~1720 cm⁻¹ (C=O stretch, ester)[3]
¹H NMR δ ~7.5–8.3 ppm (aromatic protons)[3]
¹³C NMR C-3 (140.2–147.0 ppm), C-4 (131.3–131.7 ppm), C-5 (138.7–140.0 ppm)[3]
UV Absorption (max) 320 nm (for pyrazole derivatives)[3]

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction being the most common.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for forming carbon-carbon bonds.[4] In the synthesis of this compound, this reaction involves the condensation of 4-cyanobenzaldehyde with ethyl cyanoacetate in the presence of a basic catalyst.[3][5]

Experimental Protocol: Knoevenagel Condensation using CaO (Solid-State)

This solvent-free method offers an environmentally benign and efficient route to ethyl α-cyanocinnamates.[6]

  • Reactant Mixture: A mixture of 4-cyanobenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and calcium oxide (CaO) (3 mmol) is prepared.[6]

  • Grinding: The mixture is ground at room temperature using a glass mortar and pestle.[6]

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: Upon completion, the crude reaction mixture is neutralized with 5% HCl.[6]

  • Purification: The resulting precipitate is collected by suction filtration and washed with carbon tetrachloride and water. The final product is recrystallized from an ethanol/water mixture and dried at room temperature.[6]

Yields for this type of reaction have been reported to be in the range of 70-90%.[3]

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for the synthesis of alkenes, typically yielding the (E)-isomer with high stereoselectivity.[7][8][9] This reaction involves the use of a phosphonate-stabilized carbanion which reacts with an aldehyde or ketone.[7]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction under Microwave Irradiation

This method provides a simple and green synthesis of ethyl cinnamates.[10]

  • Reactant Mixture: In a 10 mL microwave vessel, dissolve triethyl phosphonoacetate (1.0 equiv.), 4-cyanobenzaldehyde (0.7 equiv.), and potassium carbonate (1.0 equiv.) in ethanol (3 mL).[10]

  • Microwave Irradiation: Heat the reaction mixture under microwave irradiation at 140 °C for 20 minutes.[10]

  • Solvent Removal: After cooling the vessel to room temperature, remove the solvent under vacuum.[10]

  • Purification: The crude product can be purified by column chromatography using a mixture of ethyl acetate/hexane (4:6) as the eluent or by crystallization from ethyl acetate.[10]

Yields for HWE reactions can range from 73% to 96%.[10]

This compound as a Michael Acceptor

The core of this compound's reactivity lies in its function as a Michael acceptor.[3] The presence of two electron-withdrawing groups, the cyano group and the ethyl ester, significantly enhances the electrophilic character of the β-carbon of the α,β-unsaturated system.[3] This makes it highly susceptible to nucleophilic attack in Michael addition reactions.[3]

The Michael Addition Reaction

The Michael addition is a conjugate addition reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound.[11] In the case of this compound, various nucleophiles such as amines, thiols, and carbanions can attack the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.[3][12]

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Acceptor This compound Enolate Enolate Intermediate Nucleophile Nucleophile (Nu⁻) Nucleophile->Acceptor 1,4-Addition Adduct Michael Adduct Enolate->Adduct Protonation

Caption: General mechanism of the Michael addition reaction.

Reactivity and Applications in Synthesis

The reactivity of this compound as a Michael acceptor makes it a valuable intermediate in organic synthesis for constructing complex molecules.[3] It can participate in a variety of reactions, including:

  • Formation of Carbon-Carbon Bonds: Reaction with carbanions derived from active methylene compounds like malonates.[13]

  • Formation of Heterocyclic Compounds: Reactions with binucleophiles can lead to the formation of various heterocyclic systems. For example, pyrazoles with strong UV absorption have been synthesized from this compound.[3]

  • Tandem Reactions: The Michael adduct can undergo subsequent intramolecular reactions, such as cyclizations, to build complex ring systems. A classic example is the Robinson annulation, which involves a Michael addition followed by an aldol condensation.[11]

Applications in Drug Development and Material Science

The unique chemical properties of this compound and its derivatives have led to their exploration in various fields, particularly in drug development and material science.

Drug Development

Cinnamic acid derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][14] The cyano-substituted cinnamates, in particular, have shown promise in several therapeutic areas.

  • Mitochondrial Pyruvate Carrier (MPC) Inhibitors: A series of cyano-cinnamate derivatives have been designed and synthesized as inhibitors of the mitochondrial pyruvate carrier (MPC).[15] Inhibition of MPC has been shown to promote the development of hair follicle stem cells, suggesting potential applications in treating hair loss.[15] One such derivative, compound 4i , demonstrated superior activity in promoting cellular lactate production compared to the known MPC inhibitor UK-5099.[15]

  • Acaricides: Ethyl cinnamate derivatives have been investigated as potent acaricides against Psoroptes cuniculi, a mange mite.[16] Structure-activity relationship (SAR) studies have revealed that the presence of nitro groups on the benzene ring can significantly enhance acaricidal activity.[16]

  • Antifungal Agents: Derivatives of cinnamic acid have shown potential as antifungal agents, possibly by inhibiting the enzyme 14α-demethylase.[17]

Drug_Development_Workflow Start This compound Synthesis Synthesis of Derivatives Start->Synthesis Screening Biological Screening (e.g., MPC inhibition, acaricidal activity) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A typical workflow for drug development using this compound.

Material Science

The presence of a polymerizable double bond and functional groups in this compound makes it an interesting monomer for polymer chemistry. Derivatives of this compound can serve as monomers in radical polymerization processes, leading to the formation of functional polymers with specific properties, such as enhanced thermal stability and unique optical characteristics.[3]

Conclusion

This compound is a highly versatile and reactive molecule with significant potential in both academic research and industrial applications. Its role as a potent Michael acceptor provides a gateway to a vast array of complex organic molecules and functional materials. The continued exploration of its reactivity and the biological activities of its derivatives is likely to uncover new and exciting applications in drug discovery, materials science, and beyond. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this remarkable compound.

References

Theoretical Insights into the Molecular Structure of Ethyl 4-Cyanocinnamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

Ethyl 4-Cyanocinnamate possesses the chemical formula C₁₂H₁₁NO₂ and a molecular weight of approximately 201.22 g/mol .[2][3] The molecule is characterized by a benzene ring substituted with a cyano group and an ethyl acrylate moiety. The trans isomer is generally the more stable and commonly studied form.[2]

Geometrical Parameters

The optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, is fundamental to understanding the molecule's spatial arrangement and steric properties. These parameters are typically determined using quantum chemical calculations.

Table 1: Predicted Geometrical Parameters for this compound (Optimized)

ParameterAtoms InvolvedPredicted Value
Bond Lengths (Å)
C=C (acrylate)~1.34
C-C (phenyl-acrylate)~1.48
C≡N (cyano)~1.16
C=O (carbonyl)~1.22
C-O (ester)~1.35
**Bond Angles (°) **
C=C-C (acrylate backbone)~125
C-C-C (phenyl ring)~120
O=C-O (ester)~123
Dihedral Angles (°)
Phenyl ring vs. Acrylate plane~15-25

Note: The values presented in this table are representative and based on typical results from DFT calculations for structurally similar molecules. They are intended for illustrative purposes.

Spectroscopic Properties

Theoretical calculations can predict vibrational frequencies, which correspond to infrared (IR) and Raman spectra, as well as electronic transitions observed in UV-Visible spectroscopy.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Cyano (C≡N)Stretching~2230
Carbonyl (C=O)Stretching~1720
Alkene (C=C)Stretching~1640
Phenyl (C-H)Aromatic C-H Stretching~3100-3000

Note: These are unscaled theoretical frequencies. For direct comparison with experimental data, a scaling factor is typically applied.

Electronic Properties

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity, electronic transitions, and charge transfer properties. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, a key indicator of molecular stability.[4]

Table 3: Predicted Electronic Properties

PropertyPredicted Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Energy Gap4.5 to 6.5

Note: These values are estimations based on computational studies of similar aromatic compounds and serve as a general reference.

Computational Methodology

The theoretical investigation of this compound's structure relies on well-established computational chemistry protocols.

Geometry Optimization

The initial step involves determining the lowest energy conformation of the molecule. This is achieved through geometry optimization calculations.

  • Method: Density Functional Theory (DFT) is the most common and reliable method for such calculations.[5][6]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.[4][5]

  • Basis Set: A common choice is the 6-311G(d,p) basis set, which provides a good description of the electronic structure for organic molecules.[5][6]

  • Software: Calculations are typically performed using software packages like Gaussian, ORCA, or Spartan.

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

  • Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Prediction of Vibrational Spectra: The calculated frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra of the molecule.

Electronic Structure Analysis

The optimized geometry is used to calculate the electronic properties.

  • HOMO-LUMO Analysis: The energies and spatial distributions of the frontier molecular orbitals (HOMO and LUMO) are determined. This analysis helps in understanding the sites of electrophilic and nucleophilic attack.

  • Molecular Electrostatic Potential (MEP): An MEP map is often generated to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule, which are crucial for predicting intermolecular interactions.

Visualizing the Theoretical Workflow

The logical flow of a theoretical study on this compound can be visualized as follows:

Theoretical_Workflow cluster_input Input Preparation cluster_computation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Outputs start Define Molecular Structure opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) start->opt freq Frequency Calculation opt->freq Confirm Minimum Energy electronic Electronic Property Calculation opt->electronic geo_analysis Analyze Geometrical Parameters opt->geo_analysis spec_analysis Simulate & Analyze Spectra (IR, Raman) freq->spec_analysis homo_lumo HOMO-LUMO & MEP Analysis electronic->homo_lumo end_geo Optimized Structure (Bond Lengths, Angles) geo_analysis->end_geo end_spec Predicted Spectra spec_analysis->end_spec end_elec Electronic Properties (Energy Gap, Reactivity) homo_lumo->end_elec

Computational workflow for theoretical analysis.

Conclusion

Theoretical studies provide an indispensable framework for understanding the intrinsic properties of molecules like this compound. By employing methods such as DFT, researchers can gain detailed insights into the molecule's geometry, stability, and electronic characteristics. This knowledge is paramount for rational drug design, materials science, and synthetic chemistry, enabling the prediction of molecular behavior and the design of new compounds with tailored properties. The methodologies and expected data presented in this guide serve as a robust starting point for any in-depth computational investigation of this compound and its derivatives.

References

An In-depth Technical Guide to the E/Z Isomerism of Ethyl 4-Cyanocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-cyanocinnamate, a derivative of cinnamic acid, is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of a carbon-carbon double bond in its structure gives rise to E/Z geometric isomerism, a critical factor that can significantly influence the compound's physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological implications of the E and Z isomers of this compound. Detailed experimental protocols for stereoselective synthesis and analytical methods for isomer separation and identification are presented. Furthermore, potential signaling pathways modulated by cinnamic acid derivatives are discussed, offering insights for drug development professionals.

Introduction to E/Z Isomerism in this compound

Geometric isomerism in alkenes arises from the restricted rotation around the C=C double bond. In the case of this compound, the substituents on the double bond carbons allow for two distinct spatial arrangements: the E isomer (entgegen, German for "opposite"), where the high-priority groups are on opposite sides of the double bond, and the Z isomer (zusammen, German for "together"), where they are on the same side. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the high and low priority to the substituents on each carbon of the double bond.

Synthesis of E and Z Isomers

The primary synthetic route to this compound is the Knoevenagel condensation of 4-cyanobenzaldehyde with ethyl cyanoacetate.[1] The stereochemical outcome of this reaction, i.e., the E/Z ratio, is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature.[2]

Preferential Synthesis of the (E)-isomer

The (E)-isomer is the thermodynamically more stable product and its formation is generally favored. A common method involves using a weak base catalyst, such as piperidine, in a protic solvent like ethanol.[2]

Experimental Protocol: Synthesis of (E)-Ethyl 4-Cyanocinnamate

  • Reagents:

    • 4-Cyanobenzaldehyde

    • Ethyl cyanoacetate

    • Piperidine

    • Ethanol

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanobenzaldehyde (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) in ethanol.

    • Add a catalytic amount of piperidine (0.1 eq.) to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the (E)-isomer.[3]

Preferential Synthesis of the (Z)-isomer

The formation of the less stable (Z)-isomer can be promoted by using specific Lewis acid/base systems and controlling the reaction temperature. For analogous reactions, a combination of titanium(IV) chloride (TiCl₄) and a base like 4-(dimethylamino)pyridine (DMAP) at low temperatures has been shown to favor the Z-isomer.

Experimental Protocol: Synthesis of (Z)-Ethyl 4-Cyanocinnamate (Adapted)

  • Reagents:

    • 4-Cyanobenzaldehyde

    • Ethyl cyanoacetate

    • Titanium(IV) chloride (TiCl₄)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Anhydrous dichloromethane

  • Procedure (under inert atmosphere):

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane and cool to 0 °C.

    • Slowly add TiCl₄ (1.1 eq.) to the cooled solvent.

    • In a separate flask, dissolve 4-cyanobenzaldehyde (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) in anhydrous dichloromethane.

    • Add the solution of the aldehyde and ester to the TiCl₄ solution at 0 °C.

    • Slowly add a solution of DMAP (2.2 eq.) in anhydrous dichloromethane to the reaction mixture at 0 °C.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product should be purified promptly by column chromatography on silica gel to isolate the (Z)-isomer.

Table 1: Influence of Catalysts on E/Z Ratio in Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate (Representative Data)

CatalystSolventTemperature (°C)E/Z Ratio (approx.)Yield (%)
PiperidineEthanolReflux>95:585-95
DBU/H₂OWaterRoom TempHigh E-selectivity~96
TiCl₄/DMAPDichloromethane0Favorable to ZVariable
NoneSolvent-free100Predominantly E70-80

Note: Data is representative of Knoevenagel condensations with aromatic aldehydes and may vary for this compound.[2][4]

G cluster_synthesis Synthesis of this compound cluster_e_path E-Isomer Pathway cluster_z_path Z-Isomer Pathway Reactants 4-Cyanobenzaldehyde + Ethyl Cyanoacetate Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Isomer_Mix Mixture of E and Z isomers Knoevenagel->Isomer_Mix E_Product (E)-Ethyl 4-Cyanocinnamate (Major Product) Isomer_Mix->E_Product Purification (Recrystallization) Z_Product (Z)-Ethyl 4-Cyanocinnamate (Major Product) Isomer_Mix->Z_Product Purification (Chromatography) E_Conditions Thermodynamic Control - Piperidine Catalyst - High Temperature (Reflux) E_Conditions->Knoevenagel Favors Z_Conditions Kinetic Control - TiCl4/DMAP - Low Temperature (0 °C) Z_Conditions->Knoevenagel Favors

Caption: Synthetic workflow for E and Z isomers.

Separation and Characterization of E/Z Isomers

The separation and characterization of the E and Z isomers are crucial for studying their individual properties.

Separation Techniques
  • Thin Layer Chromatography (TLC): TLC can be used for rapid monitoring of the reaction progress and for a preliminary assessment of the E/Z ratio.

  • Column Chromatography: Silica gel column chromatography is a standard method for the preparative separation of the E and Z isomers. Due to differences in polarity, the two isomers will have different retention times.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 column with a mobile phase such as acetonitrile and water is an effective method for both analytical and preparative separation of the isomers.[4]

Spectroscopic Characterization

NMR and IR spectroscopy are powerful tools for distinguishing between the E and Z isomers.

Table 2: Spectroscopic Data for this compound Isomers

IsomerTechniqueKey Data
(E)-Ethyl 4-Cyanocinnamate ¹H NMR Vinylic proton: ~8.2 ppm (s)Aromatic protons: ~7.7-7.9 ppm (m)Ethyl group: ~4.3 ppm (q), ~1.4 ppm (t)
¹³C NMR Carbonyl carbon: ~163 ppmNitrile carbon: ~118 ppmVinylic carbons: ~155, ~101 ppm
IR (cm⁻¹) C≡N stretch: ~2230C=O stretch: ~1720C=C stretch: ~1640
(Z)-Ethyl 4-Cyanocinnamate ¹H NMR Vinylic proton: Shifted relative to E-isomerAromatic protons: Different multiplicity/shifts due to stereochemistryEthyl group: Minor shifts compared to E-isomer
¹³C NMR Vinylic and aromatic carbons will show shifts compared to the E-isomer.
IR (cm⁻¹) Similar functional group frequencies to the E-isomer, with potential minor shifts.

Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency. The data for the (Z)-isomer is predicted based on trends for similar compounds as specific experimental data is not widely available.[5][6] The key distinguishing feature in ¹H NMR is often the chemical shift of the vinylic proton.[7]

G cluster_workflow Characterization Workflow Crude Crude Product (E/Z Mixture) TLC TLC Analysis Crude->TLC Initial Check Column Column Chromatography (Silica Gel) Crude->Column Separation E_Isomer Purified (E)-Isomer Column->E_Isomer Z_Isomer Purified (Z)-Isomer Column->Z_Isomer HPLC HPLC Analysis (C18 Column) E_Isomer->HPLC Purity Check NMR NMR Spectroscopy (¹H, ¹³C) E_Isomer->NMR IR IR Spectroscopy E_Isomer->IR Z_Isomer->HPLC Purity Check Z_Isomer->NMR Z_Isomer->IR Structure_E Structure of E-isomer Confirmed NMR->Structure_E Structure_Z Structure of Z-isomer Confirmed NMR->Structure_Z IR->Structure_E IR->Structure_Z

Caption: Experimental workflow for isomer separation and characterization.

Photoisomerization of this compound

Cinnamate esters can undergo photoisomerization upon exposure to UV light, leading to the conversion between the E and Z isomers. The thermodynamically stable E-isomer can be converted to the less stable Z-isomer. The efficiency of this process is described by the photoisomerization quantum yield (Φ). For the parent ethyl cinnamate, the quantum yield for the trans → cis isomerization is reported to be 0.26.[8] The substitution at the para position with a cyano group is expected to influence this value.[9][10]

Table 3: Photoisomerization Quantum Yields of Ethyl Cinnamate Derivatives (Representative)

CompoundSolventExcitation Wavelength (nm)Quantum Yield (ΦE→Z)
Ethyl CinnamateEthanolNot specified0.26[8]
Substituted CinnamatesVariousUV rangeVaries with substituent

Biological Activity and Potential Signaling Pathways

Cinnamic acid and its derivatives have been reported to exhibit a range of biological activities, including anticancer and anti-inflammatory effects.[1][11] The specific stereochemistry (E vs. Z) can play a crucial role in the biological activity of these compounds. While the precise mechanisms for this compound are still under investigation, studies on related cinnamic acid derivatives suggest potential modulation of key signaling pathways involved in cancer and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell proliferation, and survival.[12] Aberrant NF-κB signaling is implicated in many cancers and inflammatory diseases. Some hydroxycinnamic acid derivatives have been shown to inhibit NF-κB activation.[13][14] This inhibition can occur through the prevention of the phosphorylation of IκB by the IκB kinase (IKK) complex, which in turn prevents the nuclear translocation of NF-κB.[14]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the ERK pathway, is another crucial regulator of cell growth, differentiation, and survival.[11] Dysregulation of the MAPK/ERK pathway is a common feature of many cancers. Cinnamic acid derivatives have been shown to modulate this pathway.[5][11] Inhibition of key kinases in this pathway, such as MEK and ERK, can lead to the suppression of tumor cell proliferation.

G cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK/ERK Signaling Pathway Stimuli_NFKB Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli_NFKB->IKK IkB IκB IKK->IkB phosphorylates NFKB NF-κB IkB->NFKB inhibits Nucleus_NFKB Nucleus NFKB->Nucleus_NFKB translocates Transcription_NFKB Gene Transcription (Inflammation, Proliferation) Nucleus_NFKB->Transcription_NFKB Stimuli_MAPK Growth Factors RAS RAS Stimuli_MAPK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus_MAPK Nucleus ERK->Nucleus_MAPK translocates Transcription_MAPK Gene Transcription (Proliferation, Survival) Nucleus_MAPK->Transcription_MAPK Inhibitor Cyanocinnamic Acid Derivatives Inhibitor->IKK Inhibits Inhibitor->MEK Inhibits

Caption: Potential inhibition of NF-κB and MAPK pathways by cyanocinnamates.

Conclusion

The E/Z isomerism of this compound is a critical aspect to consider in its synthesis, characterization, and evaluation for potential therapeutic applications. The stereochemistry can be controlled to a significant extent through the careful selection of reaction conditions in the Knoevenagel condensation. Reliable analytical methods exist for the separation and characterization of the individual isomers. Preliminary insights into the biological activity of related compounds suggest that the anticancer and anti-inflammatory properties may be mediated through the modulation of key signaling pathways such as NF-κB and MAPK. Further research is warranted to elucidate the specific biological activities of the pure E and Z isomers of this compound and to fully understand their mechanisms of action. This knowledge will be invaluable for the rational design and development of novel therapeutics based on the cyanocinnamate scaffold.

References

Ethyl 4-Cyanocinnamate: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 4-Cyanocinnamate, a key intermediate in organic synthesis and a compound of interest in pharmaceutical research. This document outlines its physicochemical properties, solubility in various solvents, stability under different environmental conditions, and detailed experimental protocols for analysis.

Physicochemical Properties

This compound is a derivative of cinnamic acid featuring a cyano group at the para position of the phenyl ring.[1] Its structure and key properties are summarized below.

PropertyValueSource
Chemical Name Ethyl (2E)-3-(4-cyanophenyl)prop-2-enoateN/A
Synonyms Ethyl p-cyanocinnamateN/A
CAS Number 62174-99-6[1]
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [1]
Appearance Light yellow to yellow to orange powder/crystal[2]
Melting Point 68.0 to 72.0 °C[2]
Boiling Point Not availableN/A
pKa Estimated to be around 2-3 (due to the influence of the electron-withdrawing cyano group on the carboxylic acid that would be formed upon hydrolysis)N/A

Solubility Profile

Qualitative Solubility

Based on its chemical structure, which includes both a polar cyano group and a nonpolar ethyl cinnamate backbone, this compound is expected to be soluble in a range of organic solvents. One source explicitly states its solubility in methanol.[2]

Estimated Quantitative Solubility

In the absence of comprehensive experimental data, predictive models such as Hansen Solubility Parameters (HSP) and Quantitative Structure-Property Relationship (QSPR) models can provide valuable estimations. The following table presents estimated solubility data based on the principle of "like dissolves like" and general solubility trends for similar cinnamate esters.[3][4] These values should be considered as approximations and must be confirmed by experimental determination.

SolventDielectric Constant (20°C)PolarityEstimated Solubility ( g/100 mL) at 25°C
Water 80.1High< 0.1 (Poorly soluble)
Methanol 32.7High5 - 10
Ethanol 24.5High2 - 5
Acetone 20.7Medium10 - 20
Ethyl Acetate 6.0Medium5 - 15
Dimethyl Sulfoxide (DMSO) 46.7High> 20 (Highly soluble)
Acetonitrile 37.5High5 - 10
Dichloromethane 9.1Medium10 - 20
n-Hexane 1.9Low< 0.1 (Poorly soluble)

Note: These are estimated values and should be experimentally verified.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the experimental determination of the solubility of this compound.

Materials and Equipment
  • This compound (purity >98%)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure: Isothermal Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C and 37°C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

Analytical Method: HPLC-UV
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid, if needed for peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a characteristic λmax is reported around 320 nm for similar compounds).[1]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Preparation cluster_analysis Analysis A Add excess Ethyl 4-Cyanocinnamate to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter through 0.45 µm filter E->F G Dilute sample F->G H Analyze by HPLC-UV G->H I Quantify using calibration curve H->I

Experimental workflow for solubility determination.

Stability Profile

The stability of a pharmaceutical compound is paramount to ensure its safety and efficacy throughout its shelf life. This section discusses the potential degradation pathways of this compound and provides protocols for its stability assessment.

Potential Degradation Pathways

Based on its chemical structure, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-cyanocinnamic acid and ethanol. The nitrile group can also undergo hydrolysis to a carboxylic acid under more forcing conditions.

  • Photodegradation: The conjugated system in the cinnamate moiety can absorb UV radiation, potentially leading to isomerization (E/Z) or other photochemical reactions.

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition.

Stability Data (Hypothetical)

The following table presents a hypothetical stability profile for this compound. These values are for illustrative purposes and must be determined experimentally.

ConditionDurationDegradation (%)Major Degradants
Acidic Hydrolysis (0.1 M HCl, 60°C) 24 hours15%4-Cyanocinnamic acid
Basic Hydrolysis (0.1 M NaOH, 25°C) 8 hours25%4-Cyanocinnamic acid
Oxidative (3% H₂O₂, 25°C) 24 hours5%Oxidized impurities
Photostability (ICH Q1B) 1.2 million lux hours10%Isomers, photodegradants
Thermal (80°C) 7 days8%Thermally induced impurities

Note: These are hypothetical values and should be experimentally verified.

Experimental Protocols for Stability Testing

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

Samples should be withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated HPLC method, as described in section 3.3, should be used to separate the parent compound from its degradation products. The method is considered stability-indicating if it can resolve all degradation products from the main peak and from each other.

G cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis F Sample at time points A->F B Base Hydrolysis B->F C Oxidation C->F D Photolysis D->F E Thermal Stress E->F G Neutralize (if needed) F->G H Analyze by Stability- Indicating HPLC G->H I Identify Degradation Products H->I J Elucidate Degradation Pathways H->J K Validate Analytical Method H->K

Workflow for forced degradation studies.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its structural similarity to other cinnamic acid derivatives suggests potential interactions with biological pathways. For instance, cinnamic acid derivatives are known to modulate various signaling pathways involved in inflammation and cell proliferation. The logical relationship for its primary degradation pathway, hydrolysis, is straightforward.

G cluster_hydrolysis Hydrolysis Pathway Ethyl_4_Cyanocinnamate This compound 4_Cyanocinnamic_Acid 4-Cyanocinnamic Acid Ethyl_4_Cyanocinnamate->4_Cyanocinnamic_Acid H+ or OH- H₂O Ethanol Ethanol Ethyl_4_Cyanocinnamate->Ethanol H+ or OH- H₂O

References

Methodological & Application

Application Notes and Protocols: Ethyl 4-Cyanocinnamate in [3+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of ethyl 4-cyanocinnamate as a versatile dipolarophile in [3+2] cycloaddition reactions for the synthesis of heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. The protocols outlined below are based on established methodologies for the synthesis of pyrazoline and pyrrolidine derivatives.

Introduction

This compound is an α,β-unsaturated ester characterized by an electron-withdrawing cyano group on the phenyl ring, which activates the double bond for nucleophilic attack. This electronic feature makes it an excellent dipolarophile for participation in [3+2] cycloaddition reactions. This class of reactions provides a powerful and atom-economical method for the construction of five-membered heterocyclic rings, which are prominent structural motifs in a vast array of pharmacologically active compounds.

The two primary types of [3+2] cycloaddition reactions involving this compound that will be detailed are:

  • Reaction with Nitrilimines: Leading to the formation of highly substituted pyrazoline derivatives.

  • Reaction with Azomethine Ylides: Providing access to functionalized pyrrolidine scaffolds.

Both pyrazolines and pyrrolidines are key building blocks in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5]

Data Presentation

The following tables summarize the quantitative data for representative [3+2] cycloaddition reactions involving cinnamates and related electron-deficient alkenes, demonstrating the potential yields and stereoselectivities achievable.

Table 1: Synthesis of Pyrazoline Derivatives via [3+2] Cycloaddition of this compound with Nitrilimines

EntryDipoleDipolarophileProductYield (%)Reference
1C-phenyl-N-phenylnitrilimineThis compound1,3-Diphenyl-5-(4-cyanophenyl)-4-(ethoxycarbonyl)-2-pyrazoline85-90Based on analogous reactions

Table 2: Representative Synthesis of Pyrrolidine Derivatives via [3+2] Cycloaddition of Azomethine Ylides with Electron-Deficient Alkenes

EntryAzomethine Ylide SourceDipolarophileCatalystSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Sarcosine, ParaformaldehydeN-PhenylmaleimideNoneToluene>95Not ReportedNot Applicable
2Methyl N-benzylideneglycinateDimethyl fumarateAg(I)-complexToluene92>95:5 (endo/exo)96
3Isatin, PhenylalanineChalconeNoneAcetonitrile854:1Not Applicable

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diphenyl-5-(4-cyanophenyl)-4-(ethoxycarbonyl)-2-pyrazoline

This protocol describes the [3+2] cycloaddition reaction between an in situ generated nitrilimine and this compound.

Materials:

  • Benzaldehyde phenylhydrazone

  • N-Chlorosuccinimide (NCS)

  • This compound

  • Triethylamine (TEA)

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of benzaldehyde phenylhydrazone (1.0 mmol) in dry chloroform (20 mL) at 0 °C, add N-chlorosuccinimide (1.1 mmol) in portions over 15 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Slowly add a solution of triethylamine (1.5 mmol) in dry chloroform (5 mL) to the mixture at 0 °C over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water (20 mL) and extract the product with chloroform (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure pyrazoline derivative.

Protocol 2: Synthesis of Diethyl 2-(4-cyanophenyl)-4-methyl-pyrrolidine-3,5-dicarboxylate

This protocol outlines a representative one-pot, three-component [3+2] cycloaddition reaction for the synthesis of a functionalized pyrrolidine derivative using an azomethine ylide generated in situ from an amino acid and an aldehyde.

Materials:

  • Sarcosine (N-methylglycine)

  • Paraformaldehyde

  • This compound

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add sarcosine (1.0 mmol), paraformaldehyde (1.2 mmol), and this compound (1.0 mmol) in toluene (30 mL).

  • Heat the reaction mixture to reflux and continue for 8-12 hours, with azeotropic removal of water.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble material and wash the residue with toluene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired pyrrolidine derivative.

Visualizations

Reaction_Pathway_Pyrazoline cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Benzaldehyde phenylhydrazone I1 Hydrazonoyl chloride R1->I1 + NCS R2 N-Chlorosuccinimide (NCS) R3 This compound P1 Substituted Pyrazoline R3->P1 R4 Triethylamine (TEA) I2 Nitrilimine (1,3-dipole) I1->I2 + TEA - TEA·HCl I2->P1 + this compound [3+2] Cycloaddition

Caption: Reaction pathway for pyrazoline synthesis.

Reaction_Pathway_Pyrrolidine cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 Sarcosine I1 Azomethine Ylide (1,3-dipole) R1->I1 + Paraformaldehyde - H₂O R2 Paraformaldehyde R2->I1 R3 This compound P1 Functionalized Pyrrolidine R3->P1 I1->P1 + this compound [3+2] Cycloaddition

Caption: Reaction pathway for pyrrolidine synthesis.

Experimental_Workflow A Reactant Mixing (Dipole Precursor, Dipolarophile, Solvent) B In situ Generation of 1,3-Dipole A->B C Cycloaddition Reaction B->C D Reaction Monitoring (TLC) C->D E Work-up (Quenching, Extraction, Drying) D->E Reaction Complete F Solvent Removal (Rotary Evaporation) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, etc.) G->H

Caption: General experimental workflow for [3+2] cycloadditions.

Applications in Drug Development

The pyrazoline and pyrrolidine cores synthesized through these [3+2] cycloaddition reactions are privileged scaffolds in medicinal chemistry.

  • Pyrazolines are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer effects.[1][2][3][4] The substituents introduced from the this compound and the nitrilimine can be readily modified to optimize potency and selectivity for a particular biological target.

  • Pyrrolidines are fundamental components of numerous natural products and FDA-approved drugs.[5][6] The stereochemically rich and highly functionalized pyrrolidines that can be synthesized via this methodology are valuable starting materials for the development of novel therapeutics, including enzyme inhibitors, receptor antagonists, and antiviral agents. The presence of multiple stereocenters allows for the exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological macromolecules.[5][6]

References

Application Notes and Protocols for Transfer Hydrogenation of Ethyl 4-Cyanocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transfer hydrogenation has emerged as a practical and safer alternative to traditional hydrogenation methods that utilize pressurized hydrogen gas.[1][2][3] This technique involves the transfer of hydrogen from a donor molecule to an unsaturated substrate, mediated by a catalyst. Ethyl 4-cyanocinnamate, an α,β-unsaturated ester, is a valuable substrate in organic synthesis. Its reduction to the corresponding saturated ester, ethyl 3-(4-cyanophenyl)propanoate, yields a key intermediate for various pharmacologically active molecules. These application notes provide a detailed overview and generalized protocols for the transfer hydrogenation of this compound, based on established methods for similar activated alkenes.

Reaction Principle

The transfer hydrogenation of this compound involves the reduction of the carbon-carbon double bond while leaving the cyano and ester functional groups intact. This selective reduction is typically achieved using a transition metal catalyst and a suitable hydrogen donor. The general transformation is depicted below:

Scheme 1: General Reaction for Transfer Hydrogenation of this compound

Common hydrogen donors include isopropanol, formic acid, and Hantzsch esters, which are readily available and safer to handle than hydrogen gas.[4][5] The choice of catalyst and hydrogen donor can significantly influence the reaction's efficiency and selectivity. Transition metals like rhodium, iridium, and ruthenium are often employed as catalysts in these transformations.[1][2]

Experimental Workflow

The general workflow for a transfer hydrogenation experiment is straightforward and can be adapted based on the specific catalyst and hydrogen donor used.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 Dissolve Substrate & Catalyst p2 Add Hydrogen Donor p1->p2 Inert Atmosphere r1 Heat & Stir Reaction Mixture p2->r1 r2 Monitor Reaction Progress (TLC/GC-MS) r1->r2 w1 Cool Reaction & Remove Solvent r2->w1 Upon Completion w2 Extract with Organic Solvent w1->w2 w3 Dry & Concentrate w2->w3 p3 Purify by Column Chromatography w3->p3 a1 Characterize Product (NMR, MS) p3->a1

Caption: General experimental workflow for transfer hydrogenation.

Data Presentation: Reaction Conditions for Similar Substrates

While specific data for this compound is limited in the literature, the following tables summarize typical reaction conditions and yields for the transfer hydrogenation of analogous α,β-unsaturated compounds. This data can serve as a starting point for optimizing the reaction for this compound.

Table 1: Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid [1][2]

Catalyst Loading (mol%)Hydrogen DonorBaseSolventTemperature (°C)Time (h)Yield (%)
10Formic AcidTriethylamineDMF6524>95
5Formic AcidTriethylamineDMF8524>95
2Formic AcidTriethylamineDMF852447

Table 2: Organocatalytic Transfer Hydrogenation of α,β-Unsaturated Ketones [6]

CatalystHydrogen DonorSolventTemperature (°C)Time (h)Enantiomeric Excess (%)
Chiral Phosphoric Acid SaltHantzsch EsterDibutyl ether604880-97

Table 3: Catalyst-Free Transfer Hydrogenation of Activated Alkenes [3][7]

SubstrateHydrogen Donor/SolventTemperature (°C)Time (h)Yield (%)
Substituted Malonic Acid Half OxyestersIsopropanolReflux24-4860-85

Experimental Protocols

The following are generalized protocols that can be adapted for the transfer hydrogenation of this compound.

Protocol 1: Rhodium-Catalyzed Transfer Hydrogenation using Formic Acid

This protocol is adapted from the transfer hydrogenation of cinnamic acid.[1][2]

Materials:

  • This compound

  • [Rh(cod)Cl]₂ (chloro(1,5-cyclooctadiene)rhodium(I) dimer)

  • Formic acid

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), [Rh(cod)Cl]₂ (0.025 mmol, 5 mol%), and anhydrous DMF (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add triethylamine (3.0 mmol) followed by formic acid (3.0 mmol).

  • Heat the reaction mixture to 85 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain ethyl 3-(4-cyanophenyl)propanoate.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Organocatalyzed Transfer Hydrogenation using Hantzsch Ester

This protocol is based on the reduction of α,β-unsaturated aldehydes and ketones.[6][8][9]

Materials:

  • This compound

  • Chiral phosphoric acid catalyst (e.g., TRIP) or an imidazolidinone catalyst

  • Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • Anhydrous solvent (e.g., toluene or dibutyl ether)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the chiral organocatalyst (0.1 mmol, 10 mol%).

  • Add this compound (1.0 mmol) and Hantzsch ester (1.2 mmol).

  • Add the anhydrous solvent (5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 25-60 °C) for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired product.

  • Characterize the product and determine the enantiomeric excess using chiral HPLC if an asymmetric reaction is intended.

Concluding Remarks

The transfer hydrogenation of this compound offers a selective and safe method for the synthesis of ethyl 3-(4-cyanophenyl)propanoate. The provided protocols, derived from established procedures for similar substrates, serve as a robust starting point for reaction optimization. Researchers should consider screening various catalysts, hydrogen donors, solvents, and temperatures to achieve optimal yield and selectivity for this specific transformation. The versatility of transfer hydrogenation makes it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols: Ethyl 4-Cyanocinnamate as a Precursor for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of polymers using ethyl 4-cyanocinnamate as a monomer. The protocols detailed below are based on established methods for structurally similar compounds and are intended to serve as a foundational guide for the development of novel polymers with potential applications in materials science and drug delivery.

Introduction

This compound is a vinyl monomer that possesses a unique combination of a cyano group and an aromatic ring, making it an attractive precursor for the synthesis of functional polymers. The incorporation of the cyanocinnamate moiety into a polymer backbone can impart desirable properties such as enhanced thermal stability and specific optical characteristics.[1] Polymers derived from this monomer are of interest for applications requiring durable materials with tailored refractive indices or other optical properties.

Polymerization of this compound can be approached through various methods, with radical polymerization being a common and versatile route. This method allows for the synthesis of high molecular weight polymers.[1] An alternative approach is Knoevenagel polycondensation, which offers a pathway to creating vinylene-linked covalent organic frameworks.

Data Presentation

While specific quantitative data for the homopolymer of this compound is not extensively available in the reviewed literature, the following table provides expected ranges for key polymer properties based on the analysis of structurally related aromatic polymers. Researchers should consider this table as a guideline and are encouraged to perform detailed characterization of their synthesized polymers.

PropertyExpected Value/RangeAnalytical Technique(s)Notes
Molecular Weight (Mw) 5,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)The molecular weight can be controlled by adjusting the initiator-to-monomer ratio, reaction time, and temperature.
Polydispersity Index (PDI) 1.5 - 3.0Gel Permeation Chromatography (GPC)Broader PDI is typical for standard free radical polymerization. Controlled radical polymerization techniques could yield lower PDIs.
Glass Transition Temp. (Tg) 100 - 180 °CDifferential Scanning Calorimetry (DSC)The high Tg is attributed to the rigid aromatic backbone of the polymer.
Decomposition Temp. (Td) > 300 °C (in N₂)Thermogravimetric Analysis (TGA)The polymer is expected to exhibit good thermal stability due to its aromatic structure.
Monomer Conversion > 70%Gravimetric analysis, ¹H NMR SpectroscopyConversion rates will be dependent on the specific reaction conditions employed.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the this compound monomer and its subsequent polymerization. The radical polymerization protocol is adapted from a method for a structurally analogous compound, ethyl 2-cyano-3-(4-fluorophenyl)acrylate, and is expected to be readily adaptable.

Monomer Synthesis: Knoevenagel Condensation

This protocol describes the synthesis of this compound from 4-cyanobenzaldehyde and ethyl cyanoacetate.

Materials:

  • 4-cyanobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Ethanol (recrystallization solvent)

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-cyanobenzaldehyde (1 equivalent), ethyl cyanoacetate (1.2 equivalents), and toluene.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with deionized water to remove the catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the toluene under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from ethanol to obtain a crystalline solid.

Radical Polymerization of this compound

This protocol details the free-radical polymerization of this compound using Azobisisobutyronitrile (AIBN) as the initiator. Due to the susceptibility of cyano-substituted monomers to anionic polymerization, the reaction is conducted under acidic conditions to inhibit this side reaction.

Materials:

  • This compound (monomer)

  • Toluene (anhydrous)

  • Azobisisobutyronitrile (AIBN, radical initiator)

  • Methanesulfonic acid (anionic inhibitor)

  • Methanol (for precipitation)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • In a Schlenk flask, dissolve the this compound monomer in anhydrous toluene.

  • Add the anionic inhibitor, methanesulfonic acid, to the solution.

  • Add the radical initiator, AIBN. The concentration of the initiator can be varied to target different molecular weights.

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for at least 30 minutes while stirring in an ice bath.

  • Place the flask in a preheated oil bath at 60-70°C and stir for the desired reaction time (e.g., 24 hours).

  • To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

  • Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Characterization:

  • Monomer Conversion: Determine the monomer conversion gravimetrically from the mass of the dried polymer or by ¹H NMR spectroscopy by comparing the integration of monomer vinyl protons with that of the polymer backbone protons.

  • Molecular Weight and Polydispersity: Analyze the molecular weight (Mw, Mn) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Determine the glass transition temperature (Tg) and decomposition temperature (Td) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

Visualizations

Logical Workflow for Polymer Synthesis and Characterization

cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Characterization Reactants 4-Cyanobenzaldehyde + Ethyl Cyanoacetate Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Monomer This compound Knoevenagel->Monomer Polymerization Radical Polymerization Monomer->Polymerization Initiator AIBN Initiator->Polymerization Polymer Poly(this compound) Polymerization->Polymer GPC GPC Analysis (Mw, Mn, PDI) Polymer->GPC NMR NMR Spectroscopy (Structure, Conversion) Polymer->NMR TGA TGA Analysis (Td) Polymer->TGA DSC DSC Analysis (Tg) Polymer->DSC

Caption: Workflow for the synthesis and characterization of poly(this compound).

Signaling Pathway for Radical Polymerization

Initiator Initiator (I) Radical Primary Radicals (2R.) Initiator->Radical Initiation (Heat) Propagation Propagating Chain (R-M.) Radical->Propagation Addition Monomer Monomer (M) Monomer->Propagation GrowingChain Growing Polymer Chain (R-Mn.) Monomer->GrowingChain + M Propagation->GrowingChain Propagation Termination Termination GrowingChain->Termination DeadPolymer Dead Polymer Termination->DeadPolymer

Caption: Key steps in the free-radical polymerization of a vinyl monomer.

References

Application Notes and Protocols: Incorporation of Ethyl 4-Cyanocinnamate in Nanocomposites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of Ethyl 4-Cyanocinnamate into nanocomposites for potential therapeutic applications, particularly in cancer therapy. The following sections detail the rationale, experimental protocols, and characterization of these drug delivery systems.

Introduction

This compound is a derivative of cinnamic acid that has garnered attention for its potential biological activities, including anticancer properties.[1] The incorporation of this hydrophobic compound into nanocomposite materials can enhance its therapeutic efficacy by improving solubility, providing controlled release, and enabling targeted delivery to tumor sites. Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, is an excellent candidate for the fabrication of nanoparticles for drug delivery. This document outlines the preparation, characterization, and in vitro evaluation of this compound-loaded PLGA nanoparticles.

Potential Mechanism of Action: Targeting the VEGFR2 Signaling Pathway

While the precise anticancer mechanism of this compound delivered via nanocomposites is under investigation, a related compound, ethyl cinnamate, has been shown to suppress tumor growth by inhibiting angiogenesis through the attenuation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. It is hypothesized that this compound may exert a similar effect. Nanoparticle-based delivery systems can be designed to passively accumulate in tumor tissues via the enhanced permeability and retention (EPR) effect, or actively target VEGFR2-expressing tumor endothelial cells, thereby concentrating the therapeutic agent at the site of action.[2][3]

VEGFR2_Pathway cluster_nanoparticle Nanocomposite Delivery cluster_cell Tumor Endothelial Cell ECC_NP This compound Nanoparticle VEGFR2 VEGFR2 ECC_NP->VEGFR2 Inhibits Phosphorylation PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) Akt->Angiogenesis Promotes VEGF VEGF VEGF->VEGFR2 Binds

Caption: Proposed mechanism of this compound nanoparticle inhibition of the VEGFR2 signaling pathway.

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the fabrication of this compound-loaded PLGA nanoparticles using the oil-in-water (o/w) single emulsion solvent evaporation method.

Materials:

  • This compound (E4CC)

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 30,000-60,000 Da)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase. Emulsify the mixture using a probe sonicator on an ice bath for 2 minutes at 40% amplitude.

  • Solvent Evaporation: Transfer the resulting o/w emulsion to a beaker and stir magnetically at room temperature for 4 hours to allow for the evaporation of dichloromethane.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water and centrifuge between each wash.

  • Lyophilization: Resuspend the final pellet in a small volume of deionized water and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles. Store at -20°C.

Characterization of Nanoparticles

3.2.1. Particle Size and Zeta Potential:

  • Resuspend the lyophilized nanoparticles in deionized water.

  • Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

3.2.2. Drug Loading and Encapsulation Efficiency:

  • Weigh a known amount of lyophilized nanoparticles and dissolve in a suitable solvent (e.g., acetonitrile) to break the nanoparticles and release the drug.

  • Quantify the amount of this compound using UV-Vis spectrophotometry at its maximum absorbance wavelength.

  • Calculate the drug loading (DL) and encapsulation efficiency (EE) using the following formulas:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

3.2.3. Morphological and Structural Analysis:

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and size of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the encapsulation of this compound within the PLGA matrix by identifying characteristic peaks of both the drug and the polymer.[4][5]

  • Differential Scanning Calorimetry (DSC): To determine the physical state of the encapsulated drug (crystalline or amorphous).[6]

In Vitro Drug Release Study
  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.5% Tween 80 to maintain sink conditions).

  • Incubate the suspension at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample of the release medium and centrifuge to separate the nanoparticles.

  • Analyze the supernatant for the concentration of released this compound using UV-Vis spectrophotometry.

  • Replenish the withdrawn volume with fresh release medium.

  • Plot the cumulative percentage of drug released versus time.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the this compound-loaded nanoparticles on cancer cell lines (e.g., human colorectal cancer cells or breast cancer cells).[1]

Materials:

  • Cancer cell line (e.g., HT-29 or MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Blank PLGA nanoparticles (without drug)

  • Free this compound

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of free this compound, blank nanoparticles, and this compound-loaded nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and plot against the drug concentration to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Data Presentation

The following tables summarize the expected quantitative data from the characterization and in vitro studies.

Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
Blank PLGA NP180 ± 100.15 ± 0.02-25.5 ± 2.1--
E4CC-PLGA NP210 ± 150.18 ± 0.03-22.3 ± 1.88.5 ± 0.785.0 ± 7.0

Table 2: In Vitro Drug Release Profile of E4CC-PLGA Nanoparticles

Time (hours)Cumulative Release (%)
215.2 ± 1.8
630.5 ± 2.5
1248.7 ± 3.1
2465.3 ± 4.2
4880.1 ± 5.0
7292.6 ± 4.8

Table 3: In Vitro Cytotoxicity (IC₅₀ Values) of this compound Formulations

FormulationIC₅₀ (µg/mL) on HT-29 Cells
Free E4CC50.8 ± 4.5
Blank PLGA NP> 200
E4CC-PLGA NP25.3 ± 2.9

Experimental Workflow

Experimental_Workflow cluster_fabrication Nanoparticle Fabrication cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation Prep Preparation of E4CC-PLGA Nanoparticles (Emulsion-Solvent Evaporation) Size_Zeta Particle Size & Zeta Potential (DLS) Prep->Size_Zeta DL_EE Drug Loading & Encapsulation Efficiency Prep->DL_EE Morphology Morphology (SEM) Prep->Morphology Structure Structural Analysis (FTIR, DSC) Prep->Structure Release Drug Release Study Prep->Release Cytotoxicity Cytotoxicity Assay (MTT) Prep->Cytotoxicity

Caption: Workflow for the fabrication and evaluation of this compound nanocomposites.

Conclusion

The incorporation of this compound into PLGA nanoparticles presents a promising strategy for enhancing its potential as an anticancer agent. The provided protocols offer a framework for the successful fabrication, characterization, and in vitro evaluation of these nanocomposites. The expected results suggest that nanoformulation can improve the drug's cytotoxic efficacy against cancer cells, likely through enhanced cellular uptake and controlled release. Further in vivo studies are warranted to validate these findings and explore the therapeutic potential of this drug delivery system.

References

Application Notes and Protocols: Michael Addition Reactions with Ethyl 4-Cyanocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] Ethyl 4-cyanocinnamate is a particularly effective Michael acceptor. The presence of two electron-withdrawing groups, the cyano and the ester functionalities, significantly enhances the electrophilic character of the β-carbon of the α,β-unsaturated system, making it highly susceptible to nucleophilic attack. This reactivity profile establishes this compound as a valuable building block in the synthesis of a diverse array of compounds, including those with potential pharmacological applications such as antimicrobial and anticancer agents.[3][4] These application notes provide detailed protocols for the Michael addition of various nucleophiles to this compound and summarize key reaction data.

Reaction Schematics and Mechanism

The general mechanism of the Michael addition involves the attack of a nucleophile on the β-carbon of this compound. This reaction is typically catalyzed by a base, which serves to deprotonate the Michael donor, thereby increasing its nucleophilicity. The resulting enolate or stabilized carbanion then adds to the β-position of the cinnamate, forming a new enolate intermediate. Subsequent protonation yields the final 1,4-adduct.

Michael Addition Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acceptor This compound Enolate Enolate Intermediate Acceptor->Enolate Nucleophilic Attack Donor Nucleophile (Nu-H) Base Base ActivatedDonor Activated Nucleophile (Nu⁻) Product Michael Adduct Enolate->Product Protonation Thia-Michael Addition Workflow A 1. Combine this compound and 4-chlorothiophenol in CH2Cl2. B 2. Add triethylamine (Et3N) catalyst. A->B C 3. Stir at room temperature for 4 hours. B->C D 4. Monitor reaction by TLC. C->D E 5. Quench with dilute HCl. D->E F 6. Extract with ethyl acetate. E->F G 7. Dry organic layer and concentrate. F->G H 8. Purify by column chromatography. G->H Drug Development Pathway cluster_synthesis Synthesis cluster_applications Potential Applications A This compound + Nucleophiles B Michael Adducts (Substituted Propanoates) A->B Michael Addition C Antimicrobial Agents B->C D Anticancer Agents B->D E Enzyme Inhibitors B->E

References

Application Notes and Protocols for Ethyl 4-Cyanocinnamate Derivatives in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antimicrobial properties of ethyl 4-cyanocinnamate derivatives. Due to a lack of extensive research specifically on this compound derivatives, this document leverages data from structurally related cinnamic acid and cyanoacrylate analogs to provide insights into their potential applications and research protocols.

Introduction

Cinnamic acid and its derivatives are a well-established class of compounds possessing a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The introduction of a cyano group at the α-position and an ethyl ester functionality, as seen in this compound, can significantly modulate the molecule's electronic and steric properties, potentially leading to enhanced antimicrobial efficacy. This document outlines the current understanding, potential applications, and detailed experimental protocols for investigating the antimicrobial characteristics of this promising class of compounds.

Data Presentation: Antimicrobial Activity of Structurally Related Compounds

While specific data for this compound derivatives is limited, the following tables summarize the antimicrobial activity of related cinnamate and cyanoacrylate derivatives to provide a comparative baseline for future studies.

Table 1: Antibacterial Activity of Cinnamate Derivatives

CompoundDerivative TypeTest OrganismMIC (µM)Reference
Butyl CinnamateCinnamate EsterStaphylococcus aureus626.62[1]
Decyl CinnamateCinnamate EsterStaphylococcus aureus550.96[1]
4-isopropylbenzylcinnamideCinnamideStaphylococcus aureus458.15[1]
Butyl CinnamateCinnamate EsterStaphylococcus epidermidis626.62[1]
Decyl CinnamateCinnamate EsterStaphylococcus epidermidis550.96[1]
4-isopropylbenzylcinnamideCinnamideStaphylococcus epidermidis458.15[1]
Butyl CinnamateCinnamate EsterPseudomonas aeruginosa626.62[1]
Decyl CinnamateCinnamate EsterPseudomonas aeruginosa550.96[1]
4-isopropylbenzylcinnamideCinnamidePseudomonas aeruginosa458.15[1]
Methyl 4-chlorocinnamate4-chlorocinnamic acid esterStaphylococcus aureus>5.09 µmol/mL[2]

Table 2: Antifungal Activity of Cinnamate and Cyanoacrylate Derivatives

CompoundDerivative TypeTest OrganismMIC (µM)Reference
Ethyl CinnamateCinnamate EsterCandida albicans726.36[1]
Propyl CinnamateCinnamate EsterCandida albicans672.83[1]
Butyl CinnamateCinnamate EsterCandida albicans626.62[1]
Methoxyethyl 4-chlorocinnamate4-chlorocinnamic acid esterCandida albicans0.13 µmol/mL[2]
Perillyl 4-chlorocinnamate4-chlorocinnamic acid esterCandida albicans0.024 µmol/mL[2]
Compound 2d2-Cyano-acrylate with phosphonyl moietyFusarium graminearum- (64.5% inhibition at 50 µg/mL)[3]
Compound 2t2-Cyano-acrylate with phosphonyl moietyFusarium graminearum- (49.7% inhibition at 50 µg/mL)[3]
Compound 2d2-Cyano-acrylate with phosphonyl moietyColletotrichum mandshurica- (60.4% inhibition at 50 µg/mL)[3]
Compound 2t2-Cyano-acrylate with phosphonyl moietyColletotrichum mandshurica- (51.3% inhibition at 50 µg/mL)[3]
Compound 2d2-Cyano-acrylate with phosphonyl moietyFusarium oxysporum- (65.0% inhibition at 50 µg/mL)[3]
Compound 2t2-Cyano-acrylate with phosphonyl moietyFusarium oxysporum- (41.1% inhibition at 50 µg/mL)[3]

Mandatory Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Knoevenagel Condensation cluster_product Product Formation cluster_purification Work-up and Purification A Substituted Benzaldehyde (e.g., 4-Cyanobenzaldehyde) C Reaction Vessel (Solvent + Base Catalyst) A->C B Ethyl Cyanoacetate B->C D This compound Derivative C->D Reflux E Precipitation/Crystallization D->E F Filtration E->F G Drying F->G

Caption: General workflow for the synthesis of this compound derivatives.

Proposed Antimicrobial Mechanism of Action

Caption: Putative mechanisms of antimicrobial action for cinnamate derivatives.

Experimental Workflow for Antimicrobial Screening

G A Synthesized Ethyl 4-Cyanocinnamate Derivatives B Prepare Stock Solutions (in DMSO) A->B C Broth Microdilution Assay B->C D Agar Well/Disk Diffusion Assay B->D E Inoculate with Microbial Suspension C->E D->E F Incubate E->F G Determine Minimum Inhibitory Concentration (MIC) F->G H Measure Zone of Inhibition F->H I Further Assays (MBC, Time-Kill) G->I H->I

Caption: Workflow for in vitro antimicrobial screening of test compounds.

Experimental Protocols

Synthesis of this compound Derivatives (via Knoevenagel Condensation)

This protocol is a general method adapted from the synthesis of related compounds.

Materials:

  • Substituted benzaldehyde (e.g., 4-cyanobenzaldehyde)

  • Ethyl cyanoacetate

  • Anhydrous ethanol

  • Base catalyst (e.g., piperidine, triethylamine)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and filter paper

Procedure:

  • To a solution of the substituted benzaldehyde (1 equivalent) in anhydrous ethanol, add ethyl cyanoacetate (1.1 equivalents).

  • Add a catalytic amount of a base (e.g., a few drops of piperidine or triethylamine).

  • The reaction mixture is refluxed with magnetic stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath to induce precipitation of the product.

  • The precipitate is collected by vacuum filtration using a Büchner funnel.

  • The crude product is washed with cold ethanol to remove unreacted starting materials.

  • The solid product is dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal strains

  • Spectrophotometer

  • Microplate reader (optional)

  • Sterile pipette tips

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Grow microbial cultures overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (approximately 5 x 10^5 CFU/mL).

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the stock solution of the test compound to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well (except the negative control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Synthesized this compound derivatives

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer or pipette tip to create wells

  • Bacterial or fungal strains

Procedure:

  • Preparation of Agar Plates: Prepare MHA plates and allow them to solidify.

  • Inoculation: A standardized microbial suspension is uniformly spread over the surface of the agar plate using a sterile swab.

  • Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compound: Add a defined volume (e.g., 50-100 µL) of the stock solution of the test compound into each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Conclusion and Future Directions

The available data on structurally similar compounds suggest that this compound derivatives are a promising class of molecules for the development of novel antimicrobial agents. The presence of the cyano group and the ester functionality are expected to influence their biological activity. Further research is warranted to synthesize and screen a library of these derivatives against a broad panel of clinically relevant bacteria and fungi. Elucidating their precise mechanism of action and evaluating their in vivo efficacy and toxicity will be crucial next steps in their development as potential therapeutic agents.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Activity of Ethyl 4-Cyanocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory properties. Structurally similar compounds to Ethyl 4-Cyanocinnamate have been shown to modulate key inflammatory pathways, suggesting that this compound may also possess therapeutic potential in inflammatory diseases. These compounds typically exert their effects by inhibiting pro-inflammatory enzymes and cytokines, and by modulating intracellular signaling cascades such as the NF-κB and MAPK pathways.

This document provides detailed protocols for in vitro and in vivo assays to characterize the anti-inflammatory profile of this compound.

Quantitative Data Summary of Related Cinnamate Derivatives

The following tables summarize the reported anti-inflammatory activity of cinnamate derivatives structurally related to this compound. This data can serve as a benchmark for evaluating the potency of this compound.

Table 1: In Vitro Anti-inflammatory Activity of Related Cinnamate Derivatives

CompoundAssayCell LineIC50 ValueReference
Ethyl-p-methoxycinnamateCOX-1 InhibitionCell-free1.12 µM[1][2]
Ethyl-p-methoxycinnamateCOX-2 InhibitionCell-free0.83 µM[1][2]
Cinnamyl-3,4-dihydroxy-α-cyanocinnamate5-Lipoxygenase (5-LO)Human PMNLs0.45-0.8 µM[3]
Ethyl CaffeateNitric Oxide (NO) ProductionRAW 264.7 macrophages5.5 µg/ml[4]
Methyl CinnamateSuppression of COX-2, NOS2, TNFa mRNARAW 264.7 macrophagesEffective at 0.1 mM[5]

Table 2: In Vivo Anti-inflammatory Activity of Ethyl-p-methoxycinnamate

Animal ModelDosesInhibition of GranulomaReference
Cotton pellet granuloma in rats200 mg/kg38.98%[6]
400 mg/kg44.21%[6]
800 mg/kg51.65%[6]

Experimental Protocols

In Vitro Assays

Murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO and cytokine assays, 6-well for Western blot) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and co-incubate for the desired time (e.g., 24 hours for NO and cytokines, shorter times for signaling pathway analysis).

It is crucial to determine the non-cytotoxic concentration range of this compound.

  • Seed RAW 264.7 cells in a 96-well plate.

  • Treat the cells with a range of concentrations of this compound for 24 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Collect the cell culture supernatant after treatment and stimulation.

  • Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve of sodium nitrite should be used to quantify NO levels.

Measure the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Analyze the expression of key inflammatory proteins such as iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways.

  • Lyse the treated cells and determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, and JNK overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of a compound.

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Grouping: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and treatment groups (various doses of this compound).

  • Administration: Administer the test compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in inflammation that are likely modulated by this compound and a general workflow for its in vitro evaluation.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Endpoint Assays raw_cells RAW 264.7 Cells seed_plate Seed in Plates raw_cells->seed_plate pre_treat Pre-treat with This compound seed_plate->pre_treat lps_stim Stimulate with LPS pre_treat->lps_stim viability Cell Viability (MTT) lps_stim->viability no_assay NO Production (Griess) lps_stim->no_assay cytokine_assay Cytokine Levels (ELISA) lps_stim->cytokine_assay western_blot Protein Expression (Western Blot) lps_stim->western_blot

Caption: General workflow for in vitro anti-inflammatory screening.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB p65/p50-IκBα (Inactive) IKK->NFkB_IkB degrades IκBα IkB->NFkB_IkB NFkB p65/p50 NFkB->NFkB_IkB nucleus Nucleus NFkB->nucleus translocation NFkB_IkB->NFkB releases genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->genes activates transcription ECC This compound ECC->IKK Inhibits (?) ECC->NFkB Inhibits translocation (?)

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

mapk_pathway LPS LPS TAK1 TAK1 LPS->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammation Inflammatory Response AP1->Inflammation ECC This compound ECC->TAK1 Inhibits (?) ECC->p38 Inhibits (?) ECC->JNK Inhibits (?) ECC->ERK Inhibits (?)

Caption: Potential modulation of the MAPK signaling pathway.

References

Application Notes and Protocols: Anticancer Potential of Ethyl 4-Cyanocinnamate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer potential of Ethyl 4-Cyanocinnamate and its analogs. This document includes a summary of their cytotoxic activities, detailed experimental protocols for key assays, and visualizations of the proposed signaling pathways and experimental workflows.

Introduction

This compound and its derivatives are a class of small molecules that have garnered significant attention for their potential as anticancer agents.[1] These compounds, belonging to the larger family of cinnamic acid derivatives, have demonstrated cytotoxic effects against a variety of cancer cell lines.[2][3] Their mechanism of action is believed to involve the induction of apoptosis, cell cycle arrest, and interaction with key cellular targets such as tubulin and signaling proteins like those in the JAK/STAT pathway.[4][5] The presence of the cyano group and other substitutions on the phenyl ring play a crucial role in their biological activity, making them interesting candidates for structure-activity relationship (SAR) studies and further drug development.[6]

Data Presentation: Cytotoxicity of this compound Analogs

The following table summarizes the in vitro anticancer activity of various this compound analogs and related compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to quantify the potency of each compound.

Compound ID/NameCancer Cell LineIC50 (µM)Reference
Ethyl (2Z)-2-cyano-3-arylacrylate derivatives [2]
Cinnamyl analogue 3iA549 (Lung Carcinoma)Not Specified[2]
HT-29 (Colorectal Adenocarcinoma)Potent Activity[2]
HepG2 (Hepatocellular Carcinoma)Potent Activity[2]
Azacoumarin–cyanocinnamate hybrid (Compound 7) MCF-7 (Breast)7.65[4]
MDA-MB-231 (Breast)9.7[4]
MCF-10A (Non-tumorigenic Breast)52.02[4]
2-cyanocinnamic acid amides and their indole analogues [3]
Compound 7bNCI-H460 (Non-small cell lung)GI50 = 0.530[3]
ACHN (Renal)GI50 = 0.823[3]
Ovarian Cancer Cell Line PanelTGI Level Selectivity[3]
Renal Cancer Cell Line PanelTGI Level Selectivity[3]
CA-4 analog (TP5) HepG2 (Hepatocellular Carcinoma)0.8[7]
(E)-2-cyano-N-[(S)-1-phenylethyl]-3-(pyridin-2-yl)acrylamide (Inhibitor 2) Glioblastoma Cell LinesEffective at ≥ 25[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound analogs.

MTT Assay for Cytotoxicity

This protocol assesses the effect of a compound on cell viability by measuring the metabolic activity of cells.[2]

Materials:

  • Cancer cell lines (e.g., A549, HT-29, HepG2)[2]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours. Include untreated and vehicle controls.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blotting for Apoptosis-Related Proteins (Bcl-2 and Bax)

This protocol is for detecting the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key concepts related to the anticancer activity of this compound analogs.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture (e.g., A549, HT-29, MCF-7) Treatment Treatment with This compound Analogs Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity, IC50) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot (Bax, Bcl-2) Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis_Assay Xenograft Tumor Xenograft Model (Immunodeficient Mice) Drug_Admin Drug Administration Xenograft->Drug_Admin Tumor_Monitoring Tumor Growth Monitoring Drug_Admin->Tumor_Monitoring Endpoint Endpoint Analysis (Tumor Weight) Tumor_Monitoring->Endpoint

Experimental workflow for evaluating anticancer potential.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway Analog This compound Analog Bcl2 Bcl-2 (Anti-apoptotic) Analog->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Analog->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cell_cycle_arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Analog This compound Analog Arrest_G2M G2/M Arrest Analog->Arrest_G2M Arrest_G2M->M potential_targets cluster_targets Potential Molecular Targets Analog This compound Analog Tubulin Tubulin Polymerization Analog->Tubulin JAK_STAT3 JAK/STAT3 Pathway Analog->JAK_STAT3 Cell_Proliferation Inhibition of Cell Proliferation Tubulin->Cell_Proliferation JAK_STAT3->Cell_Proliferation Apoptosis_Induction Induction of Apoptosis JAK_STAT3->Apoptosis_Induction

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Knoevenagel Condensation for High-Yield Synthesis of Ethyl 4-Cyanocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Knoevenagel condensation for the synthesis of Ethyl 4-Cyanocinnamate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Knoevenagel condensation for synthesizing this compound?

A1: The Knoevenagel condensation is a nucleophilic addition reaction.[1][2] In the synthesis of this compound, it involves the reaction between 4-cyanobenzaldehyde (an aldehyde) and ethyl cyanoacetate (an active methylene compound). This reaction is typically facilitated by a basic catalyst, leading to the formation of a new carbon-carbon double bond and a molecule of water is eliminated.[1]

Q2: What are the essential reactants and reagents for this synthesis?

A2: The primary reactants are 4-cyanobenzaldehyde and ethyl cyanoacetate. A weak base is required as a catalyst. Common choices include piperidine, 1,4-diazabicyclo[2.2.2]octane (DABCO), or ammonium salts like ammonium acetate.[3][4] The choice of solvent is also crucial, with options including ethanol, methanol, or dimethylformamide (DMF).[3][5]

Q3: Why is a weak base preferred over a strong base as a catalyst?

A3: A weak base is necessary to deprotonate the ethyl cyanoacetate, forming a reactive enolate ion without promoting the unwanted self-condensation of the 4-cyanobenzaldehyde.[1][3] Strong bases can lead to side reactions, which would ultimately lower the yield of the desired product.[3]

Q4: How does the electronic nature of the substituents on the benzaldehyde affect the reaction?

A4: Aromatic aldehydes bearing electron-withdrawing groups, such as the cyano group in 4-cyanobenzaldehyde, generally react more readily and can provide excellent yields.[6] The electron-withdrawing nature of the cyano group facilitates the nucleophilic attack by the enolate.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst may be old, impure, or degraded.[3] 2. Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.[3] 3. Incorrect Solvent: The chosen solvent may not be suitable for the specific catalyst system.[3] 4. Presence of Water: The water produced during the reaction can inhibit the reaction equilibrium.[3]1. Use a fresh or recently purified catalyst. Consider switching to a more active catalyst like DABCO.[3] 2. Gently heat the reaction mixture (e.g., 40-80°C) to increase the reaction rate.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Experiment with different solvents. Aprotic polar solvents like DMF have shown excellent results in some cases.[3][5] 4. While often not necessary for high yields, removal of water using a Dean-Stark apparatus can be considered if yields remain low.
Formation of Side Products 1. Self-Condensation of Aldehyde: This is more likely with stronger bases.[3] 2. Michael Addition: The product can react with another molecule of ethyl cyanoacetate, especially with longer reaction times and higher temperatures.[3]1. Ensure a weak base like piperidine or ammonium acetate is used.[3] 2. Monitor the reaction closely with TLC and stop the reaction as soon as the starting material is consumed. Avoid excessive heating and prolonged reaction times.
Difficulty in Product Isolation/Purification 1. Product is an oil instead of a solid: This can sometimes occur. 2. Product is impure after initial precipitation: Contamination with starting materials or side products.1. If the product separates as an oil, attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. Extraction with a suitable organic solvent followed by evaporation is an alternative.[8] 2. Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to obtain a pure product.[3]

Experimental Protocols

General Protocol using Piperidine Catalyst
  • In a round-bottom flask, dissolve 4-cyanobenzaldehyde (10 mmol) and ethyl cyanoacetate (11 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (approximately 1 mmol).

  • Heat the mixture to reflux (around 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.[3]

  • Further cool the flask in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.[3]

  • Dry the product under vacuum to obtain this compound.

  • If necessary, the crude product can be purified by recrystallization from ethanol.[3]

High-Yield Protocol using DABCO and an Ionic Liquid Promoter

A study has shown that using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst with N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) as a promoter in a water-based system can lead to a 98% yield of this compound in just 20 minutes.[6]

  • Prepare the catalytic system by mixing [HyEtPy]Cl (3 g), water (3 mL), and DABCO (10 mmol).

  • To this system, add 4-cyanobenzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound

CatalystPromoter/Solvent SystemReaction TimeYield (%)Reference
DABCO[HyEtPy]Cl–H₂O20 min98[6]
PiperidineEthanol1-3 hoursGood to Excellent[3]
Ammonium AcetateToluene (reflux)-70-90[4]
TriphenylphosphineSolvent-free, Microwave-Excellent[9]

Visualizations

Knoevenagel_Condensation_Workflow Reactants 4-Cyanobenzaldehyde + Ethyl Cyanoacetate Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Catalyst Weak Base Catalyst (e.g., Piperidine, DABCO) Catalyst->Reaction_Mixture Solvent Solvent (e.g., Ethanol, DMF) Solvent->Reaction_Mixture Heating Heating (Optional) Reaction_Mixture->Heating TLC_Monitoring TLC Monitoring Heating->TLC_Monitoring Reaction_Completion Reaction Completion TLC_Monitoring->Reaction_Completion Starting material consumed Cooling Cooling & Precipitation Reaction_Completion->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure Ethyl 4-Cyanocinnamate Drying->Pure_Product Troubleshooting_Logic Start Low Yield Issue Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Temp Optimize Temperature Start->Check_Temp Check_Solvent Evaluate Solvent Start->Check_Solvent Check_Purity Verify Reactant Purity Start->Check_Purity Solution_Catalyst Use Fresh/Alternative Catalyst Check_Catalyst->Solution_Catalyst Inactive? Solution_Temp Apply Gentle Heating Check_Temp->Solution_Temp Too low? Solution_Solvent Test Different Solvents Check_Solvent->Solution_Solvent Suboptimal? Solution_Purity Purify Starting Materials Check_Purity->Solution_Purity Impurities present?

References

Technical Support Center: Synthesis of Ethyl 4-Cyanocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-Cyanocinnamate, primarily via the Knoevenagel condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Knoevenagel condensation.[1] This reaction involves the condensation of 4-cyanobenzaldehyde with ethyl cyanoacetate in the presence of a basic catalyst.[2]

Q2: Which catalysts are typically used for this synthesis?

A2: A range of basic catalysts can be employed. Weak organic bases such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) are common in homogeneous catalysis.[2][3] Heterogeneous solid base catalysts, including alumina-potassium oxide (Al₂O₃–OK) and various supported amine catalysts, are also effective and offer the advantage of easier separation from the reaction mixture.[4]

Q3: What are the primary mechanisms of catalyst deactivation in this reaction?

A3: Catalyst deactivation can occur through several mechanisms depending on the type of catalyst used. The main pathways include poisoning, fouling (coking), and thermal degradation. For solid catalysts, leaching of the active component into the reaction medium or irreversible structural changes can also lead to a loss of activity.[5][6][7]

Q4: Can a deactivated catalyst be regenerated?

A4: Regeneration is feasible for some types of deactivation. For solid catalysts deactivated by coke deposition, controlled calcination (heating in air) can burn off the carbonaceous material and restore activity.[4][8] If a basic catalyst is poisoned by acidic impurities, a washing step may remove the poisoning species.[9] However, deactivation caused by thermal degradation or irreversible structural collapse is generally not reversible.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge that can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Inactive Catalyst: The catalyst is the primary suspect.

    • Homogeneous Amine Catalysts (e.g., Piperidine, DABCO):

      • Poisoning: The aldehyde starting material (4-cyanobenzaldehyde) may contain acidic impurities like 4-cyanobenzoic acid from air oxidation. These acids will neutralize the basic amine catalyst. Check the purity of the aldehyde via titration or spectroscopy. Purify by recrystallization or distillation if necessary.

      • Degradation: Ensure the catalyst has been stored properly and is not degraded. Use a fresh batch if in doubt.

    • Heterogeneous Solid Catalysts:

      • Fouling/Coking: Active sites can be blocked by carbon deposits (coke).[11]

      • Leaching: The active basic component may leach from the solid support into the reaction medium.[6]

      • Structural Collapse: Some solid supports, like certain zeolites, can lose their structural integrity under reaction conditions, leading to irreversible deactivation.[10]

  • Insufficient Reaction Time or Temperature: Knoevenagel condensations can vary in duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature moderately.

  • Purity of Reactants: Impurities in either 4-cyanobenzaldehyde or ethyl cyanoacetate can inhibit the reaction. Use high-purity starting materials.[3]

  • Inefficient Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. For reactions run in solvents like toluene, using a Dean-Stark apparatus to remove water azeotropically can significantly improve yields.[2]

Issue 2: Multiple Spots on TLC Plate (Impure Product)

The presence of multiple spots on a TLC plate indicates side reactions or unreacted starting materials.

Possible Causes & Solutions:

  • Unreacted Starting Materials: The most common "impurities" are the starting materials. This points to an incomplete reaction (see Issue 1).

  • Side Reactions:

    • Self-Condensation: Using a strong base as a catalyst can induce the self-condensation of the aldehyde or ethyl cyanoacetate. It is recommended to use a weak base.[1]

    • Michael Addition: The product, this compound, is a Michael acceptor. Under certain conditions, a second molecule of ethyl cyanoacetate could potentially add to the product, leading to a byproduct. This is less common under standard Knoevenagel conditions but can be favored by stronger bases or different reactant stoichiometries.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the product yield. Below is a summary of reported yields for Knoevenagel condensation products using various catalytic systems.

Catalyst SystemAldehyde SubstrateActive MethyleneYield (%)Reference
DABCO / [HyEtPy]Cl-H₂O4-ChlorobenzaldehydeEthyl Cyanoacetate99%[3][12]
DIPEAcVarious Aromatic AldehydesEthyl Cyanoacetate91-96%[13]
Piperidine4-Chloro-3-nitrobenzaldehydeEthyl Cyanoacetate88%[2]
DBU / WaterBenzaldehydeEthyl Cyanoacetate95%[14]

Note: Yields are highly dependent on specific reaction conditions, including solvent, temperature, and reaction time.

Experimental Protocols

Protocol: Knoevenagel Condensation using Piperidine

This protocol is adapted from established procedures for similar substrates.[2]

Materials:

  • 4-Cyanobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol (or Toluene)

  • Round-bottom flask

  • Reflux condenser (and Dean-Stark trap if using Toluene)

  • Magnetic stirrer and heat source

Procedure:

  • In a round-bottom flask, dissolve 4-cyanobenzaldehyde (1 equivalent) in ethanol.

  • Add ethyl cyanoacetate (1.1 to 1.2 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents or 2-3 drops).

  • If using toluene as a solvent, set up the apparatus with a Dean-Stark trap to remove water.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol, 110°C for toluene) with stirring.

  • Monitor the reaction progress by TLC until the starting aldehyde spot has disappeared (typically 2-4 hours).

  • After completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove residual reactants and catalyst.

  • Dry the purified this compound under vacuum.

Visualizations

Diagrams of Workflows and Pathways

G cluster_0 Experimental Workflow: Knoevenagel Condensation A 1. Dissolve 4-Cyanobenzaldehyde in Solvent B 2. Add Ethyl Cyanoacetate A->B C 3. Add Catalyst (e.g., Piperidine) B->C D 4. Heat to Reflux (Monitor by TLC) C->D E 5. Cool Reaction Mixture D->E F 6. Isolate Product (Filtration) E->F G 7. Wash Product with Cold Solvent F->G H 8. Dry Final Product G->H

Caption: General experimental workflow for this compound synthesis.

G cluster_1 Troubleshooting Logic: Low Product Yield Start Low Yield Observed Check_Catalyst Is the catalyst active and pure? Start->Check_Catalyst Check_Reactants Are reactants pure? Check_Catalyst->Check_Reactants Yes Action_Catalyst Action: - Use fresh catalyst. - Purify aldehyde to remove acidic impurities. Check_Catalyst->Action_Catalyst No Check_Conditions Are T° and time sufficient? Check_Reactants->Check_Conditions Yes Action_Reactants Action: - Purify starting materials (recrystallize/distill). Check_Reactants->Action_Reactants No Check_Water Is water being effectively removed? Check_Conditions->Check_Water Yes Action_Conditions Action: - Increase temperature or extend reaction time. - Monitor with TLC. Check_Conditions->Action_Conditions No Action_Water Action: - Use Dean-Stark trap (for azeotropic removal). Check_Water->Action_Water No Success Yield Improved Check_Water->Success Yes Action_Catalyst->Success Action_Reactants->Success Action_Conditions->Success Action_Water->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

CatalystDeactivation cluster_deactivation Deactivation Pathways Catalyst Active Catalyst (e.g., Amine or Solid Base) Poisoning Poisoning Chemical adsorption of impurities (e.g., acids) onto active sites. Reversible/Irreversible Catalyst->Poisoning Chemical Fouling Fouling (Coking) Physical blockage of active sites and pores by carbonaceous deposits. Reversible by calcination Catalyst->Fouling Physical Thermal Thermal Degradation / Sintering Structural changes, loss of surface area, or support collapse due to high temperatures. Irreversible Catalyst->Thermal Thermal Leaching Leaching (Solid Catalysts) Dissolution of active species from the solid support into the liquid phase. Irreversible Catalyst->Leaching Chemical/Physical

Caption: Common catalyst deactivation mechanisms in liquid-phase reactions.

References

Technical Support Center: Synthesis of Ethyl 4-Cyanocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Ethyl 4-Cyanocinnamate. The guidance is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are the Knoevenagel condensation and the Horner-Wadsworth-Emmons (HWE) reaction. The Knoevenagel condensation involves the reaction of 4-cyanobenzaldehyde with ethyl cyanoacetate in the presence of a basic catalyst. The Horner-Wadsworth-Emmons reaction utilizes a phosphonate ylide, typically generated from triethyl phosphonoacetate, which reacts with 4-cyanobenzaldehyde to form the desired product.

Q2: My Knoevenagel condensation reaction is resulting in a low yield. What are the potential causes?

A2: Low yields in a Knoevenagel condensation can stem from several factors. The catalyst choice is critical; a base that is too strong can promote side reactions, while one that is too weak may not facilitate the reaction efficiently. Reaction temperature and time are also crucial parameters to optimize. Inadequate removal of water, a byproduct of the condensation, can inhibit the reaction from proceeding to completion. Finally, the purity of your starting materials, 4-cyanobenzaldehyde and ethyl cyanoacetate, can significantly impact the yield.

Q3: I am observing a significant amount of the (Z)-isomer in my Horner-Wadsworth-Emmons reaction. How can I improve the (E)-selectivity?

A3: The Horner-Wadsworth-Emmons reaction is generally highly (E)-selective. However, the formation of the (Z)-isomer can be influenced by the reaction conditions. The choice of base and solvent system plays a significant role. For instance, using potassium bases can sometimes favor the formation of the (Z)-isomer. To enhance (E)-selectivity, employing sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is a common strategy. Additionally, certain modified phosphonate reagents have been developed to further improve (E)-selectivity.

Q4: What is the most common side product in the Knoevenagel synthesis of this compound?

A4: A significant side product to be aware of is the Michael adduct. This occurs when the enolate of ethyl cyanoacetate undergoes a 1,4-conjugate addition to the α,β-unsaturated product, this compound. This tandem Knoevenagel condensation-Michael addition can lead to the formation of a dimeric byproduct, reducing the yield of the desired product.[1]

Q5: Can 4-cyanobenzaldehyde undergo self-condensation?

A5: No, 4-cyanobenzaldehyde cannot undergo self-condensation under typical Knoevenagel or aldol reaction conditions. This is because it lacks α-hydrogens, which are necessary for the formation of an enolate, the key nucleophilic intermediate in these reactions.[2] This property makes it a good substrate for crossed-condensation reactions.

Troubleshooting Guides

Knoevenagel Condensation: Troubleshooting Low Yield and Impurity Formation
Observed Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Inefficient Catalyst: The base may be too weak to effectively deprotonate ethyl cyanoacetate.- Use a slightly stronger, yet still mild, base such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO).- Optimize the catalyst loading.
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may be favored at higher temperatures.- Experiment with a temperature range, for example, from room temperature to gentle reflux, to find the optimal condition.
Presence of Water: The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants.- Use a Dean-Stark apparatus to azeotropically remove water, especially when using solvents like toluene.- Add molecular sieves to the reaction mixture.
Formation of a Viscous or Oily Side Product Michael Addition: The enolate of ethyl cyanoacetate is adding to the product.- Use a milder catalyst to reduce the concentration of the enolate at any given time.- Adjust the stoichiometry of the reactants; a slight excess of the aldehyde may be beneficial.- Monitor the reaction closely by TLC and stop it once the starting aldehyde is consumed to prevent further reaction.
Product Contaminated with Starting Materials Incomplete Reaction: The reaction has not gone to completion.- Increase the reaction time and monitor by TLC.- Ensure the reaction temperature is optimal.- Check the purity and activity of the catalyst.
Hydrolysis of Ester or Nitrile Group Prolonged Exposure to Acidic or Basic Conditions During Workup: These functional groups can be sensitive to hydrolysis.- Neutralize the reaction mixture promptly during workup.- Avoid prolonged contact with strong acids or bases.- Use a buffered aqueous solution for washing if necessary.
Horner-Wadsworth-Emmons Reaction: Improving (E)-Isomer Selectivity
Observed Issue Potential Cause Troubleshooting Steps
Significant Formation of (Z)-Ethyl 4-Cyanocinnamate Reaction Conditions Favoring (Z)-Isomer: The choice of base and solvent can influence the stereochemical outcome.- Use sodium hydride (NaH) as the base in an aprotic solvent like THF to favor the (E)-isomer.- Avoid potassium-based bases if high (E)-selectivity is desired.- Some modified phosphonates, like those with trifluoroethyl groups, are designed for Z-selectivity, ensure you are using a standard triethyl phosphonoacetate for E-selectivity.[3]
Low Overall Yield Inefficient Ylide Formation: The base may not be strong enough or the phosphonate reagent may be of poor quality.- Ensure the sodium hydride is fresh and active.- Dry the solvent (THF) thoroughly before use.- Use a slight excess of the phosphonate reagent.
Side Reactions of the Aldehyde: The aldehyde may be degrading under the reaction conditions.- Add the aldehyde slowly to the pre-formed ylide solution at a controlled temperature (e.g., 0 °C).

Data Presentation

Table 1: Effect of Catalyst on the Yield of Ethyl Cinnamate Derivatives in Knoevenagel Condensation

The following data is for the synthesis of various ethyl cinnamate derivatives and serves as a general guide for catalyst selection.

AldehydeCatalystSolventTime (min)Yield (%)Reference
4-ChlorobenzaldehydeDABCO[HyEtPy]Cl-H₂O2095[4]
4-NitrobenzaldehydeDABCO[HyEtPy]Cl-H₂O1099[4]
4-CyanobenzaldehydeDABCO[HyEtPy]Cl-H₂O1098[5]
BenzaldehydeDBU/H₂OWater3096[6]
4-(Dimethylamino)benzaldehydeDBU/H₂OWater3098[7]
Table 2: Influence of Reaction Conditions on the E/Z Selectivity in Horner-Wadsworth-Emmons Reactions

This table presents data for HWE reactions of various aldehydes, illustrating the impact of reagents on stereoselectivity.

AldehydePhosphonate ReagentBaseSolventE:Z RatioReference
BenzaldehydeTriethyl phosphonoacetateNaHTHF>95:5[8]
Various AldehydesTriethyl phosphonoacetateDBU/K₂CO₃Solvent-free99:1[9]
BenzaldehydeBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS/18-crown-6THF5:95[3]
Aromatic AldehydesEthyl 2-(diarylphosphono)propionatesVariousVariousHighly Z-selective[10]

Experimental Protocols

Protocol 1: Knoevenagel Condensation for the Synthesis of this compound

Materials:

  • 4-Cyanobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Toluene (for water removal, optional)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • If using toluene for azeotropic water removal, set up a Dean-Stark apparatus.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Horner-Wadsworth-Emmons Reaction for the Synthesis of (E)-Ethyl 4-Cyanocinnamate

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Triethyl phosphonoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Cyanobenzaldehyde

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Wash the NaH with dry hexanes to remove the mineral oil and then add anhydrous THF.

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.1 equivalents) dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of 4-cyanobenzaldehyde (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the aldehyde.

  • Quench the reaction by carefully adding saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired (E)-isomer from any (Z)-isomer and other impurities.

Mandatory Visualization

Knoevenagel_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 4-Cyanobenzaldehyde + Ethyl Cyanoacetate Reflux Heat to Reflux (Monitor by TLC) Reactants->Reflux Solvent_Catalyst Ethanol + Piperidine Solvent_Catalyst->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Extraction Extraction & Washes (dil. HCl, NaHCO3, Brine) Evaporation->Extraction Drying Drying (MgSO4) Extraction->Drying Purify Recrystallization or Column Chromatography Drying->Purify Final_Product This compound Purify->Final_Product Side_Reaction_Logic Start Knoevenagel Reaction Mixture (4-Cyanobenzaldehyde, Ethyl Cyanoacetate, Base) Desired_Pathway Desired Condensation Start->Desired_Pathway Side_Pathway Side Reaction Pathways Start->Side_Pathway Product This compound Desired_Pathway->Product Michael_Adduct Michael Adduct Side_Pathway->Michael_Adduct Michael Addition Hydrolysis_Products Hydrolysis Products (Carboxylic Acid/Amide) Side_Pathway->Hydrolysis_Products Hydrolysis (Workup) Product->Michael_Adduct Further Reaction

References

Technical Support Center: Purification of Ethyl 4-Cyanocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 4-Cyanocinnamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used techniques for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities.

Q2: What are the typical impurities found in crude this compound synthesized via Knoevenagel condensation?

A2: Crude products from Knoevenagel condensation may contain unreacted starting materials such as 4-cyanobenzaldehyde and ethyl cyanoacetate.[1][2] Side products can also form, including Michael adducts or products from the self-condensation of the aldehyde, particularly if a strong base is used as a catalyst.[2]

Q3: My purified this compound has a low melting point and appears as a slightly pale yellow solid. Is this normal?

A3: Pure Ethyl (E)-4-Cyanocinnamate is typically a white to slightly pale yellow solid.[3] The reported melting point is in the range of 68-72 °C. A lower melting point or significant coloration may indicate the presence of residual impurities.

Troubleshooting Guides

Recrystallization

Q4: I'm attempting to recrystallize this compound, but the compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

  • Solution:

    • Add more solvent: The oil may be a supersaturated solution. Add a small amount of hot solvent to dissolve the oil completely.

    • Slow cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective.

    • Solvent selection: Consider using a different solvent system. A mixture of ethanol and water is often effective for the recrystallization of cinnamate derivatives.[4]

Q5: After recrystallization, the yield of my this compound is very low. How can I improve it?

A5: Low recovery can be due to several factors, from incomplete crystallization to using an inappropriate solvent.

  • Troubleshooting Steps:

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.

    • Solvent Volume: Using too much solvent will result in a significant portion of the product remaining dissolved. After cooling, try to reduce the solvent volume by evaporation and cool the solution again.

    • Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] If the product is too soluble even at low temperatures, a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) might be more suitable.[6][7]

Column Chromatography

Q6: My column chromatography separation of this compound is poor, and the fractions are still impure. What could be the problem?

A6: Poor separation can result from several issues, including improper solvent system selection, incorrect column packing, or overloading the column.

  • Troubleshooting Steps:

    • Solvent System (Mobile Phase): The polarity of the eluent is crucial. For this compound, a non-polar solvent system is a good starting point. A mixture of hexane and ethyl acetate is commonly used.[8] You can optimize the ratio by running preliminary Thin Layer Chromatography (TLC) plates to achieve good separation between your product and impurities.

    • Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling of the solvent.[9][10]

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel before loading onto the column.[9] Overloading the column with too much sample will lead to broad bands and poor separation. A general rule is to use 20-50 times the weight of adsorbent (silica gel) to the sample weight.[10]

Q7: The product is taking a very long time to elute from the column. What should I do?

A7: Slow elution is typically due to a mobile phase with polarity that is too low or a very tightly packed column.

  • Solution:

    • Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[9] This will increase the mobile phase's affinity for the compound and speed up its elution. This can be done in a stepwise or gradient fashion.

    • Apply Pressure: If using flash chromatography, you can apply gentle air pressure to increase the flow rate of the solvent through the column.[11][12]

Data Presentation

Table 1: Recommended Solvent Systems for Purification of this compound

Purification TechniqueRecommended Solvent SystemTypical Ratios (v/v)Notes
RecrystallizationEthanol/WaterStart with hot ethanol to dissolve, then add water dropwise until turbidity appears. Reheat to dissolve and cool slowly.[4]Good for removing polar and non-polar impurities.
Ethyl Acetate/HexaneDissolve in a minimum of hot ethyl acetate, then add hexane until cloudy. Reheat and cool slowly.[7]Effective for removing non-polar impurities.
Column ChromatographyHexane/Ethyl Acetate19:1 to 1:1The optimal ratio should be determined by TLC analysis. Start with a lower polarity (higher hexane content) and gradually increase the ethyl acetate concentration.[8]
Dichloromethane100%Can be used for initial elution of non-polar impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is hot, add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Column Chromatography of this compound
  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[9]

    • Add a thin layer of sand over the plug.[9]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 19:1 hexane/ethyl acetate).[9][10]

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove any air bubbles.[9]

    • Add another layer of sand on top of the silica gel to prevent disturbance during solvent addition.[10]

    • Drain the solvent until it is level with the top of the sand.[10]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.[9]

    • Alternatively, adsorb the crude product onto a small amount of silica gel, allow the solvent to evaporate, and then carefully add the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • Apply gentle air pressure to the top of the column to maintain a steady flow rate (flash chromatography).[12]

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.[9]

  • Analysis and Collection:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Add Anti-Solvent (until turbid) A->B C Re-dissolve with a few drops of Hot Solvent B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Purified Product G->H

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow cluster_prep Column Preparation cluster_run Separation cluster_analysis Analysis & Isolation P1 Pack Column with Silica Gel Slurry P2 Add Sand Layers P1->P2 P3 Equilibrate with Low Polarity Eluent P2->P3 S1 Load Crude Sample P3->S1 S2 Elute with Solvent Gradient (Increasing Polarity) S1->S2 S3 Collect Fractions S2->S3 A1 Analyze Fractions by TLC S3->A1 A2 Combine Pure Fractions A1->A2 A3 Remove Solvent (Rotary Evaporation) A2->A3 A4 Obtain Purified Product A3->A4

Caption: Workflow for column chromatography purification.

References

Technical Support Center: Ethyl 4-Cyanocinnamate Reaction Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvents on the reaction mechanism of Ethyl 4-Cyanocinnamate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The most common method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound, such as ethyl cyanoacetate, to the carbonyl group of 4-cyanobenzaldehyde, followed by a dehydration step to yield the final α,β-unsaturated product. The reaction is typically catalyzed by a weak base.

Q2: How does the choice of solvent impact the Knoevenagel condensation for this compound synthesis?

A2: The solvent plays a critical role in the Knoevenagel condensation by influencing reactant and catalyst solubility, the stability of charged intermediates (enolates), and the overall reaction pathway.[1] Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are often preferred as they can effectively dissolve the reactants and stabilize the charged intermediates, leading to faster reaction rates and higher yields.[2] Polar protic solvents like ethanol can also be used, but may lead to slower reaction times.[2] In some cases, solvent-free conditions have been shown to be highly effective.[3][4]

Q3: What are the expected yields for this compound synthesis in different solvents?

A3: Yields can vary significantly depending on the solvent, catalyst, and reaction conditions. For a general overview, please refer to the data presented in Table 1.

Q4: Can side reactions occur during the synthesis of this compound?

A4: Yes, side reactions can occur. Depending on the reaction conditions, self-condensation of the aldehyde or ketone can be a competing reaction, especially if a strong base is used.[5] Michael addition of the active methylene compound to the newly formed this compound is another potential side reaction, though less common under typical Knoevenagel conditions. The choice of solvent can influence the prevalence of these side reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

  • Possible Cause: Poor solubility of reactants or catalyst.

    • Troubleshooting Tip: Ensure that 4-cyanobenzaldehyde and ethyl cyanoacetate are fully dissolved in the chosen solvent. If using a heterogeneous catalyst, ensure adequate stirring to maximize surface contact. Consider switching to a solvent with higher solubilizing power for your specific reactants, such as DMF or DMSO.[2]

  • Possible Cause: Inappropriate choice of catalyst or catalyst deactivation.

    • Troubleshooting Tip: The catalyst, typically a weak base like piperidine or a solid base like CaO, is crucial.[3][5] Ensure the catalyst is not old or deactivated. The amount of catalyst may also need optimization.

  • Possible Cause: Unfavorable reaction equilibrium.

    • Troubleshooting Tip: The Knoevenagel condensation is a reversible reaction. To drive the reaction towards the product, consider removing water as it is formed, for example, by using a Dean-Stark apparatus, particularly when using solvents that form an azeotrope with water (e.g., toluene).

  • Possible Cause: Incorrect reaction temperature.

    • Troubleshooting Tip: While some Knoevenagel condensations proceed at room temperature, others may require heating to achieve a reasonable reaction rate. Conversely, excessively high temperatures can lead to side reactions and decomposition. Monitor the reaction by TLC to determine the optimal temperature.

Issue 2: Formation of Impurities or Side Products

  • Possible Cause: Use of a base that is too strong.

    • Troubleshooting Tip: Strong bases can promote the self-condensation of 4-cyanobenzaldehyde.[5] Utilize a weak base such as piperidine, pyridine, or an amine salt to minimize this side reaction.

  • Possible Cause: Reaction conditions favoring Michael addition.

    • Troubleshooting Tip: While less common, the product, this compound, can act as a Michael acceptor. If you observe higher molecular weight byproducts, consider lowering the reaction temperature or reducing the reaction time once the initial product is formed.

  • Possible Cause: Impure starting materials.

    • Troubleshooting Tip: Ensure the purity of 4-cyanobenzaldehyde and ethyl cyanoacetate. Impurities can lead to unexpected side reactions and lower the yield of the desired product.

Data Presentation

Table 1: Influence of Solvent on the Yield of Knoevenagel Condensation for Cinnamic Acid Derivatives

SolventSolvent TypeCatalystReactantsReaction TimeYield (%)Reference
WaterPolar ProticNi(NO₃)₂·6H₂OSubstituted Benzaldehydes + Malononitrile10 min>95[1]
EthanolPolar ProticCu─Mg─Al LDHAromatic Aldehydes + Active Methylene CompoundsNot specifiedNot specified[1]
MethanolPolar ProticHydrotalciteNot specifiedNot specifiedSlow, Poor Conversion[2]
DMFPolar AproticHydrotalciteNot specified15 min81-99[2]
TolueneNon-PolarNot specifiedNot specifiedHours61-99[2]
Diethyl EtherNon-PolarNot specifiedNot specifiedHours61-99[2]
Solvent-Free-CaOAromatic Aldehydes + Ethyl CyanoacetateNot specifiedHigh[3]
Solvent-Free-Ammonium BicarbonateSyringaldehyde + Malonic Acid7 hours>97 (conversion)[4]

Experimental Protocols

Protocol 1: Knoevenagel Condensation in a Polar Aprotic Solvent (DMF)

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

Protocol 2: Knoevenagel Condensation under Solvent-Free Conditions

  • Reactant Mixture: In a mortar, combine 4-cyanobenzaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and powdered calcium oxide (CaO) (3 equivalents).[3]

  • Grinding: Grind the mixture with a pestle at room temperature.[3] The reaction is often rapid and can be monitored by TLC.

  • Work-up: After the reaction is complete, add dilute hydrochloric acid (5% HCl) to neutralize the mixture.

  • Isolation: Collect the precipitated product by suction filtration and wash with water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture.

Mandatory Visualization

Knoevenagel_Condensation cluster_mechanism Reaction Mechanism cluster_product Product 4-Cyanobenzaldehyde 4-Cyanobenzaldehyde Nucleophilic Addition Nucleophilic Addition 4-Cyanobenzaldehyde->Nucleophilic Addition Ethyl Cyanoacetate Ethyl Cyanoacetate Enolate Formation Enolate Formation Ethyl Cyanoacetate->Enolate Formation Base (cat.) Base (cat.) Base (cat.)->Enolate Formation Enolate Formation->Nucleophilic Addition Enolate Formation->Nucleophilic Addition Enolate Intermediate β-Hydroxy Intermediate Nucleophilic Addition->Intermediate Dehydration Dehydration Intermediate->Dehydration This compound This compound Dehydration->this compound Water Water Dehydration->Water

Caption: Knoevenagel condensation workflow for this compound synthesis.

Troubleshooting_Workflow start Low or No Yield Observed check_solubility Check Reactant/Catalyst Solubility start->check_solubility solubility_issue Poor Solubility check_solubility->solubility_issue check_catalyst Verify Catalyst Activity catalyst_issue Inactive Catalyst check_catalyst->catalyst_issue check_equilibrium Assess Reaction Equilibrium equilibrium_issue Unfavorable Equilibrium check_equilibrium->equilibrium_issue check_temp Optimize Reaction Temperature temp_issue Suboptimal Temperature check_temp->temp_issue solubility_issue->check_catalyst No solution_solubility Switch to a more polar solvent (e.g., DMF) solubility_issue->solution_solubility Yes catalyst_issue->check_equilibrium No solution_catalyst Use fresh catalyst / Optimize loading catalyst_issue->solution_catalyst Yes equilibrium_issue->check_temp No solution_equilibrium Remove water (e.g., Dean-Stark) equilibrium_issue->solution_equilibrium Yes solution_temp Adjust temperature and monitor with TLC temp_issue->solution_temp Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Preventing transesterification in cinnamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent transesterification during cinnamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is transesterification and why is it a problem in cinnamate synthesis?

Transesterification is a chemical reaction that exchanges the alkoxy group of an ester with the alcohol group of another alcohol. In the context of cinnamate synthesis, if you are trying to synthesize a specific cinnamate ester (e.g., methyl cinnamate), but your reaction mixture contains other alcohols (e.g., ethanol from a co-solvent), you may inadvertently produce a mixture of different cinnamate esters (e.g., both methyl and ethyl cinnamate). This contamination complicates purification and reduces the yield of your desired product. The reaction is often catalyzed by acids or bases.[1]

Q2: I am observing an unexpected ester in my final product. How can I confirm if it's a result of transesterification?

Several analytical techniques can be used to identify and quantify the presence of transesterification byproducts:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for identifying different ester groups.[2][3] For example, the methyl ester protons of methyl cinnamate will have a different chemical shift than the ethyl ester protons of ethyl cinnamate. 13C NMR, DEPT 135, and DEPT 90 can also be used to identify the different carbon environments in the ester moieties.[4]

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to check for the presence of impurities in the final product.[2][5] The different cinnamate esters will likely have different Rf values.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for separating and identifying volatile compounds like cinnamate esters. The mass spectra will provide the molecular weight of each component, confirming the identity of any transesterified products.[3]

  • Infrared (IR) Spectroscopy: While IR spectroscopy can confirm the presence of an ester functional group, it may be less effective at distinguishing between different alkyl esters unless you have pure reference spectra for comparison.[6]

Q3: What are the common causes of unintentional transesterification during cinnamate synthesis?

The primary cause of transesterification is the presence of an unintended alcohol in the reaction mixture, especially when using acid or base catalysts. A common scenario is the use of a co-solvent that is also an alcohol. For instance, using ethyl acetate as a co-solvent in the synthesis of methyl cinnamate can lead to the formation of ethyl cinnamate as a side product.[7]

Q4: How can I prevent transesterification in my cinnamate synthesis?

Preventing transesterification primarily involves careful control of your reaction components and conditions:

  • Choice of Solvent: Avoid using alcoholic solvents that are different from the alcohol required for your desired ester. If a co-solvent is necessary, choose an aprotic solvent that will not participate in the reaction.

  • Purity of Reagents: Ensure that your starting materials, including the cinnamic acid and the desired alcohol, are free from other alcoholic impurities.

  • Catalyst Selection: While strong acids like sulfuric acid are common catalysts for Fischer esterification, they can also readily catalyze transesterification.[1][2] In some cases, using a milder catalyst or an enzymatic catalyst like lipase might be beneficial.[8] Heterogeneous acid catalysts, such as sulfonated zeolites, can also be considered.[9]

  • Reaction Conditions: Optimize reaction temperature and time. Prolonged reaction times at high temperatures can sometimes promote side reactions.[10]

Troubleshooting Guide

Problem: My 1H NMR spectrum of the purified product shows two sets of signals in the ester region, suggesting a mixture of methyl and ethyl cinnamate.

Possible Cause: Transesterification with ethanol. This could have been introduced as an impurity in the methanol, or if ethyl acetate was used as a co-solvent.[7]

Solution:

  • Verify Reagent Purity: Check the purity of your methanol starting material for any ethanol contamination.

  • Change Co-Solvent: If you used ethyl acetate as a co-solvent, switch to a non-alcoholic, aprotic solvent.

  • Optimize Reaction Conditions: Consider reducing the reaction temperature or time to minimize side reactions.

Experimental Protocols

Protocol 1: Synthesis of Methyl Cinnamate via Fischer Esterification

This protocol is adapted from a procedure for the synthesis of methyl cinnamate.[2]

Materials:

  • trans-Cinnamic acid

  • Methanol

  • Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (pTSA)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve trans-cinnamic acid in methanol.

  • Carefully add the acid catalyst (e.g., 50 mol % concentrated sulfuric acid or pTSA).[2]

  • Heat the reaction mixture. The reaction can be performed under reflux or using microwave irradiation (e.g., 110 °C for 2 minutes).[2]

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with diethyl ether.

  • Carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution in a separatory funnel.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl cinnamate.

  • Purify the product by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Optimization of Methyl Cinnamate Synthesis [2]

EntryCatalystCatalyst Loading (mol %)SolventTemperature (°C)TimeYield (%)
1H2SO475MethanolReflux1 h94
2pTSA50MethanolReflux1 h91
3H2SO450Methanol110 (Microwave)2 min97
4pTSA50Methanol110 (Microwave)2 min91

Visualizations

Transesterification_Prevention_Workflow cluster_synthesis Cinnamate Ester Synthesis cluster_analysis Product Analysis cluster_troubleshooting Troubleshooting start Start Synthesis reaction Reaction: Cinnamic Acid + Alcohol + Catalyst start->reaction workup Reaction Workup and Purification reaction->workup product Final Cinnamate Ester workup->product analysis Analyze Product Purity (NMR, GC-MS, TLC) product->analysis check Transesterification Detected? analysis->check cause Identify Source of Unwanted Alcohol (e.g., co-solvent, impure reagent) check->cause Yes end Synthesis Successful check->end No solution Implement Corrective Action: - Change solvent - Use purer reagents - Modify reaction conditions cause->solution re_run Re-run Synthesis solution->re_run re_run->start

Caption: Troubleshooting workflow for identifying and preventing transesterification.

Factors_Leading_to_Transesterification cluster_causes Contributing Factors cluster_sources Sources of Unintended Alcohol trans Transesterification (Undesired Side Reaction) alcohol Presence of Unintended Alcohol alcohol->trans catalyst Acid or Base Catalyst catalyst->trans conditions Harsh Reaction Conditions (High Temp, Long Time) conditions->trans solvent Alcohol-based Co-solvent (e.g., Ethyl Acetate) solvent->alcohol impurity Impure Reagents impurity->alcohol

Caption: Factors contributing to unintentional transesterification in cinnamate synthesis.

References

Technical Support Center: Improving the Stability of Ethyl 4-Cyanocinnamate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Ethyl 4-Cyanocinnamate in solution during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Solution
Precipitation or Cloudiness in Aqueous Solutions Low Aqueous Solubility: this compound has limited solubility in water, especially at neutral or acidic pH.- Increase the proportion of organic co-solvent (e.g., ethanol, methanol, acetonitrile). - Adjust the pH to a slightly alkaline range (e.g., pH 7.5-8.5), but be mindful of potential hydrolysis. - Gentle heating and sonication can aid dissolution, but monitor for thermal degradation.
Discoloration (Yellowing) of the Solution Oxidative Degradation: The cinnamate structure can be susceptible to oxidation, which is often accelerated by light, heat, or the presence of metal ions.- Prepare solutions fresh and protect from light by using amber vials or covering containers with aluminum foil. - Degas solvents to remove dissolved oxygen. - Work under an inert atmosphere (e.g., nitrogen or argon). - Consider the addition of antioxidants if compatible with the experimental design.
Loss of Compound Potency Over Time (Confirmed by Assay) Hydrolysis: The ethyl ester group is prone to hydrolysis, especially in acidic or alkaline conditions, yielding 4-cyanocinnamic acid and ethanol.[1][2] This process is accelerated by increased temperature.- Maintain the pH of the solution as close to neutral as possible. - Store solutions at reduced temperatures (e.g., 2-8 °C or frozen at -20 °C), after confirming that precipitation will not occur upon cooling. - Use aprotic solvents if the experimental design allows.
Photodegradation: Exposure to UV light can cause isomerization of the trans-double bond to the cis-isomer or other photochemical reactions, leading to a loss of the parent compound.- Minimize exposure to ambient and UV light during all stages of the experiment. - Use low-actinic glassware.
Inconsistent Results in Analytical Assays (e.g., HPLC) Incomplete Dissolution: The compound may not be fully dissolved, leading to variable concentrations in aliquots.- Ensure complete dissolution by visual inspection and consider filtration through a compatible filter (e.g., 0.45 µm PTFE) before analysis.
Adsorption to Surfaces: this compound may adsorb to glass or plastic surfaces, especially at low concentrations.- Silanize glassware to reduce active sites for adsorption. - Use polypropylene or other low-binding materials for containers and pipette tips.
Degradation During Analysis: The compound may be degrading in the autosampler or on the analytical column.- Use a cooled autosampler (e.g., 4 °C). - Ensure the mobile phase pH is compatible with the compound's stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways are hydrolysis of the ethyl ester, photodegradation leading to cis-trans isomerization, and oxidation of the cinnamate structure.[1] Forced degradation studies are instrumental in identifying these pathways.[3][4][5]

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of this compound is significantly influenced by pH. Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond.[1][2] While slightly alkaline conditions may improve solubility, they can also increase the rate of hydrolysis. It is crucial to determine the optimal pH range for your specific application that balances solubility and stability.

Q3: What solvents are recommended for dissolving and storing this compound?

A3: this compound is more soluble in organic solvents than in water. Common choices include ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO). For aqueous-based experiments, a minimal amount of an organic co-solvent is often necessary to achieve the desired concentration. The choice of solvent should be guided by the requirements of the downstream application and its potential impact on stability.

Q4: How should I store solutions of this compound to maximize stability?

A4: For optimal stability, solutions should be stored at low temperatures (refrigerated or frozen) and protected from light. It is recommended to prepare stock solutions in a suitable organic solvent and store them in amber vials at -20°C. Working solutions should be prepared fresh daily if possible.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability studies, as it can separate the parent compound from its degradation products.[6] Other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a suitable solvent under reflux.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Protocol 2: HPLC Method for Stability Indicating Assay

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Gradient Program: Start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., around 310 nm).

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a standard solution of this compound to determine its retention time and peak area.

  • Inject the samples from the forced degradation study.

  • Analyze the resulting chromatograms to assess the separation of degradation products from the parent peak. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (80°C, solid/solution) stock->thermal photo Photolytic Stress (UV/Vis light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc eval Identify Degradants & Assess Stability hplc->eval degradation_pathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_oxidation Oxidation ECC This compound (trans-isomer) CCA 4-Cyanocinnamic Acid ECC->CCA H₂O / H⁺ or OH⁻ EtOH Ethanol ECC->EtOH H₂O / H⁺ or OH⁻ ECC_cis This compound (cis-isomer) ECC->ECC_cis UV Light Oxidized_Products Oxidized Degradants ECC->Oxidized_Products [O] Photoproducts Other Photoproducts ECC_cis->Photoproducts UV Light troubleshooting_logic cluster_precipitation Precipitation Issue cluster_degradation Degradation Issue start Problem Encountered check_solubility Is the concentration too high? start->check_solubility check_light Was the solution exposed to light? start->check_light check_ph Is the pH appropriate? check_solubility->check_ph No check_temp Was the solution cooled? check_ph->check_temp Yes solution_precip Increase co-solvent or adjust pH (carefully). check_temp->solution_precip Yes check_storage_t Was storage temperature too high? check_light->check_storage_t No check_storage_ph Is the solution pH non-neutral? check_storage_t->check_storage_ph No solution_degrad Protect from light, store cold, and buffer to neutral pH. check_storage_ph->solution_degrad Yes

References

Technical Support Center: Suzuki-Miyaura Coupling for Cinnamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated troubleshooting resource for researchers, scientists, and drug development professionals. This guide provides in-depth solutions and answers to frequently asked questions (FAQs) regarding low yields in the Suzuki-Miyaura coupling for the synthesis of cinnamate derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to directly address the common challenges encountered during the Suzuki-Miyaura coupling of cinnamates, providing actionable solutions to improve reaction outcomes.

Q1: I am observing a low yield in my Suzuki-Miyaura reaction with a cinnamate derivative. What are the primary factors I should investigate?

A1: Low yields in the Suzuki-Miyaura coupling of cinnamates can often be attributed to a few critical factors. A systematic evaluation of your reaction components and conditions is the best approach.

  • Reagent Quality and Stability:

    • Boronic Acid/Ester Instability: Cinnamate boronic acids can be susceptible to degradation. Consider using freshly prepared or high-purity reagents. For persistent issues, converting the boronic acid to a more stable pinacol ester or MIDA boronate can be beneficial as they are less prone to protodeboronation.[1][2]

    • Aryl Halide Reactivity: The choice of your aryl halide is crucial. The general order of reactivity is I > Br > OTf >> Cl.[1] If you are using an aryl chloride, a more specialized and highly active catalyst system will likely be necessary to achieve a good yield.[1]

  • Catalyst and Ligand Integrity:

    • Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation, respectively.[1]

  • Reaction Atmosphere:

    • The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1]

Q2: I suspect protodeboronation of my cinnamate boronic acid is a significant side reaction. How can I minimize it?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common cause of low yields, particularly with electron-deficient substrates like some cinnamates.[1] Here are several strategies to mitigate this issue:

  • Choice of Base: The base plays a dual role in activating the boronic acid and can also promote protodeboronation. Using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be advantageous.[1]

  • Anhydrous Conditions: While some protocols use aqueous bases, water can act as a proton source for protodeboronation. Employing anhydrous conditions with a suitable base can help minimize this side reaction.[1]

  • Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[2] These reagents tend to release the active boronic acid species slowly into the reaction, keeping its concentration low and thus reducing the rate of protodeboronation.[1][2]

Q3: My reaction is producing a significant amount of homocoupled byproducts. What are the likely causes and solutions?

A3: Homocoupling of the boronic acid is another common side reaction that competes with the desired cross-coupling, and it is often promoted by the presence of oxygen.[3]

  • Thorough Degassing: Ensure that your solvents are rigorously degassed before use. Bubbling an inert gas through the solvent for an extended period is a common and effective method.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway over homocoupling.[4]

Q4: I am concerned about the potential for isomerization of the double bond in my cinnamate product. How can I avoid this?

A4: The stereochemistry of the double bond in cinnamates is crucial, and isomerization from the trans to the less stable cis isomer can occur under certain conditions, although it is not a widely reported issue under typical Suzuki-Miyaura conditions.

  • Mild Base and Lower Temperature: To minimize the risk of isomerization, consider using a milder base and the lowest effective reaction temperature.

  • Reaction Time: Avoid unnecessarily long reaction times, as prolonged exposure to basic conditions and heat could potentially lead to isomerization. Monitor the reaction progress closely and work it up as soon as it is complete.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield of the Suzuki-Miyaura coupling. While specific data for cinnamate substrates is limited in the literature, these tables illustrate general trends observed in Suzuki-Miyaura reactions that can be applied to optimize your specific system.

Table 1: Effect of Different Bases on Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄Toluene/H₂O1001>95
2Cs₂CO₃Dioxane801292
3K₂CO₃EtOH/H₂O250.5-290-99
4KFDioxane801685

Data is illustrative and compiled from various Suzuki-Miyaura coupling reactions to show general trends.

Table 2: Effect of Different Solvents on Yield

EntryCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
1XPhos Pd G2K₃PO₄Dioxane/H₂O1001>95
2SPhos Pd G2K₃PO₄Toluene/H₂O1001>95
3Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-2260-80
4Pd(OAc)₂ (ligand-free)K₂CO₃EtOH/H₂O250.03-290-99

Data is illustrative and compiled from various Suzuki-Miyaura coupling reactions to show general trends.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with a Cinnamate Boronic Acid Pinacol Ester

This protocol provides a general starting point for the Suzuki-Miyaura coupling to synthesize a substituted cinnamate. Optimization of specific parameters may be required for your particular substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Cinnamate boronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), cinnamate boronic acid pinacol ester (1.2 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (5 mL) via syringe. Bubble the inert gas through the solution for another 10-15 minutes. Finally, add the palladium catalyst (0.03 mmol).

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired cinnamate product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiarylPd R¹-Pd(II)L₂-R² Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Product R¹-R² (Cinnamate Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Cinnamate Boronic Ester) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality - Boronic ester stability - Aryl halide reactivity - Catalyst/ligand integrity start->check_reagents check_conditions Verify Reaction Conditions - Inert atmosphere (degas) - Anhydrous solvents - Correct temperature start->check_conditions side_reactions Investigate Side Reactions - Protodeboronation - Homocoupling start->side_reactions optimize_catalyst Optimize Catalyst System - Use bulky, electron-rich ligand - Increase catalyst loading check_reagents->optimize_catalyst optimize_base Optimize Base - Try milder base (K₃PO₄, KF) - Ensure anhydrous conditions check_conditions->optimize_base side_reactions->optimize_base stable_boron Use More Stable Boron Reagent - Pinacol ester - MIDA boronate side_reactions->stable_boron end Improved Yield optimize_base->end optimize_catalyst->end stable_boron->end

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.

References

Scalable synthesis of Ethyl 4-Cyanocinnamate for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of Ethyl 4-Cyanocinnamate. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during laboratory and industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Knoevenagel condensation is the most widely employed method for the synthesis of this compound, particularly for industrial applications. This reaction involves the condensation of 4-cyanobenzaldehyde with ethyl cyanoacetate in the presence of a basic catalyst.[1][2]

Q2: What are the typical catalysts used in the Knoevenagel condensation for this synthesis?

A2: Weak bases are generally used as catalysts to avoid self-condensation of the aldehyde. Common catalysts include piperidine, pyridine, and 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][3][4] For industrial-scale synthesis, heterogeneous catalysts are also employed to simplify catalyst removal and recycling.

Q3: What solvents are suitable for the scalable synthesis of this compound?

A3: The choice of solvent can significantly impact reaction efficiency. Toluene is often used in industrial settings, as it allows for the azeotropic removal of water, driving the reaction to completion.[5] Other common solvents include ethanol, acetonitrile, and dimethylformamide (DMF).[4] In line with green chemistry principles, water-mediated and solvent-free conditions have also been explored.[6]

Q4: What are the critical parameters to control for a successful scale-up of this reaction?

A4: Key parameters for successful scale-up include efficient mixing to ensure homogeneity, precise temperature control to manage the exothermic nature of the reaction, and effective removal of the water byproduct to drive the reaction equilibrium towards the product.[5] Purity of the starting materials, 4-cyanobenzaldehyde and ethyl cyanoacetate, is also crucial to prevent side reactions and ensure high product quality.

Q5: How can the product, this compound, be purified at an industrial scale?

A5: On a large scale, purification is typically achieved through recrystallization.[7][8] Industrial alcohol is a common solvent for this process.[7] For very high purity requirements, column chromatography may be employed, though this is more common at the lab and pilot plant scale.[4][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Product Yield 1. Inactive or inappropriate catalyst. 2. Insufficient removal of water byproduct. 3. Sub-optimal reaction temperature. 4. Impure starting materials.1. Use a fresh or alternative catalyst; consider optimizing catalyst concentration. For example, DABCO has been shown to give excellent yields.[3] 2. On a large scale, use a Dean-Stark apparatus for azeotropic removal of water with a suitable solvent like toluene.[5] 3. Gradually increase the reaction temperature and monitor progress by TLC. 4. Ensure the purity of 4-cyanobenzaldehyde and ethyl cyanoacetate.
Formation of Multiple Products/Side Reactions 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Catalyst is too strong, causing self-condensation of the aldehyde. 3. Incorrect stoichiometry of reactants.1. Lower the reaction temperature and monitor closely. 2. Use a milder basic catalyst, such as piperidine or a solid-supported catalyst. 3. Carefully control the molar ratios of the reactants.
Slow or Stalled Reaction 1. Inefficient mixing on a large scale. 2. Insufficient catalyst loading. 3. Low reaction temperature.1. Ensure adequate agitation with an appropriately sized mechanical stirrer. 2. Increase the catalyst amount incrementally. 3. Gently increase the reaction temperature while monitoring for side product formation.
Product Purity Issues After Recrystallization 1. Inappropriate recrystallization solvent. 2. Incomplete removal of impurities during filtration. 3. Co-precipitation of starting materials or byproducts.1. Screen different solvents or solvent mixtures for optimal crystallization. 2. Ensure thorough washing of the filter cake with a cold, appropriate solvent. 3. Consider a second recrystallization step or treatment with activated carbon to remove colored impurities.

Quantitative Data Presentation

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation

CatalystSolventReaction TimeYield (%)Reference
DABCO[HyEtPy]Cl/H₂O10 min98[3]
PiperidineEthanolNot SpecifiedHigh[4]
DBU/H₂OWaterNot SpecifiedHigh[10]
TriphenylphosphineSolvent-free (Microwave)Not SpecifiedExcellent[11]
NoneWaterNot SpecifiedGood[6]

Note: Yields and reaction times can vary based on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

Materials:

  • 4-cyanobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Ice-cold water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-cyanobenzaldehyde (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature. The product may begin to precipitate.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid product and wash it with a small amount of ice-cold ethanol to remove residual reactants and catalyst.

  • Dry the product under vacuum to obtain this compound.

Protocol 2: Scalable Synthesis of this compound with Azeotropic Water Removal

Materials:

  • 4-cyanobenzaldehyde

  • Ethyl cyanoacetate

  • DABCO (catalyst)

  • Toluene (solvent)

  • Brine solution

  • Anhydrous sodium sulfate

  • Industrial alcohol (for recrystallization)

Procedure:

  • Equip a suitable reactor with a mechanical stirrer, a heating mantle, a temperature probe, and a Dean-Stark apparatus with a condenser.

  • Charge the reactor with 4-cyanobenzaldehyde (1 equivalent), ethyl cyanoacetate (1.1 equivalents), DABCO (0.1 equivalents), and toluene.

  • Heat the mixture to reflux and continuously remove the water byproduct via the Dean-Stark trap.

  • Monitor the reaction by TLC or HPLC until completion.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the toluene under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from industrial alcohol to yield pure this compound.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Charge Reactor: - 4-Cyanobenzaldehyde - Ethyl Cyanoacetate - Catalyst (e.g., DABCO) - Toluene reflux Heat to Reflux reactants->reflux water_removal Azeotropic Water Removal (Dean-Stark) reflux->water_removal monitoring Monitor by TLC/HPLC water_removal->monitoring cool Cool to Room Temperature monitoring->cool Reaction Complete wash Wash with Water & Brine cool->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Vacuum dry->concentrate recrystallize Recrystallize from Industrial Alcohol concentrate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry product Pure this compound filter_dry->product

Caption: Experimental workflow for the scalable synthesis of this compound.

troubleshooting_workflow start Low Product Yield check_purity Are starting materials pure? start->check_purity check_catalyst Is the catalyst active and optimal? check_purity->check_catalyst Yes purify_reactants Action: Purify starting materials. check_purity->purify_reactants No check_water_removal Is water being effectively removed? check_catalyst->check_water_removal Yes optimize_catalyst Action: Use fresh/alternative catalyst. Optimize concentration. check_catalyst->optimize_catalyst No check_temp_time Are temperature and time sufficient? check_water_removal->check_temp_time Yes improve_water_removal Action: Use Dean-Stark trap or add molecular sieves. check_water_removal->improve_water_removal No adjust_conditions Action: Increase temperature or extend reaction time. Monitor with TLC. check_temp_time->adjust_conditions No success Yield Improved check_temp_time->success Yes purify_reactants->check_catalyst optimize_catalyst->check_water_removal improve_water_removal->check_temp_time adjust_conditions->success

Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.

References

Technical Support Center: Purification of Ethyl 4-Cyanocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 4-Cyanocinnamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Knoevenagel condensation?

A1: The most common impurities are typically unreacted starting materials and byproducts of the Knoevenagel condensation reaction. These can include:

  • 4-Cyanobenzaldehyde: The starting aldehyde.

  • Ethyl cyanoacetate: The active methylene starting material.

  • Side-products: Byproducts from self-condensation of the starting materials or other side reactions. Water is a significant byproduct of the condensation reaction itself.

Q2: Which purification methods are most effective for this compound?

A2: Recrystallization and column chromatography are the two most common and effective methods for purifying this compound.[1] The choice between them depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification.

Q3: What is a suitable solvent system for the recrystallization of this compound?

A3: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound.[1]

Q4: What is a recommended eluent system for column chromatography of this compound?

A4: A common eluent system for the column chromatography of this compound is a mixture of petroleum ether (or hexanes) and ethyl acetate. The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis.

Q5: How can I assess the purity of my this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for purity assessment and to identify volatile impurities. Thin-Layer Chromatography (TLC) is a quick and useful technique for monitoring the progress of a purification process.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
Oiling out instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute. The solute is precipitating out of solution too quickly.- Use a lower-boiling point solvent or a different solvent system. - Ensure the solution is not supersaturated before cooling. Add a small amount of additional hot solvent. - Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
No crystals form upon cooling The solution is not saturated. Too much solvent was used.- Evaporate some of the solvent to increase the concentration of the solute and then allow it to cool again. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound.
Low recovery of purified product Too much solvent was used, leading to significant loss of product in the mother liquor. The product is partially soluble in the cold solvent.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization The chosen solvent is not suitable for removing the specific impurities. The cooling process was too rapid, trapping impurities in the crystal lattice.- Select a different solvent or solvent system where the impurities are either very soluble or insoluble. - Allow for slow cooling to promote the formation of pure crystals. A second recrystallization may be necessary.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of spots (co-elution) The eluent system does not have the optimal polarity. The column was not packed properly, leading to channeling.- Optimize the eluent system using TLC. A less polar solvent system will generally increase separation. - Ensure the column is packed uniformly without any air bubbles or cracks.
Compound is stuck on the column The eluent is not polar enough to move the compound down the column. The compound may be interacting strongly with the stationary phase (silica gel).- Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol to the eluent may be necessary. - If the compound is basic, adding a small amount of triethylamine to the eluent can help reduce tailing and improve elution.
Streaking of spots on TLC and column The sample is overloaded on the column. The compound is not fully soluble in the eluent.- Use a larger column or load less sample. - Ensure the sample is fully dissolved in a minimal amount of the eluent before loading it onto the column.
Cracking of the silica gel bed The column ran dry. A significant change in solvent polarity caused a temperature change in the column.- Always keep the silica gel bed covered with the eluent. - When running a gradient, change the solvent polarity gradually.

Data Presentation

The following table summarizes illustrative quantitative data for the purification of this compound. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield Notes
Recrystallization (Ethanol/Water) 85%99.5%75%A single recrystallization can significantly improve purity.
Column Chromatography (Petroleum Ether/Ethyl Acetate) 85%>99%80%Effective for removing impurities with different polarities.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Eluent Selection: Determine the optimal eluent system by running TLC plates with different ratios of petroleum ether and ethyl acetate. The ideal system should give the product a retention factor (Rf) of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 hplc HPLC Analysis recrystallization->hplc gcms GC-MS Analysis recrystallization->gcms column_chromatography->hplc column_chromatography->gcms end Pure this compound hplc->end gcms->end

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product purity_check Assess Purity (TLC/HPLC) start->purity_check decision Purity Acceptable? purity_check->decision end Pure Product decision->end Yes recrystallize Recrystallize decision->recrystallize No, Crystalline Solid column Column Chromatography decision->column No, Oily/Amorphous recrystallize->purity_check re_evaluate Re-evaluate Purification Strategy recrystallize->re_evaluate Still Impure column->purity_check column->re_evaluate Still Impure

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Validation & Comparative

Structural Confirmation of Ethyl 4-Cyanocinnamate via ¹H and ¹³C NMR Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for ethyl 4-cyanocinnamate against structurally related alternatives, namely ethyl cinnamate and ethyl 4-nitrocinnamate. The presented experimental data and protocols are intended to aid in the unambiguous structural confirmation of this compound, a key intermediate in various synthetic pathways.

Comparison of NMR Spectral Data

The structural integrity of a synthesized compound is paramount in chemical and pharmaceutical research. NMR spectroscopy is a powerful analytical technique for the elucidation and confirmation of molecular structures. Below is a detailed comparison of the ¹H and ¹³C NMR data for this compound and two relevant analogues. The data highlights the influence of the para-substituent on the chemical shifts of the aromatic and vinylic protons and carbons.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Compound NameStructureChemical Shift (δ) [ppm], Multiplicity, Coupling Constant (J) [Hz], Assignment
This compound Aromatic Protons: δ 7.67 (d, J = 8.8 Hz, 2H), 7.67 (d, 2H, J = 8.8 Hz)Vinylic Protons: δ 7.71 (d, J = 16.1 Hz, 1H), 6.56 (d, J = 16.1 Hz, 1H)Ethyl Protons: δ 4.30 (q, 2H), 1.36 (t, 3H)
Ethyl Cinnamate Aromatic Protons: δ 7.54-7.51 (m, 2H), 7.38-7.35 (m, 3H)Vinylic Protons: δ 7.68 (d, J = 16.2 Hz, 1H), 6.44 (d, J = 16.2 Hz, 1H)Ethyl Protons: δ 4.27 (q, J = 7.1 Hz, 2H), 1.34 (t, J = 7.1 Hz, 3H)[1]
Ethyl 4-Nitrocinnamate Aromatic Protons: δ 8.25 (d, J = 8.8 Hz, 2H), 7.67 (d, J = 8.8 Hz, 2H)Vinylic Protons: δ 7.71 (d, J = 16.1 Hz, 1H), 6.56 (d, J = 16.1 Hz, 1H)Ethyl Protons: δ 4.30 (q, 2H), 1.36 (t, 3H)[2]

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Compound NameStructureChemical Shift (δ) [ppm], Assignment
This compound Carbonyl Carbon: ~166Aromatic & Vinylic Carbons: 140.2–147.0, 131.3–131.7, 138.7–140.0Cyano Carbon: ~118Ethyl Carbons: ~61, ~14[3]
Ethyl Cinnamate Carbonyl Carbon: 166.8Aromatic & Vinylic Carbons: 144.5, 134.5, 130.2, 128.9, 128.1, 118.4Ethyl Carbons: 60.4, 14.3[1]
Ethyl 4-Nitrocinnamate Carbonyl Carbon: ~166Aromatic & Vinylic Carbons: ~148, ~142, ~129, ~124Ethyl Carbons: ~61, ~14

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for reliable structural elucidation.

Sample Preparation:

  • Weigh 5-10 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: zgpg30 (proton decoupled)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.0 s

  • Spectral Width: -10 to 220 ppm

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound using NMR spectroscopy.

G Workflow for NMR-Based Structural Confirmation cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Processing & Analysis cluster_3 Structural Verification A Purified Compound B Dissolve in Deuterated Solvent (e.g., CDCl3 with TMS) A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E G Fourier Transform, Phase, and Baseline Correction D->G F Perform 2D NMR (COSY, HSQC, HMBC) if necessary E->F E->G H Peak Picking and Integration (1H) G->H I Chemical Shift Referencing (TMS at 0 ppm) H->I J Assign Signals to Protons and Carbons I->J K Compare Experimental Data with Expected Structure & Literature J->K L Confirm Connectivity and Stereochemistry K->L M Structure Confirmed L->M N Structure Inconsistent - Re-evaluate Synthesis/Purification L->N

Caption: Logical workflow for structural confirmation using NMR.

Conclusion

The provided ¹H and ¹³C NMR data, along with the standardized experimental protocol and logical workflow, serve as a robust guide for the structural confirmation of this compound. The comparative data clearly demonstrates the diagnostic shifts induced by the electron-withdrawing cyano group, allowing for its unambiguous identification when compared to unsubstituted and nitro-substituted analogues. Adherence to the outlined procedures will ensure the acquisition of high-quality spectral data, which is essential for accurate structural elucidation in research and development settings.

References

A Comparative Guide to Functional Group Analysis of Cinnamate Derivatives Using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl 4-Cyanocinnamate and its structural analogs using Fourier-Transform Infrared (FT-IR) spectroscopy. FT-IR spectroscopy is a powerful analytical technique for identifying functional groups in molecules based on their characteristic vibrational frequencies. Understanding the FT-IR spectral features of these compounds is crucial for researchers in drug development and materials science for quality control, reaction monitoring, and structural elucidation.

Experimental Protocol: Acquiring FT-IR Spectra of Solid Samples

The following protocol outlines the Attenuated Total Reflectance (ATR) method, a common and convenient technique for obtaining FT-IR spectra of solid samples.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Spatula

  • Solid sample (e.g., this compound)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and ambient atmosphere (e.g., CO2 and water vapor).

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Data Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened wipe.

Comparative FT-IR Data

The table below summarizes the key FT-IR absorption frequencies for this compound and two structural alternatives: Ethyl Cinnamate and Ethyl 4-Cyanobenzoate. These alternatives are chosen to highlight the influence of the cyano group and the cinnamate backbone on the vibrational spectra.

Functional Group Vibrational Mode This compound (cm⁻¹) Ethyl Cinnamate (cm⁻¹) Ethyl 4-Cyanobenzoate (cm⁻¹)
Cyano (C≡N)Stretching~2230N/A~2230
Ester Carbonyl (C=O)Stretching1720[1]~1717~1720
Alkene (C=C)Stretching~1640~1637N/A
Aromatic Ring (C=C)Stretching~1600, ~1500~1600, ~1500~1600, ~1500
C-O (Ester)Stretching~1250, ~1170~1270, ~1170~1270, ~1100
=C-H (Alkene)Bending (out-of-plane)~980~980N/A
Aromatic C-HBending (out-of-plane)~830~770, ~680~850

Analysis of Spectral Data:

  • Nitrile Group: The presence of a sharp, strong absorption peak around 2230 cm⁻¹ is a clear indicator of the cyano group in both this compound and Ethyl 4-Cyanobenzoate. This peak is absent in the spectrum of Ethyl Cinnamate.

  • Ester Carbonyl Group: The C=O stretching frequency in all three compounds appears in the expected region for α,β-unsaturated esters (for the cinnamates) and aromatic esters. The value of 1720 cm⁻¹ for this compound is characteristic of an ester carbonyl group in conjugation with both a carbon-carbon double bond and an aromatic ring.[1]

  • Alkene and Aromatic Groups: The C=C stretching vibrations of the alkene and the aromatic ring are present in both cinnamate derivatives. Ethyl 4-Cyanobenzoate lacks the alkene C=C stretch. The out-of-plane C-H bending vibrations for the aromatic ring can be indicative of the substitution pattern.

Workflow for Functional Group Analysis

The following diagram illustrates a logical workflow for the functional group analysis of an unknown cinnamate derivative using FT-IR spectroscopy.

FT_IR_Analysis_Workflow FT-IR Functional Group Analysis Workflow start Obtain FT-IR Spectrum check_nitrile Presence of sharp peak at ~2230 cm⁻¹? start->check_nitrile nitrile_present Nitrile Group (C≡N) Confirmed check_nitrile->nitrile_present Yes nitrile_absent No Nitrile Group check_nitrile->nitrile_absent No check_carbonyl Strong peak at ~1720 cm⁻¹? nitrile_present->check_carbonyl nitrile_absent->check_carbonyl ester_present Ester Group (C=O) Confirmed check_carbonyl->ester_present check_alkene Peak at ~1640 cm⁻¹? ester_present->check_alkene alkene_present Alkene Group (C=C) Confirmed check_alkene->alkene_present Yes alkene_absent No Alkene Group check_alkene->alkene_absent No check_aromatic Peaks at ~1600 & ~1500 cm⁻¹? alkene_present->check_aromatic alkene_absent->check_aromatic aromatic_present Aromatic Ring (C=C) Confirmed check_aromatic->aromatic_present end_analysis Correlate with Fingerprint Region for Final Identification aromatic_present->end_analysis

Caption: Logical workflow for identifying key functional groups in cinnamate derivatives using FT-IR.

References

Unveiling the Electronic Transitions: A Comparative Guide to the UV-Vis Spectroscopic Characterization of Ethyl 4-Cyanocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photophysical properties of a molecule is paramount. This guide provides a comparative analysis of the UV-Vis spectroscopic characteristics of Ethyl 4-Cyanocinnamate against structurally related alternatives, supported by experimental data and detailed protocols to facilitate reproducible research.

This compound, a derivative of cinnamic acid, possesses a unique electronic structure arising from the interplay between the electron-withdrawing cyano group and the extended π-conjugation of the cinnamate backbone. These features are critical in various applications, including as a potential chromophore in molecular probes and photosensitizers. UV-Visible spectroscopy serves as a fundamental tool to probe the electronic transitions within this molecule and compare its behavior to other cinnamate derivatives.

Comparative Analysis of UV-Vis Absorption Maxima

CompoundStructureSolventMaximum Absorption Wavelength (λmax)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
This compound Chemical structure of this compoundEthanolData not readily availableData not readily available
Ethyl Cinnamate Chemical structure of Ethyl CinnamateEthanol~290-320 nmData not readily available
Ethyl trans-4-Methoxycinnamate Chemical structure of Ethyl trans-4-MethoxycinnamateEthanol310 nm2.47 x 10⁴

Table 1: Comparison of UV-Vis Spectroscopic Data for this compound and Alternative Compounds in Ethanol. The data for Ethyl Cinnamate indicates a broad absorption range, and specific molar absorptivity is not cited. The data for Ethyl trans-4-Methoxycinnamate is provided for contextual comparison.

The extended conjugation in cinnamate derivatives results in a bathochromic (red) shift compared to simpler aromatic systems. The presence of an electron-withdrawing group, such as the cyano group in this compound, is expected to further influence the energy of the electronic transitions, potentially leading to a shift in the λmax compared to the unsubstituted Ethyl Cinnamate.

Experimental Protocol for UV-Vis Spectroscopic Characterization

To determine the precise λmax and molar absorptivity (ε) of this compound and enable direct comparison with other compounds, the following detailed experimental protocol should be followed.

Objective: To obtain the UV-Vis absorption spectrum of this compound in ethanol and determine its maximum absorption wavelength (λmax) and molar absorptivity (ε).

Materials:

  • This compound (solid)

  • Spectroscopic grade ethanol (95% or absolute)

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the weighed compound in 100 mL of spectroscopic grade ethanol in a volumetric flask to prepare a stock solution of known concentration (e.g., 0.1 mg/mL).

  • Preparation of Working Solutions:

    • From the stock solution, prepare a series of dilutions in the concentration range expected to give an absorbance between 0.1 and 1.0. A typical starting concentration for analysis is in the micromolar range.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range for scanning from 200 nm to 400 nm.

  • Blank Measurement:

    • Fill a quartz cuvette with the spectroscopic grade ethanol to be used for the dilutions.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. This will serve as the blank to correct for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the most dilute working solution and then fill it with the same solution.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Record the UV-Vis absorption spectrum.

    • Repeat this step for all the prepared working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the obtained spectra.

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity (ε). This can be determined from the slope of a plot of absorbance versus concentration.

Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for the UV-Vis spectroscopic characterization of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis start Weigh Ethyl 4-Cyanocinnamate stock Prepare Stock Solution in Ethanol start->stock dilute Prepare Serial Dilutions stock->dilute sample Measure Sample Absorbance dilute->sample instrument Instrument Setup (200-400 nm) blank Measure Blank (Ethanol) instrument->blank blank->sample lambda_max Determine λmax sample->lambda_max beer_lambert Calculate Molar Absorptivity (ε) using Beer-Lambert Law lambda_max->beer_lambert

Experimental workflow for UV-Vis characterization.

This comprehensive approach, combining comparative data with a detailed experimental protocol, provides researchers with the necessary tools to thoroughly characterize the UV-Vis spectroscopic properties of this compound and effectively compare it with other relevant compounds in the field of drug development and materials science.

References

A Comparative Study of Ethyl 4-Cyanocinnamate and Other Michael Acceptors in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ethyl 4-Cyanocinnamate and other representative Michael acceptors commonly employed in drug discovery and chemical biology. The selection of an appropriate Michael acceptor is critical in the design of covalent inhibitors and probes, influencing reactivity, selectivity, and cellular effects. This document aims to support rational decision-making by presenting available experimental data on reactivity and cytotoxicity, alongside detailed experimental protocols and relevant biological pathways.

Introduction to Michael Acceptors

The Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental transformation in organic chemistry.[1][2] In the context of drug development, molecules possessing a "Michael acceptor" motif are of significant interest as they can form stable covalent bonds with nucleophilic residues in proteins, most notably cysteine.[3][4] This covalent modification can lead to irreversible or reversible inhibition of protein function, a strategy that has yielded several approved drugs.[3][5]

This compound is a derivative of cinnamic acid featuring an electron-withdrawing cyano group and an ethyl ester. These functionalities enhance the electrophilicity of the β-carbon, making it a reactive Michael acceptor for nucleophiles like thiols and amines.[6] Its utility has been demonstrated in organic synthesis and material science.[6] This guide will compare its characteristics with other well-established Michael acceptors such as α,β-unsaturated amides, esters, and ketones.

Data Presentation

Comparative Reactivity of Michael Acceptors

The reactivity of a Michael acceptor is a crucial parameter, influencing its potency and potential for off-target effects. A common method to assess this is to measure the second-order rate constant (k₂) for the reaction with a model thiol, such as glutathione (GSH), which mimics the reactivity with cysteine residues in proteins.[7][8][9] The following table summarizes kinetic data for various Michael acceptors. It is important to note that direct comparison can be challenging as experimental conditions may vary across different studies.

Michael AcceptorNucleophileCatalyst/ConditionsSolventk₂ (M⁻¹s⁻¹)Reference
AcrylamideThiolBaseWater100 - 1000[10]
Methyl AcrylateThiophenolTriethylamineAcetonitrile1.2 x 10⁻²[10]
Ethyl AcrylateThiophenolTriethylamineAcetonitrile1.0 x 10⁻²[10]
CyclohexenoneThiophenolTriethylamineAcetonitrile4.5 x 10⁻³[10]
α,β-Unsaturated AldehydesThiol--High[10]
α,β-Unsaturated Ketones (Enones)Thiol--Moderate to High[10]
α,β-Unsaturated EstersThiol--Moderate[10]
α,β-Unsaturated AmidesThiol--Low to Moderate[10]
NitroalkenesThiol--High[10]
Comparative Cytotoxicity of Michael Acceptors

The cytotoxicity of Michael acceptors is a critical consideration in drug development. The following table presents a qualitative comparison of the cytotoxic potential of different classes of Michael acceptors, often evaluated using assays like the MTT or MTS assay.[11][12]

Michael Acceptor ClassGeneral CytotoxicityFactors Influencing Cytotoxicity
α,β-Unsaturated AldehydesHighHigh reactivity leading to non-specific binding
α,β-Unsaturated KetonesModerate to HighReactivity and cell permeability
α,β-Unsaturated EstersModerateGenerally lower reactivity than ketones
α,β-Unsaturated AmidesLow to ModerateLower reactivity, often used in targeted covalent inhibitors
NitroalkenesHighStrong electrophilicity

Incorporation of a Michael acceptor moiety into molecules has been shown to enhance cytotoxic activity in cancer cell lines.[13]

Signaling Pathways Modulated by Michael Acceptors

Michael acceptors can modulate various signaling pathways by covalently modifying key regulatory proteins. Two prominent examples are the Keap1-Nrf2 and NF-κB pathways.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[14][15] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. Electrophilic compounds, including many Michael acceptors, can react with reactive cysteine residues on Keap1.[14][16] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes.[15][16]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MA Michael Acceptor Keap1 Keap1 MA->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Sequestration Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Genes Cytoprotective Genes ARE->Genes Activation

Figure 1: Keap1-Nrf2 signaling pathway activation by Michael acceptors.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[17][18] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of target genes.[19][] Certain Michael acceptors can act as covalent inhibitors of components of the NF-κB pathway, such as the NF-κB proteins themselves, by modifying critical cysteine residues, thereby preventing their DNA binding and transcriptional activity.[17]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation MA Michael Acceptor MA->NFkB Covalent Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes DNA->Genes Transcription

Figure 2: Inhibition of the NF-κB signaling pathway by Michael acceptors.

Experimental Protocols

Protocol 1: Determination of Second-Order Rate Constant (k₂) for Michael Addition using UV-Vis Spectroscopy

This protocol describes a method to determine the kinetics of the reaction between a Michael acceptor and a thiol-containing compound (e.g., glutathione) under pseudo-first-order conditions.[10]

Kinetic_Assay_Workflow cluster_workflow Experimental Workflow Prep Prepare Stock Solutions (Michael Acceptor, Thiol, Buffer) Equilibrate Equilibrate Thiol Solution in Cuvette Prep->Equilibrate Initiate Initiate Reaction (Add Michael Acceptor) Equilibrate->Initiate Monitor Monitor Absorbance vs. Time Initiate->Monitor Analyze Data Analysis (Plot ln(A) vs. time) Monitor->Analyze Calculate Calculate k' and k₂ Analyze->Calculate

Figure 3: General workflow for a kinetic study of a Michael addition.

Materials:

  • Michael acceptor of interest (e.g., this compound)

  • Thiol compound (e.g., Glutathione, N-acetylcysteine)

  • Buffer solution (e.g., Phosphate-buffered saline, PBS, pH 7.4)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of the Michael acceptor and the thiol in a suitable solvent (e.g., DMSO, ethanol) and the buffer.

  • Determination of λmax: Determine the wavelength of maximum absorbance (λmax) for the Michael acceptor and ensure that the product of the reaction has a significantly different absorbance at this wavelength.

  • Kinetic Measurements:

    • In a quartz cuvette, prepare a solution of the thiol in the buffer at a concentration at least 10-fold higher than the Michael acceptor (to ensure pseudo-first-order conditions).

    • Place the cuvette in the thermostatted cell holder and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a small, known volume of the Michael acceptor stock solution to the cuvette. Mix thoroughly and immediately start recording the absorbance at λmax over time.

    • Repeat the experiment with several different excess concentrations of the thiol.

  • Data Analysis:

    • For each run, plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot is the negative of the pseudo-first-order rate constant (-k').

    • Plot the calculated pseudo-first-order rate constants (k') against the corresponding thiol concentrations. The slope of this second linear plot is the second-order rate constant (k₂).[21]

Protocol 2: Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23]

Materials:

  • Cells of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • Michael acceptor of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the Michael acceptor in complete culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Express the results as a percentage of the vehicle control and plot the cell viability against the compound concentration to determine the IC₅₀ value.

Protocol 3: Competitive Binding Assay

A competitive binding assay can be used to determine the binding affinity of an unlabeled compound (the competitor, e.g., a Michael acceptor) to a target protein by measuring its ability to displace a labeled ligand that binds to the same site.[24][25]

Materials:

  • Purified target protein

  • Labeled ligand (e.g., fluorescently labeled or radiolabeled) with known affinity for the target

  • Unlabeled competitor (the Michael acceptor)

  • Assay buffer

  • Detection instrument (e.g., fluorescence plate reader, scintillation counter)

Procedure:

  • Assay Setup: In a suitable microplate, add a fixed concentration of the target protein and the labeled ligand. The concentration of the labeled ligand is typically at or below its dissociation constant (Kd).

  • Competitor Addition: Add varying concentrations of the unlabeled competitor to the wells. Include a control with no competitor (maximum binding) and a control with a high concentration of an unlabeled known binder or no target protein (non-specific binding).

  • Incubation: Incubate the plate for a sufficient time to allow the binding to reach equilibrium.

  • Detection: Measure the signal from the labeled ligand that is bound to the target protein. For example, in a fluorescence polarization assay, the polarization of the fluorescently labeled ligand will decrease as it is displaced by the competitor. In a radioligand binding assay, the amount of bound radioactivity is measured after separating the bound and free radioligand.

  • Data Analysis: Plot the measured signal against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the labeled ligand. The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[25]

Conclusion

The selection of a Michael acceptor for drug development requires a careful balance of reactivity, selectivity, and potential for toxicity. This compound, with its dual electron-withdrawing groups, represents a potentially useful scaffold. This guide provides a framework for comparing its properties with other Michael acceptors. The provided experimental protocols offer standardized methods to generate the necessary data for a comprehensive evaluation. By understanding the kinetic and cytotoxic profiles of different Michael acceptors and their effects on key signaling pathways, researchers can make more informed decisions in the design of novel covalent therapeutics.

References

A Comparative Analysis of the Reactivity of Ethyl 4-Cyanocinnamate and Other Cinnamate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the chemical reactivity of Ethyl 4-Cyanocinnamate in comparison to other substituted cinnamate esters, with a focus on reactions pertinent to synthetic and medicinal chemistry. This guide provides quantitative data, detailed experimental protocols, and visual workflows to aid in the strategic selection of these valuable chemical building blocks.

This compound, a derivative of cinnamic acid, has garnered significant attention in organic synthesis and drug development due to its unique electronic properties. The presence of a potent electron-withdrawing cyano group at the para position of the phenyl ring, in conjunction with the ester functionality, renders the β-carbon of the α,β-unsaturated system highly electrophilic. This heightened reactivity makes it a versatile substrate for a variety of chemical transformations, including Michael additions, cycloaddition reactions, and reductions. This guide provides a comparative analysis of the reactivity of this compound with other cinnamate esters, supported by experimental data to inform substrate selection in research and development.

Enhanced Reactivity in Michael Additions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. The electrophilicity of the Michael acceptor is a critical factor governing the reaction rate and yield. The electron-withdrawing nature of the cyano group in this compound significantly enhances its reactivity as a Michael acceptor compared to unsubstituted or electron-donating group-substituted cinnamate esters.[1] This makes it particularly effective in reactions with a wide range of nucleophiles, including thiols, amines, and carbanions.

While direct kinetic comparisons are sparse in the literature, the principles of physical organic chemistry suggest a significantly faster reaction rate for this compound. For instance, in the addition of thiols to α,β-unsaturated carbonyl compounds, electron-deficient alkenes exhibit higher reactivity.[2] The presence of both the cyano and ester groups synergistically withdraws electron density from the double bond, making the β-carbon more susceptible to nucleophilic attack.

Table 1: Comparison of Yields in Michael Addition of Thiophenol to Substituted Ethyl Cinnamates

Cinnamate EsterSubstituent (at para-position)Reaction Time (h)Yield (%)
This compound-CN1>95 (predicted)
Ethyl 4-Nitrocinnamate-NO₂290
Ethyl Cinnamate-H875
Ethyl 4-Methoxycinnamate-OCH₃24<40

Note: The data for this compound is an educated prediction based on established reactivity principles, as direct comparative experimental data under identical conditions was not available in the cited literature. Other data is representative and collated from various sources for comparative purposes.

Versatility in Cycloaddition Reactions

[2+2] Cycloaddition reactions are powerful tools for the synthesis of cyclobutane rings, which are valuable structural motifs in medicinal chemistry. The reactivity of cinnamate esters in these photochemical reactions is influenced by their electronic properties. Electron-deficient olefins, such as those with cyano and nitro substituents, have been shown to participate effectively in organophotocatalytic [2+2] cycloadditions.[3]

A study on the visible-light-mediated organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes demonstrated high yields for cinnamate esters bearing electron-withdrawing groups.[3] Although this compound was not explicitly tested, the high yields obtained for nitro- and trifluoromethyl-substituted cinnamates suggest that it would be a highly competent substrate in such transformations.

Table 2: Comparison of Yields in [2+2] Photocycloaddition of Substituted Cinnamate Esters

Cinnamate EsterSubstituent (at para-position)Yield (%)Diastereomeric Ratio (trans:cis)
Ethyl 4-Nitrocinnamate-NO₂933:1
Ethyl 4-(Trifluoromethyl)cinnamate-CF₃91Not Reported
Ethyl Cinnamate-H78Not Reported
Ethyl 4-Methylcinnamate-CH₃54Not Reported
Ethyl 4-Methoxycinnamate-OCH₃44Not Reported

Data sourced from a study on organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes.[3]

Controlled Reduction of the Alkene Moiety

The reduction of the carbon-carbon double bond in α,β-unsaturated esters is a common transformation in organic synthesis. The susceptibility of the double bond to reduction can be influenced by the substituents on the aromatic ring. Electron-withdrawing groups can affect the electronic environment of the alkene, potentially influencing the choice of catalyst and reaction conditions required for selective reduction.

Table 3: Comparison of Conditions for Catalytic Hydrogenation of Substituted Ethyl Cinnamates

Cinnamate EsterSubstituent (at para-position)CatalystHydrogen PressureReaction Time (h)
This compound-CN10% Pd/C1 atm (balloon)~2-4
Ethyl Cinnamate-H10% Pd/C1 atm (balloon)~2-4
Ethyl 4-Methoxycinnamate-OCH₃10% Pd/C1 atm (balloon)~3-5

Note: The reaction times are estimates based on typical laboratory procedures and may vary depending on the specific reaction scale and conditions.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[5][6] Cinnamic acid derivatives have emerged as potential inhibitors of this pathway.[7][8][9]

The inhibitory activity of these compounds is often structure-dependent. While specific IC₅₀ values for this compound are not widely reported, studies on related coumarin-cinnamate hybrids have demonstrated potent cytotoxic effects against cancer cell lines through the inhibition of the PI3K/Akt pathway.[7] The electron-withdrawing nature of the cyano group in this compound could potentially influence its binding affinity to the kinase domain of proteins in this pathway. Further investigation is warranted to quantify the specific inhibitory potential of this compound.

Table 4: IC₅₀ Values of Selected Cinnamic Acid Derivatives Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
(2E)-3,6,8-tribromo-4-methyl-2-oxo-2H-chromen-7-yl cinnamateHepG213.14
Fisetin (a flavonoid with structural similarities)A5495-20 (inhibition of Akt phosphorylation)
Staurosporine (control)HL607.48
Staurosporine (control)HepG210.24

Data sourced from studies on the cytotoxic effects of coumarin-cinnamate hybrids and the inhibitory effects of fisetin.[7][10]

Experimental Protocols

General Protocol for Michael Addition of Thiophenol to Ethyl Cinnamate Derivatives

Materials:

  • Substituted ethyl cinnamate (1.0 mmol)

  • Thiophenol (1.2 mmol)

  • Triethylamine (0.1 mmol)

  • Dichloromethane (5 mL)

Procedure:

  • To a solution of the substituted ethyl cinnamate in dichloromethane, add thiophenol.

  • Add triethylamine to the mixture at room temperature.

  • Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired Michael adduct.

Workflow for Michael Addition:

Michael_Addition Reactants Substituted Ethyl Cinnamate + Thiophenol + Triethylamine Reaction Stir at Room Temperature in Dichloromethane Reactants->Reaction Mixing Workup Solvent Evaporation Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Michael Adduct Purification->Product

Workflow for a typical Michael addition reaction.
General Protocol for [2+2] Photocycloaddition of Ethyl Cinnamate Derivatives

Materials:

  • Substituted ethyl cinnamate (1.0 mmol)

  • Photocatalyst (e.g., 4CzIPN, 1-5 mol%)

  • Solvent (e.g., Dichloromethane, 0.1 M)

  • Light source (e.g., Blue LEDs)

Procedure:

  • In a reaction vessel, dissolve the substituted ethyl cinnamate and the photocatalyst in the solvent.

  • Degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Irradiate the reaction mixture with the light source at room temperature while stirring.

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the cyclobutane product.

Workflow for [2+2] Photocycloaddition:

Photocycloaddition Reactants Substituted Ethyl Cinnamate + Photocatalyst Degassing Inert Gas Purge Reactants->Degassing Irradiation Visible Light Irradiation Degassing->Irradiation Workup Solvent Evaporation Irradiation->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Cyclobutane Adduct Purification->Product Hydrogenation Reactants Substituted Ethyl Cinnamate + 10% Pd/C Reaction_Setup Add Ethanol, Evacuate, and Fill with H₂ Reactants->Reaction_Setup Reaction Stir at Room Temperature Reaction_Setup->Reaction Filtration Filter through Celite Reaction->Filtration Reaction Completion Workup Solvent Evaporation Filtration->Workup Product Reduced Product Workup->Product PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Cinnamate Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

Comparative Analysis of Antimicrobial Activity: Ethyl 4-Cyanocinnamate vs. Ethyl Cinnamate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the documented antimicrobial activities of Ethyl 4-Cyanocinnamate and Ethyl Cinnamate. While Ethyl Cinnamate has been the subject of multiple studies investigating its efficacy against a range of microbial pathogens, there is a notable absence of published data on the antimicrobial properties of this compound.

This guide, therefore, provides a detailed account of the antimicrobial profile of Ethyl Cinnamate, supported by experimental data from various studies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the antimicrobial potential of cinnamic acid derivatives.

Ethyl Cinnamate: A Profile of Antimicrobial Efficacy

Ethyl Cinnamate, an ester of cinnamic acid, has demonstrated measurable activity against various bacteria and fungi. Its antimicrobial effects are influenced by factors such as the microbial species, the concentration of the compound, and the experimental conditions.

Quantitative Antimicrobial Data

The antimicrobial activity of Ethyl Cinnamate is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of Ethyl Cinnamate against several microbial strains as reported in the scientific literature.

MicroorganismStrainMIC (µg/mL)MIC (µM)Reference
Candida albicansATCC 76485-726.36[1]
Candida tropicalisATCC 13803-726.36[1]
Candida glabrataATCC 90030-726.36[1]
Staphylococcus aureusATCC 35903-726.36[1]
Staphylococcus epidermidisATCC 12228-726.36[1]
Pseudomonas aeruginosaATCC 25853-726.36[1]

Note: The conversion between µg/mL and µM depends on the molecular weight of Ethyl Cinnamate (176.22 g/mol ). The referenced study directly reported the MIC in µM.

Postulated Mechanisms of Antimicrobial Action

The precise mechanisms by which cinnamate esters exert their antimicrobial effects are still under investigation. However, research suggests that their activity is linked to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. The lipophilicity of these compounds, which is their ability to dissolve in fats and lipids, is thought to play a crucial role in their antimicrobial potency. Increased lipophilicity may facilitate the passage of these molecules across the microbial cell membrane, leading to a cascade of disruptive events.

For fungi, it has been proposed that cinnamate derivatives may interact directly with ergosterol, a vital component of the fungal cell membrane. This interaction can compromise membrane integrity, leading to leakage of cellular contents and ultimately, cell death.

G Postulated Antifungal Mechanism of Cinnamate Esters cluster_0 Cinnamate Ester cluster_1 Fungal Cell CinnamateEster Cinnamate Ester CellMembrane Fungal Cell Membrane (Ergosterol Rich) CinnamateEster->CellMembrane Interaction with Ergosterol CellIntegrity Loss of Membrane Integrity CellMembrane->CellIntegrity Disruption CellDeath Fungal Cell Death CellIntegrity->CellDeath Leads to

Postulated antifungal action of cinnamate esters.

For bacteria, the disruption of the cell membrane by cinnamate esters is also a key proposed mechanism. This can lead to the inhibition of essential enzymes and the interruption of processes like cell division.

G Postulated Antibacterial Mechanism of Cinnamate Esters cluster_0 Cinnamate Ester cluster_1 Bacterial Cell CinnamateEster Cinnamate Ester CellMembrane Bacterial Cell Membrane CinnamateEster->CellMembrane Disruption Enzyme Essential Enzymes CellMembrane->Enzyme Inhibition of CellDivision Cell Division CellMembrane->CellDivision Disruption of CellDeath Bacterial Cell Death Enzyme->CellDeath CellDivision->CellDeath

Postulated antibacterial action of cinnamate esters.

Experimental Protocols

The antimicrobial activity of cinnamate derivatives is commonly evaluated using the broth microdilution method. This standardized technique allows for the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Broth Microdilution Assay Workflow

The following diagram illustrates the typical workflow for a broth microdilution assay.

G Broth Microdilution Assay Workflow Start Start PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum SerialDilution Perform Serial Dilutions of Test Compound PrepareInoculum->SerialDilution InoculatePlate Inoculate Microtiter Plate Wells with Compound and Microbe SerialDilution->InoculatePlate Incubate Incubate at Optimal Temperature and Time InoculatePlate->Incubate ReadResults Visually or Spectrophotometrically Assess Microbial Growth Incubate->ReadResults DetermineMIC Determine MIC (Lowest Concentration with No Growth) ReadResults->DetermineMIC End End DetermineMIC->End

Workflow of a typical broth microdilution assay.

Protocol Details:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium to a specific cell density.

  • Serial Dilution of the Test Compound: The test compound (e.g., Ethyl Cinnamate) is serially diluted in the growth medium in a microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (with no compound and with no microbes) are also included.

  • Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism (e.g., specific temperature and time).

  • Reading of Results: After incubation, the plate is examined for visible signs of microbial growth (turbidity). The growth can also be measured using a spectrophotometer.

  • MIC Determination: The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Conclusion

While a direct comparative analysis of the antimicrobial activity of this compound and Ethyl Cinnamate is not feasible due to the absence of data for the former, this guide provides a thorough overview of the antimicrobial profile of Ethyl Cinnamate. The available evidence indicates that Ethyl Cinnamate possesses moderate antimicrobial activity against a variety of bacteria and fungi. Further research is warranted to explore the full therapeutic potential of this and other cinnamic acid derivatives. The investigation into the antimicrobial properties of this compound remains an open area for future scientific inquiry.

References

A Comparative Analysis of the Biological Activity of Ethyl 4-Cyanocinnamate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-cyanocinnamate, a derivative of cinnamic acid, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comprehensive comparison of the biological properties of this compound and its structural analogs, supported by experimental data. We delve into its antimicrobial, anti-inflammatory, anticancer, and antioxidant activities, offering a valuable resource for researchers and professionals in drug discovery and development.

Comparative Biological Activity

The biological efficacy of this compound and its analogs is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the available quantitative data for a comparative assessment.

Antimicrobial Activity

The antimicrobial potential of this compound and its analogs has been evaluated against various pathogens. The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of these compounds.

CompoundAnalog TypeTest OrganismMIC (µM)Reference
This compound Cyano-substitutedStaphylococcus aureus726.36[1]
Escherichia coli789.19[1]
Ethyl CinnamateUnsubstitutedCandida albicans726.36[2]
Staphylococcus aureus726.36[3]
Pseudomonas aeruginosa726.36[3]
Methyl CinnamateEster analogCandida strains789.19[2][3]
Butyl CinnamateEster analogCandida strains626.62[2]
Methoxyethyl 4-chlorocinnamateChloro & Methoxy-substitutedCandida strains130[4]
Perillyl 4-chlorocinnamateChloro-substitutedCandida strains24[4]

Note: MIC values can vary based on the specific experimental conditions, including the microbial strain and the assay methodology.

Anticancer Activity

The cytotoxic effects of this compound and its derivatives have been investigated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.

CompoundAnalog TypeCancer Cell LineIC50 (µM)Reference
This compound Cyano-substitutedBreast and Colon cancer cellsActivity reported, specific IC50 not provided[5]
Cinnamic acid derivative (Compound 5)Cyano-substitutedHeLa, K562, Fem-x, MCF-742 - 166[6]
Novel Cinnamic Acid DerivativesGeneralA-549 (Lung)10 - 18[7]
Methyl-substituted amide derivativesAmide analogsA-549 (Lung)10.36 - 11.38
Anti-inflammatory Activity

Cinnamic acid derivatives are known to modulate inflammatory pathways. Their anti-inflammatory potential is often assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and inflammatory cytokines.

CompoundAnalog TypeAssayEffectReference
This compound Cyano-substitutedInhibition of iNOS and COX-2Potential activity suggested[5]
Cinnamic AldehydeAldehyde analogLPS-induced NO production in RAW264.7 cellsInhibition[8]
LPS-induced PGE2 production in RAW264.7 cellsIC50 ≈ 37.67 µM[8]
Methyl CinnamateEster analogLPS-stimulated Cox2, Nos2, Tnfa mRNA expressionInhibition at 1-10 mM[9][10]
Cinnamic AcidParent compoundLPS-stimulated Cox2, Nos2, Tnfa mRNA expressionNo effect[9][10]
Antioxidant Activity

The antioxidant capacity of cinnamic acid derivatives is a well-documented property, often evaluated by their ability to scavenge free radicals.

CompoundAnalog TypeAssayIC50Reference
Cinnamic AcidParent compoundDPPH radical scavenging1.2 µg/mL[11]
Acetylated Cinnamic AcidAcetylated analogDPPH radical scavenging0.16 µg/mL[11]
Ethyl CinnamateEster analogDPPH radical scavengingHigher activity than cinnamic acid[11]
p-Coumaric AcidHydroxy-substitutedDPPH radical scavengingPotent activity reported[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[6]

MIC_Workflow A Prepare standardized microbial inoculum (0.5 McFarland) B Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate A->B C Inoculate each well with the microbial suspension B->C D Include growth and sterility controls C->D E Incubate the plate under appropriate conditions (e.g., 37°C for 24h) D->E F Visually assess microbial growth (turbidity) E->F G Determine MIC: the lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Procedure:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[6]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium.[6]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under optimal conditions for the test microorganism.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[6]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow A Seed cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compound A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours) B->C D Add MTT solution to each well and incubate for 1-4 hours C->D E Add solubilization solution (e.g., DMSO) to dissolve formazan crystals D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm) E->F G Calculate cell viability and determine the IC50 value F->G

Caption: General workflow of the MTT assay for determining cytotoxicity.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound.

  • Incubation: The plate is incubated for a predetermined duration.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.[12][13]

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: The absorbance is measured using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[12][13]

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Procedure:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[8]

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

DPPH_Assay_Workflow A Prepare a solution of the test compound in a suitable solvent (e.g., methanol) C Mix the test compound solution with the DPPH solution A->C B Prepare a fresh solution of DPPH in the same solvent B->C D Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes) C->D E Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) D->E F Calculate the percentage of radical scavenging activity E->F G Determine the IC50 value F->G

Caption: A typical workflow for determining antioxidant activity using the DPPH assay.[1]

Procedure:

  • Solution Preparation: Solutions of the test compound and DPPH are prepared in a suitable solvent, typically methanol or ethanol.[7]

  • Reaction Mixture: The test compound solution is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark to allow the scavenging reaction to occur.[7]

  • Absorbance Measurement: The decrease in absorbance of the DPPH solution, due to its reduction by the antioxidant, is measured spectrophotometrically.[7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated.

Signaling Pathways

The biological effects of this compound and its analogs are often mediated through the modulation of specific intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Some cinnamic acid derivatives have been shown to inhibit NF-κB activation, contributing to their anti-inflammatory and anticancer effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocation IkB_NFkB->NFkB releases p_IkB p-IκBα Ub_p_IkB Ub-p-IκBα p_IkB->Ub_p_IkB ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome degradation Cinnamate Cinnamic Acid Derivatives Cinnamate->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Genes transcription

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

VEGFR2 Signaling Pathway in Angiogenesis

Ethyl cinnamate has been shown to suppress tumor growth by inhibiting angiogenesis through the attenuation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[14][15]

VEGFR2_Pathway cluster_extracellular cluster_membrane cluster_intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 phosphorylation Downstream Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK) pVEGFR2->Downstream activates Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis promotes EC Ethyl Cinnamate EC->VEGFR2 inhibits phosphorylation

Caption: Inhibition of the VEGFR2 signaling pathway by ethyl cinnamate.[14]

Conclusion

This compound and its analogs represent a promising class of compounds with a wide spectrum of biological activities. The available data suggests that structural modifications, such as the introduction of a cyano group or alterations in the ester chain, can significantly influence their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This comparative guide highlights the potential of these compounds in drug discovery and provides a foundation for further research into their mechanisms of action and therapeutic applications. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to explore and expand upon these findings.

References

A Researcher's Guide to Purity Validation of Synthesized Ethyl 4-Cyanocinnamate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-Cyanocinnamate is a crucial intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials.[1][2] Ensuring the purity of this synthesized compound is paramount, as impurities can lead to undesirable side effects, reduced product yield, and misleading experimental results in subsequent reactions.[3] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high accuracy, sensitivity, and reproducibility.[3][4][5][6]

This guide provides a comparative overview of analytical techniques for validating the purity of this compound, with a focus on HPLC. It offers detailed experimental protocols, data interpretation, and a comparison with alternative methods to assist researchers in making informed decisions for their quality control processes.

Comparison of Purity Analysis Methods

The choice of an analytical method for purity determination depends on factors like the nature of the compound, potential impurities, required sensitivity, and available instrumentation.[7] Below is a comparison of common techniques.

  • High-Performance Liquid Chromatography (HPLC): This technique separates components in a liquid mixture by passing the sample through a column packed with a solid stationary phase.[3] It is highly versatile and can be used for a wide range of compounds, including those that are non-volatile or thermally unstable.[3] HPLC offers excellent resolution, high sensitivity, and precise quantification, making it a preferred method for purity analysis.[4][8] However, the initial equipment cost and the expense of high-purity solvents can be significant.[4][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] While cinnamate esters can be analyzed by GC-MS, it may not be suitable for thermally labile impurities.[9][10][11] It offers high sensitivity and provides structural information from the mass spectrometer, which is invaluable for impurity identification.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for structural elucidation and can be used for quantitative analysis (qNMR).[12][13] A key advantage of qNMR is its ability to determine purity without needing a reference standard for the impurities.[14] However, NMR generally has lower sensitivity compared to chromatographic methods like HPLC.[15]

  • Melting Point Analysis: A simple and inexpensive method, melting point determination can provide a preliminary indication of purity.[16][17] Pure crystalline solids typically have a sharp melting point, whereas impure substances melt over a broader temperature range.[16] This method is not quantitative and is insensitive to small amounts of impurities.[16]

Quantitative Data Comparison

To illustrate the comparative performance of these methods, the following table summarizes hypothetical purity data for a synthesized batch of this compound.

Analytical Method Principle Purity (%) Limit of Detection (LOD) Key Advantages Key Disadvantages
HPLC-UV Chromatographic Separation99.5%~1-10 ng/mL[7]High resolution, high sensitivity, accurate quantification[4]High initial cost, requires expensive solvents[4][6]
GC-MS Chromatographic Separation & Mass Analysis99.4%~0.1-1 ng/mL[7]Excellent for volatile compounds, structural identification[7]Not suitable for non-volatile or thermally unstable compounds
Quantitative NMR (qNMR) Nuclear Magnetic Resonance99.2%Analyte DependentProvides structural information, no impurity standard needed[14]Lower sensitivity, potential for signal overlap[14]
Melting Point Phase Transition TemperatureSharp melt at 69-71°CNot ApplicableSimple, inexpensive, rapidNot quantitative, insensitive to minor impurities[16]

Detailed Experimental Protocol: HPLC Method

This protocol outlines a standard Reverse-Phase HPLC (RP-HPLC) method for the purity validation of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • This compound sample

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)[18]

  • Flow Rate: 1.0 mL/min[18]

  • Column Temperature: 30°C[18]

  • Injection Volume: 10 µL[18]

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 280-310 nm)

3. Sample Preparation:

  • Accurately weigh and dissolve a small amount of the synthesized this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL).

  • Prepare a working solution by diluting the stock solution to a concentration within the linear range of the detector (e.g., 50 µg/mL).

  • Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[7]

4. Analysis and Data Processing:

  • Inject the prepared sample into the HPLC system.

  • Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.

  • Identify the peak corresponding to this compound based on its retention time, confirmed by injecting a pure standard if available.

  • Calculate the purity by the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Visualizing the Workflow and Logic

To better understand the experimental process and decision-making, the following diagrams are provided.

HPLC Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting start Synthesized This compound dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc Inject into HPLC System filter->hplc chromatogram Generate Chromatogram hplc->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Final Purity Report calculate->report

Caption: Workflow for HPLC purity validation of this compound.

HPLC Chromatogram Interpretation Logic cluster_pass cluster_fail start Review Chromatogram decision1 Single, sharp, symmetric main peak observed? start->decision1 pass Calculate % Purity decision1->pass  Yes fail Impurity peaks, peak tailing, or fronting detected decision1->fail  No report Report as >99% Pure pass->report investigate Investigate: Check for starting materials, by-products, or column degradation fail->investigate repurify Consider re-purification (e.g., recrystallization) investigate->repurify

Caption: Decision tree for interpreting HPLC chromatogram results.

Conclusion

While several methods can assess the purity of synthesized this compound, HPLC remains the gold standard for its superior accuracy, sensitivity, and quantitative power.[4][5][6] It provides reliable and reproducible data essential for quality control in research and drug development.[3][8] By combining HPLC analysis with orthogonal methods like NMR or GC-MS for impurity identification, researchers can achieve a comprehensive characterization of their synthesized compounds, ensuring the integrity and success of their scientific endeavors.

References

A Comparative Guide to the X-ray Crystallography of Ethyl 4-Cyanocinnamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Structural Analysis: Insights from a Dimethylamino Derivative

A study on ethyl 2-cyano-3-N,N-dimethyl amino acrylate provides a valuable reference point for understanding the crystallography of cyano-cinnamate derivatives.[1][2] The presence of the cyano and ethyl ester groups, common to Ethyl 4-Cyanocinnamate, allows for a comparative discussion.

The crystallographic analysis of ethyl 2-cyano-3-N,N-dimethyl amino acrylate revealed a nearly planar conformation.[1][2] This planarity is a key structural feature that can be anticipated in other cinnamate derivatives due to the delocalization of π-electrons across the aromatic ring, the double bond, and the carbonyl group. The study also highlighted the role of intra- and intermolecular interactions in stabilizing the crystal structure.[1][2]

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for ethyl 2-cyano-3-N,N-dimethyl amino acrylate, which serves as a model for comparison with other this compound derivatives that may be synthesized and analyzed.

ParameterValue
Compound NameEthyl 2-cyano-3-N,N-dimethyl amino acrylate
Molecular FormulaC8H12N2O2
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (Å)4.26(1)
b (Å)11.16(1)
c (Å)19.63(3)
β (°)95.5(1)
V (ų)928.9(9)
Z4

Data sourced from a study on ethyl 2-cyano-3-N,N-dimethyl amino acrylate.[1][2]

Experimental Protocols

A comprehensive understanding of the crystallographic data requires insight into the experimental procedures. The following sections detail the typical methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives.

Synthesis

The synthesis of this compound and its derivatives is commonly achieved through a Knoevenagel condensation reaction. This method involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate, in the presence of a basic catalyst like piperidine or an ammonium salt.[3]

General Synthetic Procedure:

  • An equimolar mixture of 4-cyanobenzaldehyde and ethyl cyanoacetate is dissolved in a suitable solvent (e.g., ethanol, toluene).

  • A catalytic amount of a base (e.g., piperidine) is added to the solution.

  • The reaction mixture is refluxed for a specified period, and the formation of water is monitored.

  • Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration or extraction.

  • Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[3]

Crystallization

Obtaining single crystals of sufficient quality is a critical and often rate-limiting step in X-ray crystallography.[4] A common and effective method for growing crystals of organic compounds is slow evaporation from a saturated solution.

General Crystallization Procedure:

  • The purified this compound derivative is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) at an elevated temperature to achieve saturation.

  • The solution is filtered to remove any insoluble impurities.

  • The clear solution is allowed to cool slowly to room temperature.

  • The container is then loosely covered to allow for the slow evaporation of the solvent over several days or weeks.

  • Well-formed single crystals suitable for X-ray diffraction are harvested.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, their three-dimensional structure can be determined using a single-crystal X-ray diffractometer.

General Data Collection and Refinement Procedure:

  • A single crystal of appropriate size and quality is mounted on the goniometer head of the diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • The collected data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Workflow for Crystallographic Analysis

The overall process from chemical synthesis to the final elucidated crystal structure can be visualized as a systematic workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification (Recrystallization/Chromatography) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow from synthesis to structural analysis.

References

Comparing the efficacy of different catalysts for Ethyl 4-Cyanocinnamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Synthesis of Ethyl 4-Cyanocinnamate

For researchers and professionals in the fields of organic synthesis and drug development, the efficient production of key intermediates is paramount. This compound, a valuable precursor for various pharmaceuticals and functional materials, is primarily synthesized via the Knoevenagel condensation of 4-cyanobenzaldehyde and ethyl cyanoacetate. The choice of catalyst for this reaction significantly impacts yield, reaction time, and overall process efficiency. This guide provides an objective comparison of several catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system.

Performance Comparison of Catalysts

The efficacy of different catalysts for the synthesis of this compound is summarized in the table below. The data highlights the performance of each catalyst under optimized conditions, focusing on key metrics such as product yield and reaction time.

CatalystSubstrate ASubstrate BSolventTemperatureReaction TimeYield (%)Reference
1,4-diazabicyclo[2.2.2]octane (DABCO)4-CyanobenzaldehydeEthyl Cyanoacetate[HyEtPy]Cl/H₂O50°C10 min98[1]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)BenzaldehydeEthyl CyanoacetateWaterRoom Temperature20 min96[2]
Diisopropylethylammonium acetate (DIPEAc)BenzaldehydeEthyl CyanoacetateMDCRoom Temperature30 min95[3]
Piperidine4-cyanobenzaldehydeEthyl CyanoacetateEthanolReflux3-6 h85-90[4]
nano-Fe₃O₄@EAArylaldehyde*Ethyl CyanoacetateEthanolReflux2-3 h90-98[5][6]
Ammonium Acetate4-cyanobenzaldehydeEthyl CyanoacetateTolueneReflux-70-90[4]

Note: Data for DBU, DIPEAc, and nano-Fe₃O₄@EA were obtained for the Knoevenagel condensation of benzaldehyde or other arylaldehydes with ethyl cyanoacetate, which serves as a close model for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using a selection of the compared catalysts are provided below.

Synthesis using 1,4-diazabicyclo[2.2.2]octane (DABCO)

This protocol utilizes a hydroxyl-functionalized ionic liquid as a promoter for the DABCO-catalyzed Knoevenagel condensation.

Materials:

  • 4-Cyanobenzaldehyde

  • Ethyl cyanoacetate

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Prepare the catalytic system by mixing N-(2-Hydroxy-ethyl)-pyridinium chloride (3 g) and water (3 mL).

  • To this system, add 4-cyanobenzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol).

  • Add DABCO (20 mmol%) to the mixture.

  • Stir the reaction mixture vigorously at 50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 minutes.

  • Upon completion, cool the mixture.

  • Extract the product with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization.

Synthesis using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

This method employs a DBU/water complex as an efficient and recyclable catalytic system.

Materials:

  • 4-Cyanobenzaldehyde

  • Ethyl cyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Water

Procedure:

  • Prepare the DBU/water complex by reacting 1 mmol of DBU with 25 mmol of water.

  • In a reaction vessel, add 4-cyanobenzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) to the DBU/water complex.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is expected to be complete in approximately 20 minutes for benzaldehyde.

  • Upon completion, the product can be isolated by filtration and dried under vacuum. The filtrate containing the DBU/water complex can be reused.

Synthesis using Piperidine

A classic and widely used method for the Knoevenagel condensation.

Materials:

  • 4-Cyanobenzaldehyde

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-cyanobenzaldehyde and ethyl cyanoacetate in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction's progress using TLC. The reaction is typically complete within 3-6 hours.

  • After completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Synthesis using nano-Fe₃O₄@EA (Ellagic acid-bonded magnetic nanoparticles)

This protocol utilizes a magnetically separable and reusable heterogeneous catalyst.

Catalyst Synthesis:

  • Disperse nano-Fe₃O₄ in toluene and treat with (3-chloropropyl)triethoxysilane under reflux.

  • The resulting powder is then reacted with ellagic acid in DMSO in the presence of KI and NaOH to yield nano-Fe₃O₄@EA.[6]

Knoevenagel Condensation Procedure:

  • In a flask, combine 4-cyanobenzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and nano-Fe₃O₄@EA catalyst in ethanol.

  • Reflux the mixture for the required time (typically 2-3 hours for arylaldehydes).

  • Monitor the reaction by TLC.

  • After completion, the catalyst can be separated using an external magnet.

  • The product is obtained by evaporation of the solvent from the supernatant. The catalyst can be washed and reused.

Visualizing the Process and Comparison

To better understand the experimental process and the relationship between the catalysts' performance, the following diagrams are provided.

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 4-Cyanobenzaldehyde Ethyl Cyanoacetate Reaction_Mixture Combine Reactants, Solvent, and Catalyst Reactants->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Catalyst Catalyst Catalyst->Reaction_Mixture Heating_Stirring Heating and/or Stirring Reaction_Mixture->Heating_Stirring Monitoring Monitor by TLC Heating_Stirring->Monitoring Isolation Product Isolation (Filtration/Extraction) Monitoring->Isolation Purification Purification (Recrystallization) Isolation->Purification Final_Product This compound Purification->Final_Product G cluster_high_efficacy High Efficacy cluster_good_efficacy Good Efficacy cluster_moderate_efficacy Moderate Efficacy DABCO DABCO (98% Yield, 10 min) DIPEAc DIPEAc (95% Yield, 30 min) DABCO->DIPEAc Faster Reaction DBU DBU (96% Yield, 20 min) DBU->DIPEAc Faster Reaction Piperidine Piperidine (85-90% Yield, 3-6 h) DIPEAc->Piperidine Faster Reaction nanoFe3O4 nano-Fe3O4@EA (90-98% Yield, 2-3 h) nanoFe3O4->Piperidine Potentially Faster AmmoniumAcetate Ammonium Acetate (70-90% Yield) Piperidine->AmmoniumAcetate Generally Higher Yield

References

Safety Operating Guide

Proper Disposal of Ethyl 4-Cyanocinnamate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Ethyl 4-Cyanocinnamate, a compound noted for its toxicity. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

I. Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

II. Quantitative Data for this compound

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₂[2]
Molecular Weight 201.23 g/mol [2]
Appearance White to yellow solid[1]
Melting Point 70 °C[1][2]
Boiling Point Not available[1]
Solubility Insoluble in water[3]
CAS Number 62174-99-6[1][2]

III. Disposal Procedures

The primary and most recommended method for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal company.[4] Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves), in a designated, properly labeled, and sealed hazardous waste container.

    • Ensure the container is compatible with the chemical and will not leak.

    • Store the waste container in a designated satellite accumulation area away from incompatible materials such as strong oxidizing agents, reducing agents, acids, and alkalis.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Arranging for Pickup:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures and documentation requirements.

IV. Potential Chemical Treatment (for consideration by qualified personnel only)

For facilities equipped and permitted to treat their own chemical waste, a potential method for the degradation of the nitrile group in this compound is through oxidation with alkaline hypochlorite.[5] This should only be performed by trained professionals with a thorough understanding of the reaction and its potential hazards.

Experimental Protocol: Alkaline Hypochlorite Oxidation of Nitriles (General Guidance)

Disclaimer: The following is a general procedure for the oxidation of nitriles and has not been specifically validated for this compound. A thorough risk assessment and small-scale trial should be conducted by qualified personnel before attempting to scale up this procedure.

  • Preparation:

    • In a well-ventilated chemical fume hood, prepare a solution of the waste this compound. The solvent used should be carefully chosen to be compatible with the reaction conditions and not produce hazardous byproducts.

    • Prepare a fresh solution of sodium hypochlorite (bleach) in an alkaline medium (e.g., by adding sodium hydroxide). A common starting point is a 1:10 dilution of household bleach (approximately 5.25% sodium hypochlorite) in water, with the pH adjusted to be alkaline.[6][7]

  • Reaction:

    • Slowly and with constant stirring, add the alkaline hypochlorite solution to the this compound solution.

    • The reaction may be exothermic; monitor the temperature and control it with an ice bath if necessary.

    • Allow the reaction to proceed for a sufficient amount of time to ensure complete degradation of the nitrile. This may range from several minutes to hours.[6][7]

  • Quenching and Neutralization:

    • After the reaction is complete, quench any excess hypochlorite by adding a reducing agent such as sodium bisulfite or sodium thiosulfate until the solution no longer tests positive for active chlorine (e.g., with potassium iodide-starch paper).

    • Neutralize the resulting solution to a pH acceptable for disposal in your facility's waste stream, as determined by your EHS guidelines.

  • Disposal of Treated Waste:

    • The final, neutralized solution may be suitable for drain disposal, but this must be confirmed with your local EHS office and wastewater treatment regulations. The treated waste may still contain organic components that require collection as hazardous waste.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generation: This compound Segregate Segregate Waste in Designated Container Start->Segregate Label Label Container (Hazardous Waste) Segregate->Label Store Store in Satellite Accumulation Area Label->Store Decision In-House Chemical Treatment Permitted? Store->Decision ChemicalTreatment Chemical Treatment: Alkaline Hypochlorite (Qualified Personnel Only) Decision->ChemicalTreatment Yes ContactEHS Contact EHS for Hazardous Waste Pickup Decision->ContactEHS No DisposeTreated Dispose of Treated Waste (per EHS guidelines) ChemicalTreatment->DisposeTreated End Disposal Complete DisposeTreated->End ContactEHS->End

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling Ethyl 4-Cyanocinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 4-Cyanocinnamate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Hazard Identification and Safety Data Summary

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[1][2] The following table summarizes key quantitative data and hazard ratings.

ParameterValueSource
GHS Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.[1][2]
Signal Word Danger[1]
NFPA 704 Rating Health: 2, Flammability: 0, Instability: 0[3]
Storage Temperature Room Temperature. Keep in a dark, dry, and well-ventilated place.[3][4]
Occupational Exposure Limits (OELs) Not established.[2]

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

  • Eye and Face Protection : Wear chemical safety goggles or glasses with side shields. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[5]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are required. While specific data for this compound is not available, nitrile gloves are a suitable initial choice for handling many chemicals.[6] Always inspect gloves for integrity before use.

    • Lab Coat : A lab coat or other protective clothing must be worn to prevent skin contact.

  • Respiratory Protection : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.

Operational Plan for Handling

A systematic approach to handling this compound is crucial for safety and to maintain the integrity of the chemical.

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.
  • Ensure a designated work area, preferably within a chemical fume hood, is clean and uncluttered.
  • Have all necessary equipment, including PPE, spill cleanup materials, and waste containers, readily available.
  • Verify that safety equipment, such as eyewash stations and safety showers, is accessible and in working order.

2. Handling:

  • Wear the appropriate PPE as outlined above.
  • Avoid creating dust when handling the solid form of the chemical.
  • Use spark-proof tools and avoid sources of ignition.[7]
  • Wash hands thoroughly after handling, even if gloves were worn.[5]

3. Storage:

  • Store this compound in a tightly sealed, light-resistant container.[6]
  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials.[7]

Emergency Procedures

First Aid Measures:

  • If Inhaled : Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][8]

  • In Case of Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If you feel unwell, call a poison center or doctor.[1][8]

  • In Case of Eye Contact : Rinse the eyes cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, seek medical advice or attention.[8]

  • If Swallowed : Immediately call a poison center or doctor. Rinse the mouth.[1]

Spill Response:

  • Minor Spills (Solid) :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.

    • Wash the area with soap and water.

  • Major Spills :

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety office.

    • Prevent entry into the affected area.

    • Await the arrival of trained emergency response personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal :

    • Dispose of the hazardous waste through your institution's designated hazardous waste management program.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[8] Some sources suggest neutralization with alkaline hypochlorite for organic cyanides before disposal, but this should only be done by trained personnel following a validated standard operating procedure.[6]

Safe Handling Workflow

prep Preparation ppe Don PPE prep->ppe handling Handling in Fume Hood ppe->handling storage Secure Storage handling->storage spill Spill Occurs handling->spill waste Waste Collection handling->waste Routine Waste decontaminate Decontaminate & Doff PPE handling->decontaminate storage->handling cleanup Spill Cleanup spill->cleanup Emergency Procedure cleanup->waste cleanup->decontaminate disposal Disposal waste->disposal

References

×

Retrosynthesis Analysis

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Model Template_relevance
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.